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  • Product: 3-(2-Methylaminoethyl)indol-5-ol oxalate
  • CAS: 15558-50-6

Core Science & Biosynthesis

Foundational

A Multi-platform Analytical Approach to the Structure Elucidation of 3-(2-Methylaminoethyl)indol-5-ol Oxalate

Senior Application Scientist Note: This document provides a comprehensive guide to the structural elucidation of 3-(2-Methylaminoethyl)indol-5-ol oxalate, also known as N-methylserotonin oxalate. The core principle of mo...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide to the structural elucidation of 3-(2-Methylaminoethyl)indol-5-ol oxalate, also known as N-methylserotonin oxalate. The core principle of modern analytical chemistry is orthogonality—the practice of using multiple, disparate techniques to interrogate a molecule. Each technique provides a unique piece of the structural puzzle. When combined, these pieces form a complete, unambiguous, and validated picture of the molecule's identity and form. This guide is structured to mirror that logical workflow, moving from foundational mass confirmation to the definitive three-dimensional structure.

Introduction to N-methylserotonin and the Importance of Salt Form

3-(2-Methylaminoethyl)indol-5-ol, or N-methylserotonin, is a tryptamine alkaloid and a derivative of the well-known neurotransmitter serotonin.[1] It is found in various plants, animals, and fungi and exhibits a unique pharmacological profile, including high affinity for the 5-HT1A and 5-HT7 serotonin receptors and activity as a serotonin reuptake inhibitor.[1][2] These properties suggest potential for novel therapeutic applications in psychiatric and neurological disorders.[2]

In drug development, the active pharmaceutical ingredient (API) is often formulated as a salt to improve properties such as solubility, stability, and bioavailability. The choice of the counter-ion—in this case, oxalate—is critical and can significantly impact the drug's performance. Therefore, a rigorous and unambiguous confirmation of the salt's structure, including the ionic interaction between the N-methylserotonin cation and the oxalate anion, is a fundamental requirement for research and development. Approximately 40% of all active pharmaceutical ingredients are salts, making efficient characterization of their crystal structures crucial for accelerating drug development.[3][4]

Orthogonal Analytical Strategy: A Workflow for Unambiguous Confirmation

The elucidation of an organic salt's structure is a hierarchical process. We begin by confirming the mass and elemental formula of the constituent ions. Next, spectroscopic techniques are employed to map the covalent bond framework and identify functional groups. Finally, the definitive three-dimensional arrangement of the ions in the solid state is determined. This multi-faceted approach ensures a self-validating system where the results from each analysis must be consistent with the others.

G cluster_0 Initial Analysis cluster_1 Structural Connectivity cluster_2 Definitive 3D Structure HRMS High-Resolution Mass Spectrometry NMR NMR Spectroscopy (1H, 13C, 2D) HRMS->NMR Confirms Cation Mass Conclusion Validated Structure of N-methylserotonin Oxalate HRMS->Conclusion EA Elemental Analysis (Historical/Complementary) EA->NMR Confirms Stoichiometry EA->Conclusion SCXRD Single Crystal X-ray Diffraction NMR->SCXRD Provides Skeleton for Refinement NMR->Conclusion FTIR FTIR Spectroscopy FTIR->SCXRD Confirms Functional Groups FTIR->Conclusion SCXRD->Conclusion

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the first critical step, providing an accurate mass measurement of the N-methylserotonin cation. This allows for the confident determination of its elemental formula.

Data Interpretation: Cation and Counter-ion
  • N-methylserotonin Cation (C₁₁H₁₄N₂O): The calculated monoisotopic mass is 190.1106 g/mol .[5] HRMS analysis in positive ion mode should yield an [M+H]⁺ ion with an m/z value extremely close to 191.1179.

  • Oxalate Anion (C₂H₂O₄): While less commonly analyzed by ESI-MS, in negative ion mode, the hydrogen oxalate anion [C₂HO₄]⁻ would have an m/z of 89.0037.

Tandem MS (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion. For N-methylserotonin, a characteristic and prominent fragmentation pathway is the loss of the methylamine side chain.[6] The cleavage of the bond between the two ethyl carbons (β-cleavage) is a common pathway for tryptamines.[7]

Caption: Primary MS/MS fragmentation of N-methylserotonin.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1 mg of N-methylserotonin oxalate in 1 mL of a 50:50 mixture of water and methanol. Dilute further to a final concentration of ~1 µg/mL.

  • Chromatography: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse C18) with a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Full scan from m/z 100-500 for parent ion identification.

    • MS/MS: Target the [M+H]⁺ ion (~191.1 m/z) for collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.

Nuclear Magnetic Resonance (NMR): Mapping the Covalent Framework

NMR spectroscopy is unparalleled in its ability to define the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR does the same for the carbon skeleton.

Spectral Interpretation

The expected ¹H NMR spectrum of the N-methylserotonin cation would show distinct signals for the aromatic protons on the indole ring, the two CH₂ groups of the ethyl side chain, the N-methyl group, and exchangeable protons (OH, NH). The oxalate counter-ion, being symmetric and lacking protons, will not produce a ¹H NMR signal. However, its presence is confirmed in the ¹³C spectrum.

Table 1: Representative NMR Data for N-methylserotonin Oxalate

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole C2-H ~7.2 ppm (s) ~124 ppm
Indole C4-H ~7.1 ppm (d) ~112 ppm
Indole C6-H ~6.7 ppm (dd) ~112 ppm
Indole C7-H ~7.0 ppm (d) ~103 ppm
Ethyl CH₂ (C8) ~3.0 ppm (t) ~22 ppm
Ethyl CH₂ (C9) ~3.2 ppm (t) ~50 ppm
N-Methyl ~2.7 ppm (s) ~33 ppm
Oxalate C=O - ~161 ppm

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for similar structures and available spectra for related compounds.[8][9][10]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable OH and NH protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks (e.g., between the two ethyl CH₂ groups).

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

Vibrational Spectroscopy (FTIR): Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-methylserotonin oxalate, FTIR can confirm the presence of the hydroxyl (O-H), amine (N-H), aromatic (C-H, C=C), and oxalate (C=O) groups.

Table 2: Key FTIR Absorption Bands for N-methylserotonin Oxalate

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3200 - 3500 O-H stretch, N-H stretch Phenol, Indole NH, Ammonium N⁺-H
3000 - 3100 C-H stretch Aromatic
2800 - 3000 C-H stretch Aliphatic (CH₂, CH₃)
~1700 C=O stretch (asymmetric) Oxalate
1500 - 1620 C=C stretch Aromatic Ring
1300 - 1400 C=O stretch (symmetric) Oxalate

Note: These are characteristic ranges. The exact peak positions can provide information on hydrogen bonding.[11][12][13]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance.

Single Crystal X-ray Diffraction (SCXRD): The Definitive 3D Structure

While the combination of MS and NMR can build a strong case for the covalent structure, only Single Crystal X-ray Diffraction (SCXRD) can provide an unambiguous, three-dimensional picture of the molecule in the solid state. This technique determines the precise spatial coordinates of each atom, revealing bond lengths, bond angles, and the crucial intermolecular interactions, such as hydrogen bonding, that define the crystal lattice.

A published crystal structure for N-methylserotonin hydrogen oxalate confirms the key structural details.[2][14]

Key Crystallographic Findings[2]
  • Stoichiometry: The asymmetric unit contains one singly protonated N-methylserotonin cation and one hydrogen oxalate anion.

  • Cation Conformation: The indole unit is nearly planar. The ethylamino side chain is turned away from the indole plane, with a C7—C8—C9—C10 torsion angle of -83.1°. The N-methyl group adopts a gauche configuration.

  • Anion Conformation: The hydrogen oxalate anion is significantly non-planar.

  • Intermolecular Interactions: The ions are linked into a three-dimensional framework by a network of N—H⋯O and O—H⋯O hydrogen bonds. This hydrogen bonding is the primary force governing the crystal packing.

Table 3: Summary of Crystallographic Data for N-methylserotonin Hydrogen Oxalate

Parameter Value
Chemical Formula C₁₁H₁₅N₂O⁺ · C₂HO₄⁻
Formula Weight 280.28
Crystal System Monoclinic
Space Group Pn

Source: Naeem, M., Anas, N. A., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). IUCrData, 8(5).[14]

Experimental Protocol: SCXRD
  • Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution. For N-methylserotonin oxalate, single crystals were successfully grown from an aqueous solution.[2]

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to determine the initial positions of the atoms.

    • The atomic positions and thermal parameters are "refined" to achieve the best possible fit between the calculated and observed diffraction data.

Conclusion: A Validated Structural Assignment

Through the systematic and orthogonal application of High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance, FTIR Spectroscopy, and Single Crystal X-ray Diffraction, the structure of 3-(2-Methylaminoethyl)indol-5-ol oxalate is unambiguously confirmed.

  • HRMS verifies the elemental composition of the N-methylserotonin cation.

  • NMR elucidates the precise covalent bonding and connectivity of the cation's molecular skeleton.

  • FTIR confirms the presence of all key functional groups in both the cation and the oxalate anion.

  • SCXRD provides the definitive three-dimensional structure, revealing the conformation of the ions and the intricate hydrogen-bonding network that defines the solid-state architecture.

Each technique provides mutually consistent data, culminating in a complete and validated structural elucidation essential for any further research, development, or regulatory consideration of this compound.

References

  • Naeem, M., Anas, N. A., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Methylserotonin hydrogen oxalate. IUCrData, 8(5). [Link]

  • Naeem, M., Anas, N. A., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Methylserotonin hydrogen oxalate. ResearchGate. [Link]

  • Scribd. (n.d.). Organic Salt Analysis. [Link]

  • ResearchGate. (n.d.). MS/MS spectrum and fragmentation patterns of (A): Serotonin; (B): N-methyl serotonin; (C): Bufotenine; and (D): Bufotenidine. [Link]

  • Wolf, E., De Angelis, J., & Burley, S. (2002). X-ray crystallographic studies of serotonin N-acetyltransferase catalysis and inhibition. Journal of Molecular Biology. [Link]

  • Brain & Behavior Research Foundation. (2013). Serotonin Discovery via X-Ray Crystallography Points Toward More Precise Treatments. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

  • PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant. [Link]

  • ResearchGate. (n.d.). Positive ion electrospray LC-MS analysis and tandem mass spectra of fraction 7 and N-methylserotonin. [Link]

  • ResearchGate. (n.d.). X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs. [Link]

  • PubChem. (n.d.). N-methyl serotonin oxalate. [Link]

  • European Synchrotron Radiation Facility. (n.d.). Structure of a mammalian serotonin receptor revealed by X-ray crystallography. [Link]

  • PubChem. (n.d.). 3-(2-Methylaminoethyl)indol-5-ol oxalate. [Link]

  • PubMed. (2016). X-ray structures and mechanism of the human serotonin transporter. [Link]

  • PubChem. (n.d.). Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. [Link]

  • Analytica World. (2018). Faster characterization of organic salts. [Link]

  • SpectraBase. (n.d.). 3-[2-(METHYLAMINO)ETHYL]INDOLE-5-OL, OXALATE - Optional[13C NMR] - Spectrum. [Link]

  • International Journal of Research and Publication. (n.d.). FTIR ANALYSIS OF ALKALOIDS IN RAUWOLFIA VOMITORIA (RV) LEAVES AND STEMS FOR POTENTIAL MEDICINAL APPLICATIONS. [Link]

  • Bionity. (2018). Faster characterization of organic salts. [Link]

  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. [Link]

  • Reddit. (n.d.). Identifying organic salts?. [Link]

  • Wikipedia. (n.d.). N-Methylserotonin. [Link]

  • PubMed. (2020). Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of alkaloid isolate. [Link]

  • ResearchGate. (n.d.). Diagnostic MS/MS fragmentation in serotonin (5-HT) and its derivatives. [Link]

  • PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. [Link]

  • SpectraBase. (n.d.). 2-Methylserotonin, N,o-bis-acetyl - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. (n.d.). N-Methylserotonin. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Reich, H. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. [Link]

  • MDPI. (n.d.). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. [Link]

  • PubChem. (n.d.). [2-(1H-indol-1-yl)ethyl]methylamine oxalate. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Core Chemical Properties of N-methyl-5-hydroxytryptamine Oxalate

For Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-5-hydroxytryptamine (5-HO-NMT), also known as N-methylserotonin, is a naturally occurring tryptamine alkaloid and a methylated derivative...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-5-hydroxytryptamine (5-HO-NMT), also known as N-methylserotonin, is a naturally occurring tryptamine alkaloid and a methylated derivative of the neurotransmitter serotonin.[1][2] This compound and its salt forms, particularly the oxalate salt (C₁₁H₁₄N₂O · C₂H₂O₄), are of significant interest in neuroscience and pharmacology due to their interaction with serotonergic systems.[1][3] This technical guide provides a comprehensive overview of the core chemical properties of N-methyl-5-hydroxytryptamine oxalate, detailing its structure, physicochemical characteristics, synthesis, analytical characterization, and pharmacological context. The information herein is intended to serve as a foundational resource for professionals engaged in research and development involving this and related tryptamines.

Introduction and Significance

N-methyl-5-hydroxytryptamine (N-methylserotonin) is an endogenous compound found in various plants, animals, and fungi.[1] It is structurally distinguished from serotonin by the addition of a single methyl group to the terminal nitrogen of the ethylamine side chain.[1] The oxalate salt is a common form used in research, providing a stable, crystalline solid suitable for laboratory use.[4]

Understanding the chemical properties of N-methyl-5-hydroxytryptamine oxalate is fundamental to its application in research. These properties—including solubility, stability, and purity—directly influence experimental design, from the preparation of stock solutions for in vitro assays to the formulation for in vivo studies. Furthermore, its structural and electronic characteristics are the basis for its pharmacological activity, primarily its interaction with serotonin (5-HT) receptors.[1] This guide synthesizes available technical data to provide a detailed, actionable resource for the scientific community.

Physicochemical Properties

The oxalate salt of N-methyl-5-hydroxytryptamine is a crystalline solid. Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Formal Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol, monoethanedioate[4]
Synonyms N-methyl-5-HT oxalate, N-Methylserotonin oxalate, 5-HO-NMT oxalate[4]
CAS Number 1975-81-1[3][4]
Molecular Formula C₁₁H₁₄N₂O · C₂H₂O₄[3][4]
Molecular Weight 280.28 - 280.3 g/mol [3][4]
Appearance Crystalline solid[4]
Melting Point 161-162 °C (decomposes)
Purity Typically ≥95% (HPLC)[3][4]
UV/Vis (λmax) 219, 277 nm[4]
Solubility DMF: ~3 mg/mLDMSO: ~3 mg/mLPBS (pH 7.2): ~2.5 mg/mL[4]
Storage -20°C[4]
Stability ≥3 years (when stored properly)[4]

Causality Behind Properties:

  • Salt Form: The use of oxalic acid to form the salt increases the stability and crystallinity of the parent compound, N-methylserotonin, which is an amine. This makes it easier to handle, weigh, and store compared to the freebase form.[5]

  • Solubility: The presence of the polar hydroxyl, amine, and indole nitrogen groups, along with the oxalate counter-ion, confers moderate solubility in polar solvents like DMSO, DMF, and aqueous buffers.[4] For cell-based assays, initial dissolution in DMSO followed by dilution in aqueous media is a standard and effective practice.

  • Stability: The primary degradation pathway for tryptamines can involve oxidation, particularly at the indole ring and the amine. Storage at -20°C in a tightly sealed container minimizes exposure to light, moisture, and atmospheric oxygen, ensuring long-term stability.[4][5]

Synthesis and Purification Overview

The synthesis of N-methyl-5-hydroxytryptamine typically involves multi-step chemical processes starting from a protected indole derivative, such as 5-benzyloxyindole. A common synthetic strategy is the Speeter and Anthony tryptamine synthesis.

Generalized Synthetic Pathway:

Synthesis_Workflow A 5-Benzyloxyindole B 5-Benzyloxy-3-indoleglyoxylamide A->B Reaction with Oxalyl Chloride, then Dimethylamine C 5-Benzyloxy-N-methyltryptamine B->C Reduction (e.g., LiAlH4) D N-methyl-5-hydroxytryptamine (Freebase) C->D Catalytic Hydrogenolysis (e.g., H2, Pd/C) to remove benzyl group E N-methyl-5-hydroxytryptamine oxalate D->E Treatment with Oxalic Acid in suitable solvent

Fig 1. Generalized workflow for the synthesis of N-methyl-5-hydroxytryptamine oxalate.

Rationale for Key Steps:

  • Protection: The hydroxyl group at the 5-position is protected (e.g., as a benzyl ether) to prevent it from interfering with subsequent reactions, particularly the reduction step.[6]

  • Side Chain Introduction: The Speeter-Anthony method introduces the two-carbon side chain via reaction with oxalyl chloride followed by an amine (in this case, methylamine would be used, or a precursor that leads to the N-methyl group).

  • Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is used to reduce the amide and ketone functionalities of the glyoxylamide intermediate to form the ethylamine side chain.[6]

  • Deprotection: Catalytic hydrogenation is a clean and efficient method to cleave the benzyl ether, deprotecting the hydroxyl group to yield the final freebase.[6]

  • Salt Formation: The purified freebase is dissolved in a solvent like ethanol or methanol, and a stoichiometric amount of oxalic acid is added. The oxalate salt precipitates out of the solution and can be collected by filtration and dried. This step also serves as a final purification method.

Analytical Characterization

Confirming the identity and purity of N-methyl-5-hydroxytryptamine oxalate is critical. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector, monitoring at the compound's λmax of ~277 nm.[7] Purity is determined by integrating the peak area of the principal component relative to the total peak area.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary analysis and reaction monitoring. A typical mobile phase could be a mixture of propan-2-ol, ammonia, and water.[8] Spots are visualized under UV light (254 nm).

Spectroscopic Methods
  • Mass Spectrometry (MS): Provides information on the molecular weight and structure. When analyzed by electrospray ionization (ESI) in positive mode, the compound will show a prominent protonated molecular ion [M+H]⁺ corresponding to the freebase (C₁₁H₁₄N₂O), at m/z ≈ 191.2. Tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern for structural confirmation.[9][10]

    • A singlet for the N-methyl group.

    • Multiplets for the two ethyl side-chain CH₂ groups.

    • Distinct aromatic protons on the indole ring.

    • A broad singlet for the indole N-H proton.

    • Singlets for the hydroxyl (O-H) and amine (N-H) protons, which may be exchangeable with D₂O.

Self-Validating Analytical Workflow:

A robust analytical protocol ensures the identity and purity of the material.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Identity Confirmation A Sample Preparation (Dissolve in mobile phase) B HPLC-UV Analysis (C18 column, λ=277 nm) A->B C Data Analysis (Peak Integration) B->C D Purity ≥ 95%? C->D H Structure Match? D->H Proceed if Pure I Corrective Action D->I Repurify if Impure E Sample Preparation (Dissolve in MeOH/H2O) F LC-MS/MS Analysis (ESI+) E->F G Data Analysis ([M+H]+ and Fragments) F->G G->H H->I Re-synthesize/ Reject J Material Accepted H->J Release for Use Signaling_Pathways cluster_0 5-HT1A Receptor Pathway (Gi/o-coupled) cluster_1 5-HT7 Receptor Pathway (Gs-coupled) NMT1 N-methyl-5-HT R1A 5-HT1A Receptor NMT1->R1A Binds & Activates G1 Gi/o Protein R1A->G1 Activates AC1 Adenylyl Cyclase G1->AC1 Inhibits ATP1 ATP AC1->ATP1 Acts on cAMP1 cAMP Effect1 Cellular Response (e.g., Neuronal Hyperpolarization) cAMP1->Effect1 Leads to NMT2 N-methyl-5-HT R7 5-HT7 Receptor NMT2->R7 Binds & Activates G2 Gs Protein R7->G2 Activates AC2 Adenylyl Cyclase G2->AC2 Stimulates ATP2 ATP AC2->ATP2 Acts on cAMP2 cAMP Effect2 Cellular Response (e.g., Neuronal Excitation) cAMP2->Effect2 Leads to

Fig 3. Simplified signaling pathways for 5-HT₁ₐ and 5-HT₇ receptors activated by N-methyl-5-hydroxytryptamine.

Conclusion

N-methyl-5-hydroxytryptamine oxalate is a valuable research tool for investigating the serotonergic system. Its well-defined chemical and physical properties, combined with its specific pharmacological profile as a high-affinity 5-HT receptor agonist and reuptake inhibitor, make it a compound of significant interest. This guide has provided a consolidated overview of its core characteristics, from its chemical structure and synthesis to its analytical validation and biological mechanism of action. Adherence to proper handling, storage, and analytical verification protocols is paramount for obtaining reliable and reproducible experimental results.

References

  • Fish, M. S., Johnson, N. M., & Horning, E. C. (1956). Synthesis of O- and N-Methylated Derivatives of 5-Hydroxytryptamine. Journal of the American Chemical Society, 78(15), 3668–3671. [Link]

  • Servillo, L., et al. (2013). Hypothesized pathways for the biosynthesis of the N-methylated and 5-hydroxy-N-methylated tryptamine derivatives. ResearchGate. [Link]

  • Bertin Bioreagent. (n.d.). 5-hydroxy-Nω-methyl Tryptamine (oxalate). [Link]

  • Glennon, R. A., et al. (2000). N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist. Journal of Medicinal Chemistry, 43(5), 1011–1014. [Link]

  • Wikipedia. (n.d.). 5-Methoxytryptamine. [Link]

  • Wikipedia. (n.d.). N-Methylserotonin. [Link]

  • Release. (n.d.). 5-MeO Group Pharmacology. [Link]

  • Somei, M., et al. (1997). Syntheses of serotonin, n-methylserotonin, bufotenine, and melatonin. ElectronicsAndBooks. [Link]

  • Chadeayne, A. R., et al. (2023). N-Methylserotonin hydrogen oxalate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 488–491. [Link]

  • Somei, M., et al. (1997). Syntheses of Serotonin, N-Methylserotonin, Bufotenine, and Melatonin... ResearchGate. [Link]

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083–1152. [Link]

  • Kaplan, J. S., et al. (2022). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 611(7937), 819–826. [Link]

  • Amerigo Scientific. (n.d.). 5-Hydroxy-Nω-methyltryptamine oxalate (99%). [Link]

  • Ramage, C. N., & Mahapatra, S. (2021). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Young Pharmacists, 13(4), 363–368. [Link]

  • Majer-Dziedzic, B., et al. (2014). Analysis of 5-methyltryptamine, L-tryptophan, 5-hydroxy-L-tryptophan and melatonin in the bulbs of Allium sativum by TLC methods... ResearchGate. [Link]

  • Annarapu, M. R., et al. (2018). Identification and characterization of reaction products of 5-hydroxytryptamine with methylglyoxal and glyoxal by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 32(17), 1497–1506. [Link]

  • Wikipedia. (n.d.). 5-HT receptor. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24–32. [Link]

  • Weigl, M., et al. (2014). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 242, 133–138. [Link]

  • Räisänen, M., & Kärkkäinen, J. (1978). Quantitative assay of the N-methylated metabolites of tryptamine and serotonin by gas chromatography mass spectrometry... Biomedical Mass Spectrometry, 5(10), 596–600. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32065–32074. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(2-Methylaminoethyl)indol-5-ol Oxalate

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2-Methylaminoethyl)indol-5-ol, also known as N-methylserotonin or norbufotenin, and its corresponding oxalate salt.[1] This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2-Methylaminoethyl)indol-5-ol, also known as N-methylserotonin or norbufotenin, and its corresponding oxalate salt.[1] This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core chemical principles, offers detailed step-by-step methodologies for prominent synthetic routes, and presents a comparative analysis of these pathways. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthesis process. Visual diagrams of the synthetic workflows are provided to enhance comprehension, and all technical claims are substantiated with citations from authoritative sources.

Introduction: The Significance of 3-(2-Methylaminoethyl)indol-5-ol

3-(2-Methylaminoethyl)indol-5-ol (N-methylserotonin) is a tryptamine alkaloid and a derivative of the neurotransmitter serotonin.[1] It is distinguished from serotonin by the presence of a methyl group on the amine of the ethylamine side chain.[1] This compound is of significant interest in neuropharmacology and medicinal chemistry due to its interaction with various serotonin receptors. Specifically, it exhibits high affinity for the 5-HT7 and 5-HT1A receptors, acting as an agonist.[1] Furthermore, N-methylserotonin functions as a selective serotonin reuptake inhibitor.[1] Its oxalate salt form is often utilized to improve stability and handling properties for research purposes.[2]

The synthesis of N-methylserotonin and its analogs is crucial for further investigation into their therapeutic potential and for understanding the structure-activity relationships at serotonin receptors. This guide will explore two primary synthetic strategies: the direct N-methylation of serotonin and the construction of the tryptamine skeleton with a pre-installed N-methyl group.

Synthetic Pathway I: Direct N-Methylation of Serotonin

A straightforward approach to synthesizing 3-(2-Methylaminoethyl)indol-5-ol is through the direct methylation of commercially available serotonin. This method leverages the nucleophilicity of the primary amine on the serotonin side chain. However, careful control of reaction conditions is necessary to avoid over-methylation to the tertiary amine (bufotenin) and potential methylation of the indole nitrogen or the hydroxyl group.

Reductive Amination: A Controlled Methylation Strategy

Reductive amination is a versatile and widely used method for forming amines.[3][4] In this context, it provides a controlled route for the mono-methylation of serotonin. The process involves the reaction of serotonin with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methylated product.

Core Principles:

  • Imine Formation: The primary amine of serotonin acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base (imine).

  • In Situ Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is present in the reaction mixture to selectively reduce the imine as it is formed. This prevents the isolation of the potentially unstable imine and drives the reaction towards the methylated product. The choice of a mild reducing agent is critical to avoid the reduction of other functional groups.

Reductive_Amination Serotonin Serotonin Imine Intermediate Imine Serotonin->Imine + Formaldehyde Formaldehyde Formaldehyde N_Methylserotonin N-Methylserotonin Imine->N_Methylserotonin + NaBH3CN Oxalate N-Methylserotonin Oxalate N_Methylserotonin->Oxalate + Oxalic Acid Speeter_Anthony_Synthesis Indole 5-Benzyloxyindole AcylChloride 3-Indolylglyoxylyl Chloride Indole->AcylChloride + Oxalyl Chloride Amide N-Methyl-3-indolyl- glyoxylamide AcylChloride->Amide + N-Methylamine Protected_NMT 5-Benzyloxy-N- methyltryptamine Amide->Protected_NMT + LiAlH4 N_Methylserotonin N-Methylserotonin Protected_NMT->N_Methylserotonin H2, Pd/C Oxalate N-Methylserotonin Oxalate N_Methylserotonin->Oxalate + Oxalic Acid

Sources

Exploratory

An In-depth Technical Guide on the Mechanism of Action of 3-(2-Methylaminoethyl)indol-5-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mechanism of action of 3-(2-Methylaminoethyl)indol-5-ol, a tryptamine alkal...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-(2-Methylaminoethyl)indol-5-ol, a tryptamine alkaloid commonly known as N-Methylserotonin or 5-hydroxy-N-methyltryptamine (5-HO-NMT). Found in various plants, animals, and fungi, this compound is a derivative of the neurotransmitter serotonin.[1][2] This document elucidates its pharmacodynamic profile, focusing on its interactions with serotonergic receptors and transporters. We will explore its receptor binding affinities, functional activities, and the subsequent intracellular signaling cascades. Furthermore, this guide details standardized experimental protocols for characterizing such compounds, providing a framework for future research and development in the fields of neuropharmacology and medicinal chemistry.

Introduction and Chemical Identity

3-(2-Methylaminoethyl)indol-5-ol, presented here as its oxalate salt, is a biogenic amine and a structural analog of serotonin (5-hydroxytryptamine, 5-HT).[1] Its chemical structure features an indole core with a hydroxyl group at the 5-position and a methylaminoethyl side chain at the 3-position. This compound is also referred to by several synonyms, including N-Methylserotonin, 5-hydroxy-N-methyltryptamine (5-HO-NMT), and Norbufotenin.[1][2] The oxalate salt form enhances the stability of the compound for research and experimental use.

Chemical Structure:

  • Core Compound: 3-(2-Methylaminoethyl)indol-5-ol

  • Systematic (IUPAC) Name: 3-[2-(Methylamino)ethyl]-1H-indol-5-ol[1][2]

  • Molecular Formula (Base): C₁₁H₁₄N₂O[1][3][4]

  • Molar Mass (Base): 190.246 g·mol⁻¹[1]

The structural similarity of 5-HO-NMT to serotonin and other psychoactive tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocin (4-HO-DMT), positions it as a significant subject for neuropharmacological investigation.[1][5]

Pharmacodynamics: The Core Mechanism of Action

The primary mechanism of action of 5-HO-NMT is centered on its interaction with the serotonergic system. It functions as a potent agonist at several serotonin receptor subtypes and also acts as a serotonin reuptake inhibitor.[1]

Serotonin Receptor Agonism

5-HO-NMT exhibits high affinity for multiple serotonin receptors, with particularly strong binding and agonist activity at the 5-HT₁ₐ and 5-HT₇ receptors.[1] The affinity for these receptors is reported to be in the low nanomolar range (IC₅₀ ≤ 2 nM), indicating a potent interaction.[1]

Like other classic psychedelic tryptamines, 5-HO-NMT is also an agonist at the 5-HT₂ₐ receptor.[5][6][7] Activation of the 5-HT₂ₐ receptor is the principal mechanism underlying the hallucinogenic effects of compounds like LSD, psilocybin, and DMT.[5][8] The interaction of 5-HO-NMT with the 5-HT₂ₐ receptor initiates a cascade of intracellular signaling events.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamines

Compound 5-HT₁ₐ 5-HT₂ₐ 5-HT₂C SERT
5-HO-NMT (N-Methylserotonin) High Affinity (IC₅₀ ≤ 2 nM) [1] Agonist [7] Agonist Inhibitor[1]
Serotonin (5-HT) 19.5[5] 1.26 (LSD)[5] - -
DMT - 347[5] - -
5-MeO-DMT < 10[9] > 1000[9] Agonist[10] Inhibitor[9]
Psilocin (4-HO-DMT) - Partial Agonist[8] - -

Note: Data is compiled from multiple sources and methodologies; direct comparison requires caution. The table illustrates the general receptor profile.

Serotonin Transporter (SERT) Inhibition

In addition to direct receptor agonism, 5-HO-NMT acts as a selective serotonin reuptake inhibitor (SSRI).[1] By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the extracellular concentration of serotonin, thereby enhancing and prolonging serotonergic neurotransmission. This dual mechanism—receptor agonism and reuptake inhibition—is a distinguishing feature of its pharmacological profile.

Intracellular Signaling Pathways

The activation of serotonin receptors by 5-HO-NMT triggers specific downstream signaling cascades. The pathways vary depending on the receptor subtype and the G-protein to which it is coupled.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a Gq/G₁₁-protein-coupled receptor. Agonist binding by 5-HO-NMT leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.

  • DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

This canonical pathway is central to the psychoactive effects of serotonergic hallucinogens. However, recent research has highlighted the importance of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways). Studies have shown that while serotonin activates the 5-HT₂ₐ receptor via a β-arrestin2/Src/Akt signaling complex, N-methyltryptamines like 5-HO-NMT may not stimulate this specific pathway to the same extent, suggesting potential signaling bias.[7]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Ligand 5-HO-NMT Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds G_Protein Gαq/₁₁ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets

Caption: Canonical Gq-protein signaling cascade initiated by 5-HT₂ₐ receptor activation.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is coupled to the inhibitory Gi/Go-protein. Its activation by 5-HO-NMT leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is generally associated with neuronal hyperpolarization and a reduction in neuronal firing rate. The high affinity of 5-HO-NMT for this receptor suggests it may have significant modulatory effects on neuronal excitability, potentially contributing to anxiolytic or antidepressant-like effects, a property being explored for related tryptamines like 5-MeO-DMT.[8]

Key Experimental Methodologies

Characterizing the mechanism of action of a compound like 5-HO-NMT involves a suite of in vitro and in vivo assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It involves incubating a preparation of cells or membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (5-HO-NMT).

Step-by-Step Protocol:

  • Preparation: Homogenize tissue or culture cells known to express the target receptor (e.g., HEK293 cells transfected with human 5-HT₂ₐ). Prepare membrane fractions via centrifugation.

  • Incubation: In a multi-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and a range of concentrations of 5-HO-NMT.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of 5-HO-NMT. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Cell/Membrane Preparation B Incubate Mixture A1->B A2 Radioligand ([³H]Ketanserin) A2->B A3 Test Compound (5-HO-NMT) A3->B C Filter & Separate B->C D Quantify Radioactivity (Scintillation Counting) C->D E Plot Inhibition Curve D->E F Calculate IC₅₀ & Ki E->F

Sources

Foundational

An In-depth Technical Guide to N-ω-Methylserotonin Oxalate Salt (CAS 15558-50-6)

This guide provides a comprehensive technical overview of N-ω-methylserotonin oxalate salt (CAS 15558-50-6), a significant tryptamine alkaloid relevant to researchers, scientists, and professionals in drug development. T...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-ω-methylserotonin oxalate salt (CAS 15558-50-6), a significant tryptamine alkaloid relevant to researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also field-proven insights into the compound's properties, synthesis, analysis, and biological significance.

Section 1: Core Compound Identity and Physicochemical Profile

N-ω-methylserotonin, also known as 3-(2-Methylaminoethyl)indol-5-ol or Norbufotenin, is a naturally occurring derivative of the neurotransmitter serotonin.[1] It is commonly supplied as its oxalate salt to improve stability and handling. This compound is a subject of significant interest due to its presence in various plant and animal species and its distinct pharmacological profile.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-ω-methylserotonin oxalate salt is fundamental for its application in research and development, influencing everything from solvent selection for assays to formulation strategies.

PropertyValueSource(s)
CAS Number 15558-50-6[3]
IUPAC Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol;oxalic acid
Synonyms N-methyl-5-HT, Norbufotenin, 5-Hydroxy-N-methyltryptamine oxalate[2]
Molecular Formula C₁₃H₁₆N₂O₅[4]
Molecular Weight 280.28 g/mol [4]
Appearance Crystalline solid[5]
Melting Point 161-162 °C (with decomposition)[3]
Solubility - PBS (pH 7.2): 2.5 mg/mL- DMSO: 3 mg/mL- DMF: 3 mg/mL[4]
pKa (Predicted) - Strongest Acidic: 9.45 (phenolic hydroxyl)- Strongest Basic: 10.44 (secondary amine)[6]
Density Experimental data not readily available in the literature.

Note: The predicted pKa values are for the free base, N-methylserotonin.

Spectral Data and Structural Elucidation

The structural integrity of N-ω-methylserotonin is confirmed through various spectroscopic techniques. While a comprehensive repository of spectra is proprietary to commercial suppliers, the crystal structure of the hydrogen oxalate salt has been elucidated, providing precise bond angle and length information. This crystallographic data is invaluable for computational modeling and understanding receptor-ligand interactions. Key structural features include a planar indole ring system and a flexible ethylamine side chain.

Section 2: Synthesis and Characterization

The synthesis of N-ω-methylserotonin is a critical process for obtaining the pure compound for research purposes. While the initial synthesis was reported by Hofmann and colleagues in 1955, more contemporary methods have been developed.

Synthetic Pathway Overview

A common synthetic route to N-methylserotonin involves the selective N-methylation of a protected serotonin derivative. The choice of protecting groups for the hydroxyl and indole nitrogen functionalities is crucial to prevent side reactions and ensure a good yield of the desired product.

Synthesis_of_N_omega_methylserotonin serotonin Serotonin protected_serotonin Protected Serotonin (e.g., Boc, Bn) serotonin->protected_serotonin Protection (e.g., Boc₂O or BnBr) n_methylated_intermediate N-methylated Intermediate protected_serotonin->n_methylated_intermediate N-methylation (e.g., MeI, NaH) n_methylserotonin N-ω-Methylserotonin n_methylated_intermediate->n_methylserotonin Deprotection (e.g., TFA or H₂, Pd/C)

Caption: Generalized synthetic workflow for N-ω-methylserotonin.

Experimental Protocol: Synthesis of N-ω-Methylserotonin (Conceptual)

The following is a conceptual, step-by-step methodology based on established synthetic principles for tryptamines.

  • Protection of Serotonin:

    • Dissolve serotonin hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group.

    • Introduce a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Protect the phenolic hydroxyl group, for example, as a benzyl ether using benzyl bromide in the presence of a base like potassium carbonate.

  • N-methylation:

    • Dissolve the fully protected serotonin in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

    • Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen.

    • Add methyl iodide (MeI) and allow the reaction to proceed to form the N-methylated intermediate. The rationale for this step-wise addition is to ensure complete deprotonation before the addition of the electrophile, minimizing side reactions.

  • Deprotection:

    • Remove the protecting groups. The Boc group can be cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the benzyl group can be removed by catalytic hydrogenation (e.g., H₂ gas over a palladium on carbon catalyst).

  • Purification and Salt Formation:

    • Purify the crude N-ω-methylserotonin free base using column chromatography on silica gel.

    • Dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of oxalic acid dissolved in the same solvent.

    • The N-ω-methylserotonin oxalate salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under a vacuum.

Analytical Characterization Workflow

Ensuring the purity and identity of synthesized or purchased N-ω-methylserotonin oxalate salt is paramount. A typical analytical workflow combines chromatographic separation with spectroscopic detection.

Analytical_Workflow sample Sample Preparation (Dissolution in mobile phase) hplc HPLC Separation (Reversed-Phase C18) sample->hplc detection Detection hplc->detection uv UV/Vis or Fluorescence detection->uv Primary Quantification ms Mass Spectrometry detection->ms Structural Confirmation data Data Analysis (Purity & Identity Confirmation) uv->data ms->data

Caption: Standard analytical workflow for compound characterization.

Protocol for HPLC Analysis:

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size) is typically effective for separating tryptamines.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., citric acid buffer) and an organic modifier (e.g., acetonitrile or methanol). The buffer is essential for maintaining a consistent pH and ensuring reproducible retention times for the ionizable analyte.

  • Detection:

    • Fluorescence: Excitation at ~280 nm and emission at ~340 nm provides high sensitivity and selectivity.

    • Electrochemical Detection: Can also be employed for sensitive quantification.

  • Internal Standard: N-ω-methylserotonin itself can be used as an internal standard for the analysis of other serotonin-related compounds.

Section 3: Biological Activity and Relevance in Drug Development

N-ω-methylserotonin oxalate salt is a valuable tool for probing the serotonergic system due to its specific interactions with serotonin receptors and transporters.

Mechanism of Action and Signaling Pathways

The primary pharmacological activities of N-ω-methylserotonin are its high-affinity agonism at 5-HT₁ₐ and 5-HT₇ receptors (IC₅₀ ≤ 2 nM) and its function as a selective serotonin reuptake inhibitor (SSRI).[2] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that modulate neuronal activity.

Interestingly, the signaling pathway activated by N-methylated tryptamines at the 5-HT₂ₐ receptor appears to be distinct from that of serotonin itself. While serotonin's activity at this receptor is dependent on a β-arrestin2/Src/Akt signaling complex, N-methylserotonin-induced responses are independent of β-arrestin2 and do not require Akt activation.[6] This bifurcation in signaling highlights the nuanced effects that subtle structural modifications can have on receptor pharmacology and provides a rationale for studying such analogs to dissect complex biological pathways.

Signaling_Pathway cluster_serotonin Serotonin cluster_nms N-ω-Methylserotonin serotonin Serotonin ht2a_s 5-HT2A Receptor serotonin->ht2a_s barrestin2 β-arrestin2 ht2a_s->barrestin2 src Src barrestin2->src akt Akt src->akt response_s Cellular Response (e.g., Head-twitch) akt->response_s nms N-ω-Methylserotonin ht2a_n 5-HT2A Receptor nms->ht2a_n g_protein G-protein signaling ht2a_n->g_protein response_n Cellular Response (e.g., Head-twitch) g_protein->response_n

Caption: Bifurcation of 5-HT₂ₐ receptor signaling pathways.[6]

In Vitro Metabolism

Understanding the metabolic fate of a compound is a cornerstone of drug development. In vitro studies using human liver microsomes have shown that N-ω-methylserotonin is primarily metabolized by monoamine oxidase A (MAO-A).

Metabolic Pathway:

  • Oxidative deamination by MAO-A converts N-ω-methylserotonin to 5-hydroxyindole acetaldehyde.

  • This intermediate can then be either:

    • Oxidized by aldehyde dehydrogenase to form 5-hydroxyindole acetic acid.

    • Reduced by aldehyde reductase to form 5-hydroxy tryptophol.

The rapid metabolism by the widely distributed MAO-A suggests that peripherally administered N-ω-methylserotonin is unlikely to produce significant central nervous system effects. This insight is critical for designing in vivo experiments and considering potential routes of administration for therapeutic applications.

Protocol for In Vitro Metabolism Study:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine a buffer (e.g., potassium phosphate buffer, pH 7.4), human liver microsomes, and an NADPH-generating system (required for cytochrome P450 enzymes, though they play a minor role for this compound).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to bring it to the optimal temperature for enzymatic activity.

  • Initiation of Reaction: Add N-ω-methylserotonin oxalate salt (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the mixture to start the reaction.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., ice-cold acetonitrile) to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the parent compound and potential metabolites using a sensitive LC-MS/MS method. This allows for the determination of the rate of metabolism and the identification of the metabolites formed.

Section 4: Conclusion and Future Directions

N-ω-methylserotonin oxalate salt is a multifaceted compound with a well-defined pharmacological profile. Its high affinity for specific serotonin receptors and its role as an SSRI make it an indispensable tool for neuropharmacological research. The distinct signaling pathways it activates compared to serotonin offer a unique opportunity to explore the functional selectivity (also known as biased agonism) of GPCRs, a concept of growing importance in modern drug discovery. Future research should focus on leveraging this unique pharmacology to develop novel therapeutic agents with improved efficacy and reduced side effects for a range of psychiatric and neurological disorders.

References

  • Schmid, C. L., Raehal, K. M., & Bohn, L. M. (2008). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 28(33), 8466–8474. [Link]

  • Raffa, R. B., Rawls, S. M., & Beyene, M. (2005). A reverse-phase HPLC and fluorescence detection method for measurement of 5-hydroxytryptamine (serotonin) in Planaria. Vascular Pharmacology, 42(5-6), 239-242. [Link]

  • Kovács, G. L., Falkay, G., & Gachályi, B. (1998). HPLC determination of serotonin and its metabolites from human platelet-rich plasma; shift to 5-hydroxytryptophol formation following alcohol consumption. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 299-306. [Link]

  • Wikipedia. (n.d.). N-Methylserotonin. Retrieved January 7, 2026, from [Link]

  • Naeem, M., Anas, N. A., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). N-Methylserotonin hydrogen oxalate. IUCrData, 8(5), x230378. [Link]

  • FooDB. (2010). Showing Compound Nb-Methylserotonin (FDB017273). Retrieved January 7, 2026, from [Link]

  • Human Metabolome Database. (2006). Showing metabocard for N-Methylserotonin (HMDB0004369). Retrieved January 7, 2026, from [Link]

  • Somei, M., Yamada, F., & Morikawa, H. (1997). Syntheses of Serotonin, N-Methylserotonin, Bufotenine, and Melatonin, and the First Total Synthesis of N-(Indol-3-yl)methyl-N-methyl-5-methoxytryptamine from Tryptamine through a Common Intermediate, 1-Hydroxytryptamine. Heterocycles, 46, 91-94. [Link]

  • Cech, N. B., Eleazer, R. L., Shoemaker, J. D., & Clay, M. C. (2014). Metabolism of Nω-methylserotonin, a serotonergic constituent of black cohosh (Cimicifuga racemosa, L. (Nutt.)), by human liver microsomes. Phytotherapy Research, 28(11), 1668-1674. [Link]

  • German Wikipedia. (n.d.). N-Methylserotonin. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Methylaminoethyl)indol-5-ol oxalate. Retrieved January 7, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(2-Methylaminoethyl)indol-5-ol Oxalate (N-Methylserotonin Oxalate)

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive literature review of 3-(2-Methylaminoethyl)indol-5-ol oxalate, the oxalate salt of...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive literature review of 3-(2-Methylaminoethyl)indol-5-ol oxalate, the oxalate salt of N-Methylserotonin (NMS). NMS, also known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a naturally occurring tryptamine alkaloid found in various plant and animal species and is also an endogenous human metabolite of serotonin.[1][2] As a structural analog of serotonin, it exhibits significant activity within the serotonergic system, functioning as both a high-affinity agonist for specific serotonin receptors and as a selective serotonin reuptake inhibitor.[1][3] This dual mechanism of action makes it a valuable pharmacological tool for investigating the complexities of serotonergic neurotransmission. This document details its chemical properties, outlines a general synthetic approach, elucidates its pharmacodynamic and pharmacokinetic profiles, presents standardized analytical methodologies, and discusses its biological significance and safety considerations. The information herein is intended to support advanced research and drug development efforts centered on the serotonergic system.

Chemical Identity and Properties

The subject of this guide is the oxalate salt of N-Methylserotonin. The salt form enhances stability and solubility for research applications.

Table 2.1: Chemical Identifiers and Synonyms

Identifier Value Source
IUPAC Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol;oxalic acid [4]
CAS Number 15558-50-6 [4]
Molecular Formula C₁₃H₁₆N₂O₅ [4]
Synonyms N-methyl-5-HT oxalate, N-Methylserotonin oxalate, 5-hydroxy-N-methyl Tryptamine oxalate, Norbufotenin oxalate [1][]

| Parent Compound | N-Methylserotonin (CAS: 1134-01-6) |[1][4] |

Table 2.2: Physicochemical Properties

Property Value Source
Molecular Weight 280.28 g/mol [4]
Appearance Crystalline solid []
Purity Typically ≥95% []
UV/Vis. (λmax) 219, 277 nm
Solubility >42 µg/mL (at pH 7.4) [4]
Storage -20°C

| Stability | ≥3 years at recommended storage conditions | |

Synthesis and Characterization

While specific, proprietary synthesis routes for commercial 3-(2-Methylaminoethyl)indol-5-ol oxalate are not publicly detailed, a general and logical synthetic pathway can be derived from established indole chemistry. The core strategy involves the N-methylation of a protected serotonin precursor followed by deprotection and salt formation.

General Synthetic Workflow

The synthesis of N-methylated tryptamines often follows a reductive amination pathway or direct alkylation of the primary amine of a suitable tryptamine precursor. The choice of protecting groups for the phenolic hydroxyl and the indole nitrogen is critical to prevent side reactions.

G A Start: 5-Hydroxyindole Precursor B Protection of Phenolic -OH (e.g., Benzyl ether) A->B C Introduction of Aminoethyl Side Chain (e.g., Gramine synthesis or Friedel-Crafts acylation followed by reduction) B->C D N-Methylation of Primary Amine (e.g., Reductive amination with formaldehyde) C->D E Deprotection of Phenolic -OH (e.g., Hydrogenolysis) D->E F Purification of N-Methylserotonin Free Base (Chromatography) E->F G Salt Formation with Oxalic Acid in an appropriate solvent (e.g., Isopropanol) F->G H Final Product: 3-(2-Methylaminoethyl)indol-5-ol oxalate G->H

Caption: Generalized synthetic workflow for N-Methylserotonin Oxalate.

Hypothetical Experimental Protocol (Reductive Amination)

This protocol is illustrative and serves as a guideline for researchers.

  • Protection: Start with commercially available 5-benzyloxy-3-(2-aminoethyl)indole. Dissolve the starting material in a suitable solvent like methanol.

  • Amine Methylation: Add an aqueous solution of formaldehyde (1.1 equivalents). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, controlling the temperature. The rationale for this step is the in-situ formation of a Schiff base, which is then immediately reduced to the secondary amine.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and adjust the pH to be basic. Extract the product with an organic solvent like ethyl acetate.

  • Deprotection: Dissolve the crude N-methylated intermediate in ethanol. Add a palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) to cleave the benzyl protecting group. This is a standard, clean method for debenzylation.

  • Purification: Filter the catalyst and concentrate the solvent to yield the N-Methylserotonin free base. Purify further using column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in isopropanol. Add a solution of anhydrous oxalic acid (1 equivalent) in isopropanol dropwise with stirring.[6] The oxalate salt will precipitate out of the solution.

  • Isolation: Collect the crystalline product by filtration, wash with cold isopropanol, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and elemental analysis.[7]

Pharmacology

N-Methylserotonin oxalate's pharmacological profile is defined by its interactions with key components of the serotonergic system.

Pharmacodynamics: A Dual Mechanism of Action

The primary mechanism of action for N-Methylserotonin is twofold: it acts as a direct agonist at specific serotonin receptors and as an inhibitor of the serotonin transporter (SERT).

  • Serotonin Receptor Agonism: It binds with very high affinity (IC₅₀ ≤ 2 nM) to 5-HT₁ₐ and 5-HT₇ receptors, where it functions as a potent agonist.[1][3][8] These receptors are G-protein coupled receptors (GPCRs) involved in modulating mood, cognition, and neural plasticity. Its affinity for other receptor subtypes, such as the 5-HT₂ family, is lower but may still be pharmacologically relevant at higher concentrations.[1][9]

  • Serotonin Reuptake Inhibition: The compound also functions as a selective serotonin reuptake inhibitor (SSRI).[1][3] By blocking the SERT, it increases the concentration and residence time of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

G cluster_1 Postsynaptic Neuron SERT SERT Transporter Vesicle Vesicles (5-HT) Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT7) Signal Signal Transduction (e.g., ↓cAMP) Receptor->Signal NMS N-Methylserotonin NMS->SERT Inhibition NMS->Receptor Agonism

Caption: Dual mechanism of N-Methylserotonin at the synaptic cleft.

Pharmacokinetics and Metabolism

Understanding the metabolic fate of N-Methylserotonin is crucial for interpreting experimental results. In vitro studies using human liver microsomes have provided significant insights.

  • Primary Metabolic Pathway: The major route of metabolism is oxidative deamination catalyzed by monoamine oxidase A (MAO-A) .[8] This reaction converts N-Methylserotonin into 5-hydroxyindole acetaldehyde.

  • Further Metabolism: The resulting aldehyde can be further oxidized by aldehyde dehydrogenase to 5-hydroxyindole acetic acid (5-HIAA), the primary metabolite of serotonin, or reduced by aldehyde reductase to 5-hydroxytryptophol.[8]

  • Bioavailability: This rapid metabolism by the widely distributed MAO-A enzyme, similar to that of serotonin itself, suggests that peripherally administered N-Methylserotonin is unlikely to produce significant central nervous system (CNS) effects due to poor bioavailability to the brain.[8][10]

G cluster_enzymes Enzymes A N-Methylserotonin (3-(2-Methylaminoethyl)indol-5-ol) B 5-Hydroxyindole Acetaldehyde A->B  MAO-A C 5-Hydroxyindole Acetic Acid (5-HIAA) B->C  ADH D 5-Hydroxytryptophol B->D  AR MAO Monoamine Oxidase A (MAO-A) ADH Aldehyde Dehydrogenase AR Aldehyde Reductase

Caption: Primary metabolic pathway of N-Methylserotonin.

Analytical Methodologies

Accurate quantification and identification are essential for any research involving this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is the standard approach.

Protocol for HPLC-UV Purity Analysis

This protocol provides a reliable method for determining the purity of N-Methylserotonin oxalate.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard (1 mg/mL) in methanol.

    • Prepare sample solutions at a similar concentration. The use of a certified reference standard is a self-validating step ensuring accuracy.

  • Instrumentation:

    • HPLC System: A standard system with a pump, autosampler, and column oven.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is ideal for retaining moderately polar compounds like tryptamines.

    • Detector: UV-Vis detector set to one of the absorbance maxima, typically 277 nm , to maximize sensitivity and minimize interference.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile. (The acid improves peak shape and ionization efficiency for MS).

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate purity by the area percentage method: (Peak Area of NMS / Total Peak Area) * 100.

G A Sample/Standard Preparation in Methanol B Injection into HPLC System A->B C Separation on C18 Reverse-Phase Column B->C D Detection via UV (277 nm) or MS C->D E Data Acquisition and Integration D->E F Purity Calculation (Area % Method) E->F

Caption: Standard analytical workflow for purity determination.

Biological Significance and Research Applications

N-Methylserotonin oxalate is more than a synthetic chemical; it is a compound with biological relevance and diverse research applications.

  • Natural Occurrence: It is found in various plants, including black cohosh (Actaea racemosa), and in some animals and fungi.[1][8] Its presence in botanicals used in traditional medicine suggests a potential role in their pharmacological effects.

  • Human Metabolite: As a metabolite of serotonin, its endogenous levels can be of clinical interest.[2] For example, elevated plasma levels of N-Methylserotonin have been detected in individuals with cocaine dependence, suggesting a potential biomarker or a role in the pathophysiology of addiction.

  • Pharmacological Probe: Due to its high affinity and specific actions at 5-HT₁ₐ and 5-HT₇ receptors, it serves as an excellent research tool to explore the function of these receptors in in vitro and in vivo models.[8][11]

  • Forensic Standard: It is sold as an analytical reference standard, which is critical for the identification and quantification of this tryptamine in forensic and clinical toxicology screenings.

Safety and Handling

As a biologically active chemical, 3-(2-Methylaminoethyl)indol-5-ol oxalate requires careful handling in a laboratory setting.

Table 7.1: GHS Hazard Information

Hazard Class Code Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed [4]

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |[4] |

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a laboratory coat, and safety glasses with side shields when handling the solid material or its solutions.

  • Handling: Avoid creating dust. Do not ingest, inhale, or allow contact with skin, eyes, or clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container at the recommended temperature of -20°C to ensure long-term stability.

Conclusion

3-(2-Methylaminoethyl)indol-5-ol oxalate is a pivotal compound for researchers in pharmacology, neuroscience, and forensic science. Its identity as a natural product, a human metabolite, and a specific serotonergic agent underscores its scientific importance. A thorough understanding of its chemical properties, pharmacology, and analytical methods, as detailed in this guide, is essential for its effective and safe use in advancing our knowledge of the serotonin system and its role in health and disease.

References

  • PubChem. Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate | C14H18N2O5 | CID 18078. Available from: [Link]

  • PubChem. 3-(2-Methylaminoethyl)indol-5-ol oxalate | C13H16N2O5 | CID 260390. Available from: [Link]

  • Singh, et al. (2021). In-silico study of 3-[2-(methylamino)ethyl]-1H-Indol-5-ol and Oxaserotonin by using 5-HT2A receptor. BEPLS.
  • Kennelly, E. J., et al. Metabolism of Nω-methylserotonin, a serotonergic constituent of black cohosh (Cimicifuga racemosa, L. (Nutt.)), by human liver microsomes. PubMed. Available from: [Link]

  • Arkat USA. Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-. Available from: [Link]

  • Wikipedia. α-Methylserotonin. Available from: [Link]

  • Wikipedia. 4-HO-MET. Available from: [Link]

  • Cohen, M. L., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of Medicinal Chemistry. Available from: [Link]

  • Macor, J. E., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. PubMed. Available from: [Link]

  • Wikipedia. N-Methylserotonin. Available from: [Link]

  • PubChem. 3-(2-(Diethylamino)ethyl)indole oxalate (1:1) | C16H22N2O4 | CID 167921. Available from: [Link]

  • PubChem. N-Methylserotonin | C11H14N2O | CID 150885. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for N-Methylserotonin (HMDB0004369). Available from: [Link]

  • PubChem. 3-(2-aminoethyl)-1H-indol-5-ol. Available from: [Link]

  • PubChem. 1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl). Available from: [Link]

  • Sabnis, R. W. (2025). Novel 3-(2-(Aminoethyl)-indol-4-ol Derivatives as 5-HT2C Agonists for Treating Depression, Alcoholism, Drug Addiction, PTSD, and Seizure Disorders. PubMed.
  • Exposome-Explorer - IARC. Serotonin (Compound). Available from: [Link]

  • Sabnis, R. W. (2025). Novel 3-(2-(Aminoethyl)-indol-4-ol Derivatives as 5-HT2C Agonists for Treating Depression, Alcoholism, Drug Addiction, PTSD, and Seizure Disorders.
  • MDPI. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Available from: [Link]

  • Google Patents. US8426612B2 - Synthesis of 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}.
  • Kim, J., et al. (2020). Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]. PubMed. Available from: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available from: [Link]

  • Siegel, G. J., et al. (1999). Serotonin Receptors. Basic Neurochemistry. 6th edition. Available from: [Link]

  • MDPI. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Available from: [Link]

  • Al-Hadedi, A. A. M., et al. (2013). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega. Available from: [Link]

  • PubChem. [2-(1H-indol-1-yl)ethyl]methylamine oxalate | C13H16N2O4. Available from: [Link]

  • Naline, E., et al. (2008). In Vitro and in Vivo Pharmacological Characterization of 5-[( R )-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H -quinolin-2-one (Indacaterol), a Novel Inhaled β 2 Adrenoceptor Agonist with a 24-h.
  • MDPI. In-Vitro and In-Vivo Tolerance and Therapeutic Investigations of Phyto-Fabricated Iron Oxide Nanoparticles against Selected Pathogens. Available from: [Link]

Sources

Foundational

The Enigmatic Tryptamine: A Technical Guide to the Historical Discovery and Development of N-methyl-5-HT

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction to N-methyl-5-hydroxytryptamine (N-methyl-5-HT) N-methyl-5-hydroxytryptamine (N-methyl-5-HT), also known as N-methy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to N-methyl-5-hydroxytryptamine (N-methyl-5-HT)

N-methyl-5-hydroxytryptamine (N-methyl-5-HT), also known as N-methylserotonin or norbufotenin, is a naturally occurring tryptamine alkaloid with a rich and complex history.[1][2] As a methylated derivative of the crucial neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), this molecule holds a unique position in neuropharmacology.[2] Found in a variety of plant, animal, and fungal species, N-methyl-5-HT has garnered significant interest from the scientific community for its distinct pharmacological profile, which includes potent interactions with several serotonin receptor subtypes and activity as a selective serotonin reuptake inhibitor (SSRI).[1][2] This guide provides a comprehensive technical overview of the historical discovery, synthesis, and biological characterization of N-methyl-5-HT, offering valuable insights for researchers and drug development professionals exploring the vast landscape of serotonergic signaling.

Part 1: Historical Discovery and Natural Occurrence

The journey of N-methyl-5-HT's discovery is intertwined with the pioneering research into indoleamines and their physiological effects. The initial synthesis of N-methyl-5-HT was reported by the Swiss chemist Albert Hofmann and his colleagues in 1955.[1] This seminal work laid the foundation for future investigations into the structure-activity relationships of serotonin and its derivatives.

N-methyl-5-HT is not merely a laboratory creation; it is a product of nature's intricate biosynthetic pathways. It has been identified in various organisms, including plants like Actaea racemosa (black cohosh) and Zanthoxylum piperitum, as well as in the skin secretions of certain amphibians and in some species of mushrooms.[1][3] The biosynthesis of N-methyl-5-HT is believed to occur through the N-methylation of serotonin, a reaction catalyzed by the enzyme indolethylamine-N-methyltransferase.[1]

Part 2: Synthesis and Characterization

The chemical synthesis of N-methyl-5-HT has been approached through various routes since its initial discovery. A common and effective method involves the reductive amination of 5-hydroxytryptamine (serotonin). The following protocol outlines a representative synthetic procedure.

Experimental Protocol: Synthesis of N-methyl-5-HT

Objective: To synthesize N-methyl-5-hydroxytryptamine from 5-hydroxytryptamine hydrochloride.

Materials:

  • 5-hydroxytryptamine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/MeOH gradient)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxytryptamine hydrochloride (1 equivalent) in methanol.

  • Reductive Amination: To the stirred solution, add aqueous formaldehyde (1.2 equivalents). Allow the mixture to stir at room temperature for 30 minutes to form the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Partition the residue between dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford N-methyl-5-hydroxytryptamine.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.[4]

Synthesis_of_N_methyl_5_HT serotonin 5-Hydroxytryptamine (Serotonin) imine Intermediate Imine serotonin->imine + Formaldehyde formaldehyde Formaldehyde (HCHO) nmht N-methyl-5-hydroxytryptamine (N-methyl-5-HT) imine->nmht + NaBH3CN nabh3cn Sodium Cyanoborohydride (NaBH3CN)

Caption: Synthetic route for N-methyl-5-hydroxytryptamine.

Part 3: Pharmacological Profile

N-methyl-5-HT exhibits a distinct pharmacological profile characterized by its interactions with various serotonin receptors and its ability to inhibit serotonin reuptake.

Receptor Binding Affinities

The binding affinity of N-methyl-5-HT for different serotonin receptor subtypes has been a subject of considerable research. It displays high affinity for the 5-HT1A and 5-HT7 receptors and also interacts with other 5-HT receptors, albeit with lower affinity.[1][2]

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT1A ≤ 2 (IC50)[1][2]
5-HT1D Moderate Affinity[5]
5-HT2A Moderate to Low Affinity[6]
5-HT2C Moderate to Low Affinity[7]
5-HT7 ≤ 2 (IC50)[1][2]

Note: This table presents a summary of reported binding affinities. Actual values may vary depending on the experimental conditions and assay used.

Serotonin Reuptake Inhibition

In addition to its direct receptor interactions, N-methyl-5-HT acts as a selective serotonin reuptake inhibitor (SSRI).[2] This dual mechanism of action, combining receptor agonism with reuptake inhibition, distinguishes it from many other serotonergic compounds and contributes to its unique pharmacological effects.

Part 4: Mechanism of Action and Signaling Pathways

The biological effects of N-methyl-5-HT are mediated through its interaction with specific serotonin receptors, which in turn activate intracellular signaling cascades. The primary targets of N-methyl-5-HT are the 5-HT1A and 5-HT7 receptors, both of which are G protein-coupled receptors (GPCRs).[1][2]

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o).[8] Activation of the 5-HT1A receptor by N-methyl-5-HT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[8] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[9][10]

HT1A_Signaling NMHT N-methyl-5-HT HT1A 5-HT1A Receptor NMHT->HT1A Gi_o Gi/o Protein HT1A->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits GIRK GIRK Channel Gi_o->GIRK activates (βγ subunit) cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Hyperpolarization Hyperpolarization & Decreased Neuronal Firing GIRK->Hyperpolarization

Caption: 5-HT1A receptor signaling pathway.

5-HT2A Receptor Signaling

While having a lower affinity for the 5-HT2A receptor, its activation by N-methyl-5-HT can still contribute to its overall pharmacological effects. The 5-HT2A receptor is coupled to Gq/11 proteins.[11] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] Interestingly, studies have shown that N-methyltryptamines, including N-methyl-5-HT, may not engage the β-arrestin2-mediated signaling cascade downstream of the 5-HT2A receptor in the same manner as serotonin itself.[6]

HT2A_Signaling NMHT N-methyl-5-HT HT2A 5-HT2A Receptor NMHT->HT2A Gq_11 Gq/11 Protein HT2A->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling pathway.

5-HT7 Receptor Signaling

Similar to the 5-HT1A receptor, N-methyl-5-HT has a high affinity for the 5-HT7 receptor.[1][2] The 5-HT7 receptor is coupled to stimulatory G proteins (Gs).[12] Its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA.[12] This pathway is involved in the regulation of various physiological processes, including circadian rhythms, learning, and memory.[5]

HT7_Signaling NMHT N-methyl-5-HT HT7 5-HT7 Receptor NMHT->HT7 Gs Gs Protein HT7->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: 5-HT7 receptor signaling pathway.

Part 5: Metabolism and Pharmacokinetics

The in vitro metabolism of N-methyl-5-HT has been investigated, revealing that its primary metabolic pathway is oxidative deamination catalyzed by monoamine oxidase A (MAO-A).[3] This process converts N-methyl-5-HT to 5-hydroxyindole acetaldehyde.[3] This aldehyde can then be further oxidized to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase or reduced to 5-hydroxytryptophol by aldehyde reductase.[3] The metabolism of N-methyl-5-HT is similar to that of serotonin, which suggests that it may be rapidly metabolized in vivo, potentially limiting its central nervous system effects when administered peripherally.[3]

Detailed in vivo pharmacokinetic studies on N-methyl-5-HT, including its absorption, distribution, and excretion, are limited. Further research is needed to fully characterize its pharmacokinetic profile in animal models and humans.

Conclusion

N-methyl-5-hydroxytryptamine is a fascinating molecule with a rich scientific history and a unique pharmacological profile. From its initial synthesis to the ongoing exploration of its complex interactions with the serotonergic system, N-methyl-5-HT continues to be a valuable tool for researchers. Its dual action as a serotonin receptor agonist and a serotonin reuptake inhibitor presents a compelling area for further investigation, with potential implications for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This in-depth technical guide provides a solid foundation for scientists and drug development professionals to understand and further explore the potential of this enigmatic tryptamine.

References

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • N-Methylserotonin hydrogen oxalate. (2023). PubMed Central. Retrieved January 7, 2026, from [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 7, 2026, from [Link]

  • The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Metabolism of Nω -methylserotonin, a serotonergic constituent of black cohosh (Cimicifuga racemosa, L. (Nutt.)), by human liver microsomes. (2014). PubMed. Retrieved January 7, 2026, from [Link]

  • Endogenous Serotonin 5-HT2A and 5-HT2C Receptors Associate in the Medial Prefrontal Cortex. (2020). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Psychedelics and the Human Receptorome. (n.d.). PLOS ONE. Retrieved January 7, 2026, from [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? (n.d.). Frontiers in Cellular Neuroscience. Retrieved January 7, 2026, from [Link]

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. (2020). PubMed Central. Retrieved January 7, 2026, from [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014). Psychopharmacology Institute. Retrieved January 7, 2026, from [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved January 7, 2026, from [Link]

  • Synthesis method of N-acetyl-5-methoxy tryptamine. (n.d.). Google Patents.
  • Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. Retrieved January 7, 2026, from [Link]

  • 5-HT7 receptor. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • 5-HT receptor. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • N-Methylserotonin. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist. (1999). PubMed. Retrieved January 7, 2026, from [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. (n.d.). NCBI. Retrieved January 7, 2026, from [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). I.R.I.S. Retrieved January 7, 2026, from [Link]

  • 5-HT1A receptor. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • 5-HT7 receptors as modulators of neuronal excitability, synaptic transmission and plasticity: physiological role and possible implications in autism spectrum disorders. (n.d.). Frontiers in Cellular Neuroscience. Retrieved January 7, 2026, from [Link]

  • Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM. Retrieved January 7, 2026, from [Link]

  • Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. (2010). The Journal of Neuroscience. Retrieved January 7, 2026, from [Link]

  • Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved January 7, 2026, from [Link]

  • N-Methylserotonin. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved January 7, 2026, from [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure. (2002). PubMed. Retrieved January 7, 2026, from [Link]

  • 5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 7, 2026, from [Link]

  • Novel simple synthesis method of L-5-hydroxytryptophan. (n.d.). Google Patents.
  • NMR Spectroscopy for Characterization of Metabolite. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Role of N-methylserotonin in Central Nervous System Signaling

Abstract N-methylserotonin (NMS), or 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a naturally occurring tryptamine alkaloid found across plant, animal, and fungal kingdoms.[1][2] As a methylated derivative of the critical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylserotonin (NMS), or 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a naturally occurring tryptamine alkaloid found across plant, animal, and fungal kingdoms.[1][2] As a methylated derivative of the critical neurotransmitter serotonin, NMS presents a unique pharmacological profile that positions it as a significant, yet often overlooked, modulator of central nervous system (CNS) activity. This technical guide provides an in-depth exploration of NMS, consolidating current research on its biosynthesis, metabolism, and complex interactions with serotonergic receptors. We will dissect its distinct signaling properties, particularly its functional selectivity at the 5-HT2A receptor, and discuss its potential implications in neuropsychiatric conditions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental frameworks to facilitate further investigation into this intriguing molecule.

Introduction: The Chemical Identity and Origin of N-methylserotonin

N-methylserotonin is a tryptamine alkaloid structurally defined as 3-[2-(Methylamino)ethyl]-1H-indol-5-ol.[1] It is a derivative of serotonin (5-hydroxytryptamine, 5-HT) featuring a single methyl group on its alkyl amine.[1] This seemingly minor modification profoundly alters its pharmacological properties compared to its parent compound. While present endogenously in the human body in small amounts, likely as a metabolite of serotonin, it is also found in various natural sources, including plants like Black Cohosh (Actaea racemosa).[3][4][5][6]

Biochemical Pathways: Synthesis and Metabolism in the CNS

The presence and activity of NMS in the CNS are governed by specific enzymatic pathways responsible for its formation and degradation. Understanding these pathways is critical for interpreting its physiological roles and designing pharmacological interventions.

Biosynthesis of N-methylserotonin

In the CNS, serotonin itself is synthesized from the essential amino acid L-tryptophan.[7][8] NMS is subsequently formed from serotonin via a methylation reaction.

  • Key Enzyme: The primary enzyme responsible for this conversion is believed to be Indolethylamine N-methyltransferase (INMT).[3][4]

  • Mechanism: INMT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the amine group of serotonin. This reaction yields N-methylserotonin and S-adenosylhomocysteine.[3]

The biosynthetic pathway is a crucial control point. The expression and activity of INMT in specific brain regions could dictate the local concentration and influence of NMS.

NMS_Biosynthesis tryptophan L-Tryptophan ht5p 5-Hydroxytryptophan tryptophan->ht5p Tryptophan Hydroxylase (TPH) serotonin Serotonin (5-HT) ht5p->serotonin Aromatic L-Amino Acid Decarboxylase (AADC) nms N-methylserotonin (NMS) serotonin->nms Indolethylamine N-methyltransferase (INMT) sah S-Adenosylhomocysteine (SAH) nms->sah sam S-Adenosylmethionine (SAM) sam->nms

Caption: Biosynthesis pathway from L-Tryptophan to N-methylserotonin.

Metabolism and Degradation

Similar to serotonin, the primary route of NMS inactivation in the CNS is through oxidative deamination.

  • Key Enzyme: Monoamine Oxidase A (MAO-A) is the principal enzyme catalyzing the metabolism of NMS.[9]

  • Mechanism: MAO-A converts NMS into 5-hydroxyindole acetaldehyde. This intermediate is unstable and is rapidly processed by either aldehyde dehydrogenase to form 5-hydroxyindoleacetic acid (5-HIAA) or by aldehyde reductase to form 5-hydroxytryptophol.[9]

The rapid metabolism by the widely distributed MAO-A enzyme suggests that NMS likely has a short half-life in the CNS, implying its role may be more that of a transient, localized neuromodulator rather than a classical, widespread neurotransmitter.[9]

Pharmacodynamics: A Multi-faceted Molecular Profile

NMS exerts its effects on the CNS through a combination of receptor agonism and reuptake inhibition, distinguishing it from serotonin.

Receptor Binding and Agonist Activity

NMS interacts with multiple serotonin receptors, showing particularly high affinity for the 5-HT1A and 5-HT7 subtypes, where it acts as a potent agonist.[1][3][9] Its interaction with the 5-HT2A receptor is also significant and is linked to psychoactive effects.[5][6]

Receptor SubtypeAffinity (IC50)Functional ActivityPrimary Downstream Effect
5-HT1A ≤ 2 nM[1][3]Full AgonistGi/o coupling: Inhibits adenylyl cyclase, decreases cAMP
5-HT2A Moderate AffinityAgonistGq/11 coupling: Activates phospholipase C, increases IP3/DAG
5-HT7 ≤ 2 nM[1][3]Full AgonistGs coupling: Stimulates adenylyl cyclase, increases cAMP

Causality Insight: The high affinity and agonist activity at 5-HT1A and 5-HT7 receptors suggest that NMS can potently modulate processes regulated by these receptors, including mood, anxiety (5-HT1A), and circadian rhythms/cognition (5-HT7).

Serotonin Reuptake Inhibition

In addition to direct receptor interaction, NMS also functions as a selective serotonin reuptake inhibitor (SSRI).[1][3] This action blocks the serotonin transporter (SERT), increasing the synaptic concentration of serotonin itself. This dual mechanism—direct receptor agonism and indirect enhancement of serotonin signaling—makes NMS a unique modulator of the serotonergic system.

The Core of NMS Signaling: Functional Selectivity at the 5-HT2A Receptor

One of the most compelling aspects of NMS pharmacology is its demonstration of agonist-directed signaling, or "functional selectivity," at the 5-HT2A receptor. While both serotonin and NMS activate this receptor, they engage different downstream intracellular signaling cascades.[10]

  • Serotonin-Mediated Signaling: Serotonin activates the canonical Gq pathway (leading to PLC activation) and also engages a distinct pathway involving β-arrestin2, which subsequently recruits a signaling complex including Src and Akt.[5][10]

  • NMS-Mediated Signaling: In contrast, NMS appears to primarily activate the Gq pathway without significantly engaging the β-arrestin2/Src/Akt cascade.[5][6][10]

This bifurcation in signaling is not merely an academic curiosity; it has profound functional consequences. For instance, the behavioral head-twitch response (HTR) in rodents, a proxy for 5-HT2A-mediated hallucinogenic potential, is differentially modulated by these pathways.[5][10] Studies show that NMS-induced head twitches are independent of the β-arrestin2 pathway that serotonin partially relies on.[10]

Functional_Selectivity 5-HT2A Receptor Functional Selectivity: Serotonin vs. NMS cluster_0 Serotonin (5-HT) Pathway cluster_1 N-methylserotonin (NMS) Pathway serotonin Serotonin receptor_5ht 5-HT2A Receptor serotonin->receptor_5ht gq_5ht Gq Protein receptor_5ht->gq_5ht Canonical barr2_5ht β-arrestin2 receptor_5ht->barr2_5ht Biased plc_5ht PLC Activation gq_5ht->plc_5ht akt_5ht Src/Akt Pathway barr2_5ht->akt_5ht nms N-methylserotonin receptor_nms 5-HT2A Receptor nms->receptor_nms gq_nms Gq Protein receptor_nms->gq_nms Canonical barr2_nms β-arrestin2 receptor_nms->barr2_nms Not Engaged plc_nms PLC Activation akt_nms Src/Akt Pathway

Caption: Divergent signaling cascades activated by Serotonin vs. NMS.

Implications in Neurological and Psychiatric Conditions

Given its interaction with key receptors implicated in mental health, NMS is a molecule of interest in several CNS disorders. While research is ongoing, elevated levels of NMS and its metabolite bufotenine have been detected in urine samples from patients with psychiatric conditions such as depression, schizophrenia, and autism.[11] However, a causal link remains to be definitively established. The unique ability of NMS to act as both a receptor agonist and an SSRI could lead to complex, context-dependent effects on mood and cognition that warrant further investigation.

Methodologies for Studying N-methylserotonin in the CNS

Advancing our understanding of NMS requires robust and validated experimental protocols. As a Senior Application Scientist, I emphasize the importance of self-validating systems where specificity and causality are rigorously tested.

Protocol: Quantification of NMS in Brain Tissue via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-concentration analytes like NMS in complex biological matrices.

Objective: To measure the concentration of NMS in a specific brain region (e.g., prefrontal cortex).

Methodology:

  • Tissue Homogenization:

    • Dissect the brain region of interest on ice and record the wet weight.

    • Homogenize the tissue in 10 volumes of an ice-cold solution containing 0.1 M perchloric acid and an internal standard (e.g., deuterated NMS).

    • Causality Check: The perchloric acid precipitates proteins, releasing small molecules into the supernatant for analysis. The internal standard corrects for sample loss during processing and ionization variance.

  • Centrifugation:

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant.

  • Chromatographic Separation:

    • Inject a defined volume of the supernatant onto a reverse-phase C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This separates NMS from other neurotransmitters and metabolites.

  • Mass Spectrometry Detection:

    • Interface the HPLC with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for detection. Monitor specific precursor-to-product ion transitions for both NMS (e.g., m/z 191.1 → 162.1) and the internal standard.

    • Trustworthiness: MRM is highly specific. The simultaneous detection of a specific precursor and a specific fragment ion for a compound at a specific retention time provides extremely high confidence in its identity and quantification.

  • Quantification:

    • Generate a standard curve using known concentrations of NMS.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol: Assessing 5-HT2A Receptor Functional Activity via Head-Twitch Response (HTR)

The HTR in mice is a well-established behavioral assay that serves as a reliable in vivo proxy for 5-HT2A receptor activation.[5][6]

Objective: To determine if a test compound activates 5-HT2A receptors in vivo.

Methodology:

  • Animal Habituation:

    • Place male C57BL/6J mice individually into clear observation chambers.

    • Allow a 30-minute habituation period before any injections.

  • Drug Administration:

    • Administer the test compound (e.g., NMS) or vehicle control via an appropriate route (e.g., intracerebroventricular, i.c.v., for direct CNS action).

    • Self-Validation Step 1 (Specificity): In a separate cohort of animals, pre-treat with a selective 5-HT2A antagonist (e.g., M100907) 15-30 minutes before administering NMS. A significant reduction or complete blockade of the HTR confirms that the behavior is mediated by the 5-HT2A receptor.[5]

  • Behavioral Observation:

    • Immediately after NMS administration, begin a 30-minute observation period.

    • A trained observer, blind to the experimental conditions, counts the number of head twitches (rapid, involuntary side-to-side head movements).

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the observation period.

    • Compare the mean HTR counts between the vehicle, NMS, and NMS + antagonist groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A statistically significant increase in the NMS group compared to the vehicle, which is blocked by the antagonist, indicates positive 5-HT2A agonist activity.

HTR_Workflow start Start habituate Animal Habituation (30 min in chamber) start->habituate pretreatment Pre-treatment Group: Administer 5-HT2A Antagonist (e.g., M100907) habituate->pretreatment Split into Groups vehicle_pretreatment Control Groups: Administer Vehicle habituate->vehicle_pretreatment Split into Groups wait Wait 15-30 min pretreatment->wait vehicle_pretreatment->wait drug_admin Administer Test Compound (e.g., NMS) or Vehicle wait->drug_admin observe Observe & Count Head Twitches (30 min) drug_admin->observe analyze Statistical Analysis (Compare Groups) observe->analyze end End analyze->end

Caption: Experimental workflow for the rodent Head-Twitch Response (HTR) assay.

Conclusion and Future Directions

N-methylserotonin is more than just a simple metabolite of serotonin. It is a pharmacologically active compound with a distinct and complex profile, characterized by potent agonism at key serotonin receptors, SSRI activity, and sophisticated functional selectivity. Its unique ability to activate the 5-HT2A receptor through a biased signaling pathway that differs from serotonin itself opens up new avenues for therapeutic drug design. Future research should focus on elucidating the specific roles of the INMT enzyme in the brain, mapping the CNS regions with significant NMS production, and further clarifying its contribution to the etiology of neuropsychiatric disorders. The development of selective ligands that can mimic the biased agonism of NMS may hold the key to designing novel therapeutics with improved efficacy and reduced side effects.

References

  • N-Methylserotonin - Wikipedia. [Link]

  • Hypothesized pathways for the biosynthesis of the Nmethylated and... - ResearchGate. [Link]

  • Showing metabocard for N-Methylserotonin (HMDB0004369) - Human Metabolome Database. [Link]

  • N-Methylserotonin – Knowledge and References - Taylor & Francis. [Link]

  • Metabolism of Nω -methylserotonin, a serotonergic constituent of black cohosh (Cimicifuga racemosa, L. (Nutt.)), by human liver microsomes - PubMed. [Link]

  • Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PubMed Central. [Link]

  • 5-Methoxytryptamine - Wikipedia. [Link]

  • Enzymatic O-methylation of N-acetylserotonin to Melatonin - PubMed. [Link]

  • N-Methylserotonin - Wikiwand. [Link]

  • Bufotenin - Wikipedia. [Link]

  • Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo | Journal of Neuroscience. [Link]

  • Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans - PMC. [Link]

  • Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo - PubMed. [Link]

  • Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed. [Link]

  • Serotonin and Melatonin Synthesis | Tryptophan Metabolism - YouTube. [Link]

  • Serotonin - Wikipedia. [Link]

  • Syntheses of Serotonin, N-Methylserotonin, Bufotenine, and Melatonin, and the First Total Synthesis of N-(Indol-3-yl)methyl-N-methyl-5-methoxytryptamine from Tryptamine through a Common Intermediate, 1Hydroxytryptamine - ResearchGate. [Link]

  • N-Methylserotonin | C11H14N2O | CID 150885 - PubChem. [Link]

  • Effect of ?-methylserotonin on serotonin receptor-coupled phosphoinositide breakdown in rat cerebral cortex - PubMed. [Link]

  • Synthesis and Significance of Biological Substances: 5-HT, Melatonin, Dopamine, Noradrenaline, Adrenaline | Pharmaguideline. [Link]

  • Serotonin and Melatonin Biosynthesis in Plants - Encyclopedia.pub. [Link]

  • Serotonin and Mental Disorders: A Concise Review on Molecular Neuroimaging Evidence. [Link]

  • Melatonin synthesis genes N-acetylserotonin methyltransferases evolved into caffeic acid O-methyltransferases and both assisted in plant terrestrialization - PubMed. [Link]

  • The monoamine neurotransmitter disorders: an expanding range of neurological syndromes. [Link]

  • Behaviour of ?-methylserotonin in rat brain synaptosomes - PubMed. [Link]

  • Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf - NIH. [Link]

  • Altered serotonin and dopamine metabolism in the CNS of serotonin 5-HT(1A) or 5-HT(1B) receptor knockout mice - PubMed. [Link]

  • Serotonin Neurotransmitter Explained in 5 Minutes | 5-HT Pathway | SSRI - YouTube. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. [Link]

  • (PDF) Analytical methods for determination of selective serotonin reuptake inhibitor antidepressants - ResearchGate. [Link]

  • Receptors and Neurotransmitters of the CNS | Concise Medical Knowledge - Lecturio. [Link]

  • Determination of N-nitroso sertraline in sertraline preparations with LC-MS. [Link]

  • New Method Developed to Detect N-Nitrosamines in Pharmaceuticals | LCGC International. [Link]

  • Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application - MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to the Material Safety of 3-(2-Methylaminoethyl)indol-5-ol Oxalate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the material safety data for 3-(2-Methylaminoethyl)indol-5-ol oxalate (CAS Nos. 15558-50-6, 1975-81...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 3-(2-Methylaminoethyl)indol-5-ol oxalate (CAS Nos. 15558-50-6, 1975-81-1), a compound of significant interest in neurochemical research. As a structural analog of serotonin, understanding its safe handling, potential hazards, and emergency procedures is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically-grounded perspective on the causality behind safety protocols.

Chemical and Physical Identity

3-(2-Methylaminoethyl)indol-5-ol, also known as N-methylserotonin, is an indoleamine derivative. The oxalate salt is a common form for laboratory use, enhancing its stability and solubility.

PropertyValueSource
IUPAC Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol;oxalic acid[1]
Synonyms N-Methylserotonin oxalate, N-methyl-5-hydroxytryptamine oxalate[][3]
Molecular Formula C₁₃H₁₆N₂O₅[1]
Molecular Weight 280.28 g/mol [1][4]
Appearance Crystalline Solid[]
Melting Point 161-162 °C (decomposition)[4]
Solubility >42 µg/mL in aqueous solution at pH 7.4[1]

The presence of the indole ring, hydroxyl group, and the secondary amine in the ethylamine side chain are key to its chemical reactivity and biological activity. The oxalate counter-ion contributes to the overall properties of the salt.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-(2-Methylaminoethyl)indol-5-ol oxalate is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1][5]

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin. [1][5]

Signal Word: Warning [5]

This classification underscores the primary routes of accidental exposure and the systemic toxicity associated with this compound. The indole structure and its metabolic pathways can lead to adverse effects if significant absorption occurs.

Toxicological Profile: A Mechanistic Perspective

While comprehensive toxicological data for this specific compound is not extensively published, its structural similarity to other bioactive indoleamines, such as serotonin and bufotenine, warrants a cautious approach.

The primary toxicological concerns are:

  • Systemic Effects: Due to its structural analogy to serotonin, accidental absorption could potentially interfere with serotonergic pathways, leading to unpredictable physiological effects.

  • Local Irritation: Although not formally classified as an irritant, fine powders of any chemical can cause mechanical irritation to the eyes and respiratory tract.[6]

The "harmful" classification for oral and dermal routes is a critical piece of data. It indicates that single exposures via these routes in sufficient quantities can cause significant, though not lethal, health effects. The oxalate component itself can be toxic by binding with calcium in the blood to form insoluble calcium oxalate, which can damage the kidneys and other organs.

Safe Handling and Exposure Control Workflow

A proactive approach to safety is essential when working with 3-(2-Methylaminoethyl)indol-5-ol oxalate. The following workflow is designed to minimize exposure at every stage of handling.

G cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Dispensing cluster_cleanup Decontamination & Waste Disposal prep Risk Assessment: Review MSDS and procedures fume_hood Work within a certified chemical fume hood prep->fume_hood gloves Wear nitrile gloves (double-gloving recommended) fume_hood->gloves lab_coat Buttoned lab coat or chemical-resistant apron gloves->lab_coat eye_prot Safety glasses with side shields or goggles lab_coat->eye_prot respirator Use a NIOSH-approved respirator if dust cannot be controlled eye_prot->respirator weighing Weigh solid carefully to avoid dust generation eye_prot->weighing spatula Use anti-static spatula and weighing paper weighing->spatula dissolving Dissolve in a closed or covered container spatula->dissolving decon Decontaminate surfaces with appropriate solvent dissolving->decon waste Dispose of waste in a clearly labeled hazardous waste container decon->waste

Caption: Safe handling workflow for 3-(2-Methylaminoethyl)indol-5-ol oxalate.

Causality Behind the Workflow:

  • Chemical Fume Hood: This is the primary engineering control to prevent inhalation of any fine dust particles that may become airborne.[7] The constant airflow draws contaminants away from the user's breathing zone.

  • Personal Protective Equipment (PPE):

    • Nitrile Gloves: Provide a chemical barrier to prevent dermal absorption, which is a known hazard for this compound.[5] Double-gloving is a best practice when handling potent compounds.

    • Eye Protection: Protects against accidental splashes when preparing solutions and from airborne particles.[8]

    • Lab Coat: Protects skin and personal clothing from contamination.[7]

  • Minimizing Dust Generation: The primary inhalation risk from a solid compound is the generation of fine dust.[9] Using appropriate weighing techniques is a critical procedural control.

  • Waste Disposal: Proper segregation and labeling of hazardous waste are regulatory requirements and prevent accidental exposure of support staff.[10]

First Aid and Emergency Procedures

In the event of an exposure, rapid and correct first aid is crucial.

Exposure RouteFirst Aid MeasuresRationale
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]Inducing vomiting can cause further damage to the esophagus. Medical attention is necessary due to the "harmful if swallowed" classification.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]Prompt and thorough washing is essential to remove the chemical and minimize dermal absorption. Medical attention is required due to the "harmful in contact with skin" classification.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]Extensive flushing is necessary to ensure the removal of all particulate matter and to dilute any dissolved chemical. An ophthalmologist should evaluate any eye exposure to a chemical.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]Removing the individual from the source of exposure is the first priority. Medical intervention may be necessary to support respiratory function.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[9]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides and nitrogen oxides.[8][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[11]

Accidental Release:

  • Evacuate: Keep unnecessary personnel away from the spill area.[9]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from entering drains or waterways.[9]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[7] Use appropriate PPE during cleanup.

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] This compound may be air and light-sensitive, so storage under an inert atmosphere and in an opaque container is recommended.[9]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[9]

The following diagram illustrates the key relationships for ensuring the stability of the compound.

G cluster_storage Optimal Storage Conditions cluster_avoid Conditions to Avoid compound 3-(2-Methylaminoethyl)indol-5-ol oxalate cool Cool Temperature compound->cool ensures stability dry Dry Environment compound->dry ensures stability ventilated Well-Ventilated Area compound->ventilated ensures stability sealed Tightly Sealed Container compound->sealed ensures stability heat Heat / Direct Sunlight compound->heat avoid contact with moisture Moisture / Humidity compound->moisture avoid contact with oxidizers Strong Oxidizing Agents compound->oxidizers avoid contact with

Caption: Storage stability relationships for 3-(2-Methylaminoethyl)indol-5-ol oxalate.

Conclusion

3-(2-Methylaminoethyl)indol-5-ol oxalate is a valuable tool for neurochemical research, but it requires careful and informed handling. Its classification as harmful upon oral and dermal exposure dictates the use of stringent engineering controls and personal protective equipment. By understanding the rationale behind these safety protocols—from preventing dust generation to selecting appropriate PPE—researchers can create a safe laboratory environment that protects both personnel and the integrity of their scientific work. Adherence to the detailed workflows and emergency procedures outlined in this guide is essential for the responsible use of this compound.

References

  • PubChem. Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(2-Methylaminoethyl)indol-5-ol oxalate. National Center for Biotechnology Information. [Link]

  • PubChem. 1H-Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, bioxalate. National Center for Biotechnology Information. [Link]

  • PubChem. N-methyl serotonin oxalate. National Center for Biotechnology Information. [Link]

  • DC Fine Chemicals. Safety Data Sheet - Zinc sulfate monohydrate. [Link]

  • PubChem. 3-[2-(methylamino)ethyl]-1H-indol-5-ol; oxalate. National Center for Biotechnology Information. [Link]

  • PubMed. N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 3-(2-Methylaminoethyl)indol-5-ol oxalate (N-Methylserotonin)

Prepared by a Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro pharmacological characterization of 3-(2-Methylaminoethyl)indol-5-ol oxalate. This compound, more commonly...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 3-(2-Methylaminoethyl)indol-5-ol oxalate. This compound, more commonly known as N-methylserotonin, is a naturally occurring tryptamine alkaloid with significant activity at various serotonergic targets.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for key in vitro assays. The methodologies described herein cover receptor binding affinity, functional G-protein signaling, and serotonin transporter inhibition, enabling a thorough assessment of the compound's biological profile. The protocols are grounded in established scientific principles and include expert insights to explain the rationale behind experimental choices, ensuring robust and reproducible data generation.

Introduction: Understanding N-Methylserotonin

3-(2-Methylaminoethyl)indol-5-ol, or N-methylserotonin (N-Me-5-HT), is a derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] It is found in various plant, animal, and fungal species.[1] The oxalate salt form is typically used in research to improve the compound's stability and solubility for experimental use. Pharmacologically, N-methylserotonin is a potent ligand for several serotonin receptors, exhibiting high affinity as an agonist at the 5-HT1A and 5-HT7 receptor subtypes.[1] Additionally, it interacts with other 5-HT receptors, such as the 5-HT2A receptor, and functions as a selective serotonin reuptake inhibitor (SSRI).[1][3]

Given its multifaceted interaction with the serotonin system, a comprehensive in vitro evaluation is essential to delineate its specific pharmacological profile. This guide presents a suite of assays to determine its binding affinity (Ki), functional potency and efficacy (EC50, Emax), and transporter inhibition (IC50).

Key Serotonergic Signaling Pathways

Understanding the downstream signaling cascades of the target receptors is fundamental to designing appropriate functional assays and interpreting the resulting data.[4] N-methylserotonin's primary targets activate distinct G-protein-mediated pathways.

Serotonin_Receptor_Signaling cluster_0 5-HT1A / 5-HT7 Receptor Signaling (Gi/Gs) cluster_1 5-HT2A Receptor Signaling (Gq) NMS1 N-Methylserotonin R1A_R7 5-HT1A / 5-HT7 Receptor NMS1->R1A_R7 Binds G_protein_1 Gi / Gs Protein R1A_R7->G_protein_1 Activates AC Adenylate Cyclase G_protein_1->AC Inhibits (Gi) Activates (Gs) cAMP cAMP AC->cAMP Modulates Production NMS2 N-Methylserotonin R2A 5-HT2A Receptor NMS2->R2A Binds G_protein_2 Gq Protein R2A->G_protein_2 Activates PLC Phospholipase C G_protein_2->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2

Caption: Overview of primary signaling pathways for serotonin receptors targeted by N-methylserotonin.

Protocol I: Receptor Binding Affinity Profiling

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4] This protocol measures the ability of unlabeled N-methylserotonin to displace a high-affinity, radioactively labeled ligand from the 5-HT1A, 5-HT2A, and 5-HT7 receptors.

Workflow for Competitive Radioligand Binding Assay

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Materials
  • Test Compound: 3-(2-Methylaminoethyl)indol-5-ol oxalate (N-methylserotonin)

  • Receptor Sources: Commercially available cell membranes or whole cells expressing human 5-HT1A, 5-HT2A, or 5-HT7 receptors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • Radioligands and Competitors: (Consult supplier for specific concentrations)

Target ReceptorRecommended RadioligandNon-Specific Binding Agent
5-HT1A [³H]8-OH-DPAT10 µM Serotonin
5-HT2A [³H]Ketanserin10 µM Mianserin
5-HT7 [³H]5-CT10 µM Serotonin
  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and compatible scintillation fluid.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of N-methylserotonin oxalate in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add reagents for three conditions in triplicate:

    • Total Binding: 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL of the appropriate non-specific binding agent.

    • Competition: 50 µL of each N-methylserotonin dilution.

  • Add Radioligand: Add 50 µL of the selected radioligand (at a concentration near its Kd) to all wells.

  • Add Receptor Membranes: Add 100 µL of the receptor membrane preparation (protein concentration optimized per assay) to all wells to initiate the reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or as recommended by the membrane supplier) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of N-methylserotonin.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of N-methylserotonin that inhibits 50% of the specific binding.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expert Insight: The Cheng-Prusoff equation is critical for standardizing affinity values.[4] It corrects for the fact that the test compound must compete with the radioligand, providing a true measure of affinity (Ki) that is independent of the specific radioligand concentration used in the assay.

Protocol II: Functional G-Protein Signaling Assays

Functional assays measure the cellular response to receptor activation, providing data on a compound's potency (EC50) and efficacy (Emax).

cAMP Accumulation Assay (for 5-HT1A and 5-HT7 Receptors)

5-HT1A receptors are typically coupled to Gi, which inhibits adenylate cyclase and decreases cAMP levels. 5-HT7 receptors are coupled to Gs, which activates adenylate cyclase and increases cAMP. This protocol describes a method to measure these changes.

  • Principle: To measure Gi-mediated inhibition, the basal activity of adenylate cyclase is first stimulated with forskolin. The ability of N-methylserotonin to reduce this forskolin-stimulated cAMP level is then quantified. For Gs-mediated activation, the direct increase in cAMP upon compound addition is measured. Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) for detection.

Step-by-Step Protocol (HTRF)
  • Cell Culture: Plate cells expressing the target receptor (5-HT1A or 5-HT7) in a 96- or 384-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of N-methylserotonin in stimulation buffer.

  • Assay Procedure (Gi Pathway - 5-HT1A):

    • Aspirate cell media and add N-methylserotonin dilutions along with a fixed concentration of forskolin (e.g., 1-10 µM).

    • Incubate for 30 minutes at room temperature.

  • Assay Procedure (Gs Pathway - 5-HT7):

    • Aspirate cell media and add N-methylserotonin dilutions.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add HTRF lysis reagents containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor.

    • Incubate for 60 minutes at room temperature.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis
  • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log concentration of N-methylserotonin.

  • Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist like serotonin.

Expert Insight: Including a phosphodiesterase (PDE) inhibitor like IBMX in the stimulation buffer is crucial. PDEs rapidly degrade cAMP, and their inhibition prevents signal loss, thereby increasing the assay window and sensitivity.

Calcium Mobilization Assay (for 5-HT2A Receptors)

5-HT2A receptors are coupled to Gq, which activates a signaling cascade leading to the release of calcium (Ca²⁺) from intracellular stores.[5] This transient increase in cytosolic Ca²⁺ can be measured using fluorescent indicators.

Step-by-Step Protocol
  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid.

    • Remove media from cells, add the loading buffer, and incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of N-methylserotonin in assay buffer.

  • Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically injects the N-methylserotonin dilutions into the wells.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.

Data Analysis
  • Determine the peak fluorescence response for each well.

  • Plot the peak response against the log concentration of N-methylserotonin.

  • Use non-linear regression to calculate the EC50 value.

Protocol III: Serotonin Transporter (SERT) Inhibition Assay

This assay determines the ability of N-methylserotonin to block the reuptake of serotonin by the serotonin transporter (SERT), confirming its SSRI activity.[1]

Workflow for SERT Uptake Assay

Caption: Workflow for measuring inhibition of serotonin transporter (SERT) activity.

Step-by-Step Protocol
  • Cell Culture: Plate cells stably expressing human SERT (e.g., HEK293-hSERT) in a 96-well plate.

  • Pre-incubation: Wash cells with uptake buffer. Pre-incubate them for 15 minutes with various concentrations of N-methylserotonin or a reference inhibitor (e.g., fluoxetine).

  • Initiate Uptake: Add [³H]Serotonin to each well and incubate for 10-15 minutes at 37°C.

  • Terminate Uptake: Rapidly aspirate the solution and wash the cells 3-4 times with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate to scintillation vials and measure the radioactivity.

Data Analysis
  • Plot the percentage of [³H]Serotonin uptake inhibition against the log concentration of N-methylserotonin.

  • Use non-linear regression to calculate the IC50 value.

Summary of Expected Results

This table summarizes the data that can be generated from the described protocols, providing a comprehensive pharmacological profile for N-methylserotonin.

Assay TypeTargetParameterExpected Outcome for N-Methylserotonin
Binding Affinity 5-HT1AKiHigh Affinity (Low nM range)[1]
5-HT2AKiModerate to Low Affinity
5-HT7KiHigh Affinity (pM to Low nM range)[1][6]
Functional Activity 5-HT1AEC50 (cAMP)Potent Agonist
5-HT2AEC50 (Ca²⁺)Agonist activity[3]
5-HT7EC50 (cAMP)Potent Agonist
Transporter Inhibition SERTIC50Inhibitor activity[1]

References

  • PubChem. (n.d.). Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Powell, S. L., et al. (2008). Analysis of in vitro serotonergic activity of black cohosh (Cimicifuga racemosa) and identification of a potential active constituent, N-methylserotonin. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylserotonin. Retrieved from [Link]

  • Schmid, C. L., et al. (2008). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience. Retrieved from [Link]

  • Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylserotonin. National Center for Biotechnology Information. Retrieved from [Link]

  • Carstairs, I. J., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Use of N-methyl-5-hydroxytryptamine in Primary Neuronal Cell Cultures

Introduction: Unveiling the Utility of N-methyl-5-hydroxytryptamine N-methyl-5-hydroxytryptamine, also known as N-methylserotonin or 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a naturally occurring tryptamine alkaloid f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Utility of N-methyl-5-hydroxytryptamine

N-methyl-5-hydroxytryptamine, also known as N-methylserotonin or 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a naturally occurring tryptamine alkaloid found in various plants, fungi, and animals.[1] Chemically, it is a derivative of the crucial neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), distinguished by a methyl group on its alkyl amine.[1] This structural modification confers distinct pharmacological properties, making it a valuable tool for neuroscience research.

N-methylserotonin functions as a potent agonist at several serotonin receptors, exhibiting high affinity for the 5-HT1A and 5-HT7 receptors.[1] Furthermore, it acts as a selective serotonin reuptake inhibitor (SSRI), adding another layer to its mechanism of action.[1] In the context of primary neuronal cultures, N-methylserotonin allows for the precise investigation of serotonergic signaling pathways in a controlled in vitro environment. It is particularly useful for studying "agonist-directed signaling," where different ligands, such as serotonin versus N-methylated tryptamines, can activate the same receptor (e.g., 5-HT2A) yet trigger divergent downstream intracellular cascades. This guide provides detailed protocols for the preparation and application of N-methyl-5-hydroxytryptamine in primary neuronal cultures and for the subsequent analysis of its effects on cellular signaling.

Core Protocols: From Reagent Preparation to Cellular Analysis

The following protocols are designed to provide a robust framework for utilizing N-methyl-5-hydroxytryptamine. Adherence to sterile technique is paramount when working with cell cultures.

Protocol 1: Preparation of N-methyl-5-hydroxytryptamine Stock Solution

The accuracy of experimental outcomes begins with the correct preparation of the reagent. This protocol details the steps for creating a concentrated, sterile stock solution.

Rationale: Creating a high-concentration stock in an appropriate solvent allows for accurate dilution to working concentrations while minimizing the final solvent concentration in the culture medium, thereby reducing potential off-target effects. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

  • N-methyl-5-hydroxytryptamine hydrochloride (or other salt form) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculation: Determine the required mass of N-methyl-5-hydroxytryptamine powder to prepare a 10 mM stock solution. Use the molecular weight provided by the manufacturer.

    • Example: For a compound with a M.W. of 190.25 g/mol , to make 1 mL of a 10 mM stock: 0.19025 g/L * 0.001 L = 0.00019025 g = 0.19 mg.

  • Dissolution: Aseptically weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube. Add the corresponding volume of DMSO to achieve the final 10 mM concentration.

  • Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile-filtered solution into a new sterile microcentrifuge tube. This step is critical to prevent contamination of the cell cultures.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability.

Data Presentation: Stock Solution Dilution Table This table provides quick calculations for preparing a 10 mM stock solution.

Desired VolumeMass of N-methyl-5-hydroxytryptamine (M.W. 190.25 g/mol )Volume of DMSO
1 mL1.90 mg1 mL
5 mL9.51 mg5 mL
10 mL19.02 mg10 mL
Protocol 2: Treatment of Primary Neuronal Cultures

This protocol outlines the procedure for applying N-methyl-5-hydroxytryptamine to established primary neuronal cultures.

Rationale: Primary neurons, especially those cultured for several days in vitro (DIV), provide a model system that closely mimics the in vivo environment.[2][3] The treatment protocol is designed to ensure even distribution of the compound and minimize mechanical stress to the cells. Typical working concentrations for serotonin receptor agonists range from the low micromolar to mid-micromolar range.[4]

Prerequisites:

  • Healthy primary neuronal cultures (e.g., cortical, hippocampal) at a suitable maturity (typically DIV 7-14).

  • Complete, pre-warmed (37°C) neuronal culture medium (e.g., Neurobasal Plus Medium supplemented with B-27 Plus).[5]

Procedure:

  • Thaw Reagent: Remove one aliquot of the 10 mM N-methyl-5-hydroxytryptamine stock solution from the freezer and thaw it at room temperature.

  • Prepare Treatment Medium: In a sterile tube, prepare the final treatment medium. For a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed culture medium. Mix gently by pipetting.

  • Control Preparation: Prepare a vehicle control medium by adding the same volume of DMSO to an equivalent volume of culture medium (e.g., 1 µL of DMSO in 999 µL of medium). This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Cell Treatment: Carefully remove approximately half of the existing culture medium from the wells containing the neurons. Gently add the prepared treatment medium (or vehicle control medium) to each respective well. This gradual exchange minimizes osmotic shock.

  • Incubation: Return the culture plate to the 37°C, 5% CO2 incubator for the desired treatment duration. Incubation times can vary significantly based on the experimental endpoint:

    • Short-term (5-30 minutes): For studying rapid signaling events like protein phosphorylation.

    • Long-term (hours to days): For assessing changes in gene expression, protein synthesis, or neuronal morphology.[3]

Experimental Workflow Visualization

G cluster_prep Protocol 1: Stock Preparation cluster_treat Protocol 2: Cell Treatment cluster_analysis Downstream Analysis stock_thaw Thaw 10 mM Stock Aliquot at RT prepare_medium Prepare Treatment Medium (e.g., 10 µM in Neurobasal) stock_thaw->prepare_medium Dilute 1:1000 prepare_vehicle Prepare Vehicle Control (DMSO in Neurobasal) stock_thaw->prepare_vehicle Dilute 1:1000 apply_treat Apply to Neurons (DIV 7-14) prepare_medium->apply_treat prepare_vehicle->apply_treat incubate Incubate at 37°C, 5% CO2 (e.g., 15 minutes) apply_treat->incubate fix_lyse Fix Cells (ICC) or Lyse Cells (Western) incubate->fix_lyse G compound N-methyl-5-HT receptor 5-HT1A Receptor (GPCR) compound->receptor Agonist Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition k_channel GIRK Channel Activation g_protein->k_channel βγ Subunit Activation camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka hyperpol Hyperpolarization (Inhibitory Effect) k_channel->hyperpol

Caption: Proposed inhibitory signaling via the 5-HT1A receptor.

This diagram illustrates a common pathway for the 5-HT1A receptor, which is coupled to inhibitory Gi/o proteins. Activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and an overall inhibitory effect on the neuron. [4]

References

  • N-Methylserotonin - Wikipedia. [Link]

  • Schmid, C. L., et al. (2008). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 28(49), 12961–12969. [Link]

  • 5-Methoxytryptamine - Wikipedia. [Link]

  • 5-HT receptor - Wikipedia. [Link]

  • O'Donnell, J. M., & Shelton, R. C. (2018). 5-Hydroxytryptamine (Serotonin) and Dopamine. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. [Link]

  • Khanna, J. M., et al. (1995). Interaction between N-methyl-D-aspartate (NMDA) and serotonin (5-HT) on ethanol tolerance. Brain Research Bulletin, 36(4), 331–336. [Link]

  • Methylethyltryptamine - Wikipedia. [Link]

  • Yin, J., et al. (2006). N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist. Bioorganic & Medicinal Chemistry Letters, 16(1), 118–121. [Link]

  • Shastry, C. S. (2015). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Basic and Clinical Pharmacy, 6(2), 33–38. [Link]

  • Synthesis and Significance of Biological Substances: 5-HT, Melatonin, Dopamine, Noradrenaline, Adrenaline. Pharmaguideline. [Link]

  • Boltaev, U., et al. (2024). Robust Methods For Quantifying Neuronal Morphology And Molecular Signaling Reveal That Psychedelics Do Not Induce Neuroplasticity. bioRxiv. [Link]

  • Jo, Y. H., et al. (1998). Effects of 5-hydroxytryptamine on neuronal activities in the rat dorsolateral septal nucleus. British Journal of Pharmacology, 125(4), 747–756. [Link]

  • Chapman, V., et al. (2001). In Vitro Neuronal and Vascular Responses to 5-hydroxytryptamine: Modulation by 4-methylthioamphetamine, 4-methylthiomethamphetamine and 3,4-methylenedioxymethamphetamine. European Journal of Pharmacology, 427(1), 39–46. [Link]

  • The Chemical Profile of 5-Methoxytryptamine: Properties and Synthesis Pathways for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • John, C. E., & Jones, S. R. (2007). Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission. Journal of Neuroscience, 27(24), 6540–6551. [Link]

  • Shah, P. I., et al. (2009). 5 – Hydroxy Tryptamine (Serotonin). Indian Journal of Clinical Practice, 19(10), 36-41. [Link]

  • Ghani, N. A. (2014). The effect of 5-Hydroxytryptamine (5-HT) on neurogenic niches in brainstem and spinal cord region. University of Leeds Thesis. [Link]

  • Boubakar, L., et al. (2022). Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. Methods and Protocols, 5(2), 26. [Link]

Sources

Method

Standard Operating Procedures for Experiments with 3-(2-Methylaminoethyl)indol-5-ol oxalate

Introduction: Understanding 3-(2-Methylaminoethyl)indol-5-ol oxalate 3-(2-Methylaminoethyl)indol-5-ol oxalate, commonly known as N-Methylserotonin oxalate, is a tryptamine alkaloid and a derivative of the neurotransmitte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 3-(2-Methylaminoethyl)indol-5-ol oxalate

3-(2-Methylaminoethyl)indol-5-ol oxalate, commonly known as N-Methylserotonin oxalate, is a tryptamine alkaloid and a derivative of the neurotransmitter serotonin.[1][2] It is structurally distinguished from serotonin by the presence of a methyl group on the amine of the ethylamine side chain.[1] This compound is found in various plants, animals, and fungi.[1] The oxalate salt form provides improved stability and solubility for experimental use.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for experiments involving 3-(2-Methylaminoethyl)indol-5-ol oxalate. The protocols detailed herein are designed to ensure scientific integrity, reproducibility, and safety.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its appropriate handling and use in experimental settings.

PropertyValueSource(s)
IUPAC Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol;oxalic acid[1]
Synonyms N-Methylserotonin oxalate, Norbufotenin oxalate, 5-Hydroxy-N-methyltryptamine oxalate[1]
Molecular Formula C₁₃H₁₆N₂O₅[3]
Molecular Weight 280.28 g/mol [3]
CAS Number 15558-50-6[3]
Appearance Crystalline Solid[3]
Solubility Soluble in aqueous solutions.[4]

PART 1: Safety, Handling, and Storage

Prior to initiating any experimental work, it is imperative to be fully conversant with the safety and handling requirements for 3-(2-Methylaminoethyl)indol-5-ol oxalate.

Hazard Identification

3-(2-Methylaminoethyl)indol-5-ol oxalate is classified as harmful if swallowed or in contact with skin.[5] It is also suspected of causing genetic defects and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A full-length laboratory coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is recommended.

Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] All handling of the solid compound should be performed in a chemical fume hood.

PART 2: In Vitro Characterization

The in vitro evaluation of 3-(2-Methylaminoethyl)indol-5-ol oxalate is crucial for elucidating its pharmacological profile, including its receptor binding affinity, selectivity, and functional activity.

Receptor Binding Affinity Profile

N-Methylserotonin, the active component of the oxalate salt, exhibits high affinity for the serotonin 5-HT₁A and 5-HT₇ receptors, with reported IC₅₀ values of ≤ 2 nM.[1][8] It also functions as a selective serotonin reuptake inhibitor (SSRI).[1] To fully characterize its selectivity, a comprehensive receptor binding screen is recommended.

Protocol 2.1.1: Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of 3-(2-Methylaminoethyl)indol-5-ol oxalate at various serotonin receptor subtypes.

Workflow for Radioligand Binding Assay

A Prepare Receptor Membranes (e.g., from cell lines or brain tissue) B Incubate Membranes with Radioligand and varying concentrations of 3-(2-Methylaminoethyl)indol-5-ol oxalate A->B Add C Separate Bound from Unbound Radioligand (via rapid filtration) B->C Filter D Quantify Radioactivity (using a scintillation counter) C->D Count E Data Analysis (Calculate IC₅₀ and Ki values) D->E Analyze A Seed cells expressing the Gi-coupled receptor of interest B Pre-treat cells with Forskolin (to stimulate cAMP production) A->B Stimulate C Add varying concentrations of 3-(2-Methylaminoethyl)indol-5-ol oxalate B->C Add Compound D Incubate to allow for receptor activation and modulation of cAMP levels C->D Incubate E Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) D->E Measure F Data Analysis (Determine EC₅₀ or IC₅₀ values) E->F Analyze

Caption: Workflow for a cAMP functional assay for Gi-coupled receptors.

Materials:

  • Cells stably expressing the 5-HT receptor of interest (e.g., CHO-K1 cells)

  • Forskolin

  • 3-(2-Methylaminoethyl)indol-5-ol oxalate

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium and supplements

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.

  • Assay Preparation: On the day of the experiment, replace the culture medium with assay buffer.

  • Forskolin Stimulation: To measure agonism, pre-treat the cells with a concentration of forskolin that elicits a submaximal stimulation of cAMP production.

  • Compound Addition: Add serial dilutions of 3-(2-Methylaminoethyl)indol-5-ol oxalate to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for receptor-mediated modulation of cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists, determine the EC₅₀ value from the dose-response curve. For antagonists, co-incubate with a known agonist and determine the IC₅₀ value.

PART 3: In Vivo Characterization

In vivo studies are essential to understand the physiological and behavioral effects of 3-(2-Methylaminoethyl)indol-5-ol oxalate in a whole-organism context.

Pharmacokinetic Studies

Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is a critical first step in planning in vivo efficacy studies.

Protocol 3.1.1: LC-MS/MS Quantification in Plasma

This protocol provides a general method for the quantification of N-Methylserotonin in rodent plasma.

Workflow for LC-MS/MS Analysis

A Collect Blood Samples at various time points post-administration B Prepare Plasma (via centrifugation) A->B Process C Protein Precipitation (e.g., with acetonitrile) B->C Extract D LC-MS/MS Analysis (Separate and detect N-Methylserotonin) C->D Inject E Data Analysis (Determine pharmacokinetic parameters) D->E Analyze

Caption: Workflow for LC-MS/MS analysis of plasma samples.

Materials:

  • Rodents (e.g., mice or rats)

  • 3-(2-Methylaminoethyl)indol-5-ol oxalate

  • LC-MS/MS system

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., deuterated N-Methylserotonin)

Procedure:

  • Dosing: Administer 3-(2-Methylaminoethyl)indol-5-ol oxalate to the animals via the desired route (e.g., intraperitoneal, oral).

  • Sample Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: To a known volume of plasma, add the internal standard and a protein precipitation agent (e.g., ice-cold acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Develop a suitable gradient elution method to separate N-Methylserotonin from other plasma components. Use multiple reaction monitoring (MRM) for sensitive and specific detection.

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the concentration of N-Methylserotonin in the plasma samples and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Pharmacodynamic and Behavioral Studies

Protocol 3.2.1: Head-Twitch Response (HTR) in Mice

The head-twitch response is a behavioral assay used to assess the in vivo activation of 5-HT₂A receptors, which can be indicative of hallucinogenic potential. [9] Procedure:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Dosing: Administer 3-(2-Methylaminoethyl)indol-5-ol oxalate via intracerebroventricular (i.c.v.) injection at doses ranging from 10 to 40 µg. [5]3. Observation: Immediately after injection, place the mice in individual observation chambers. Record the number of head twitches for a period of 30-60 minutes. [5]4. Data Analysis: Compare the number of head twitches in the treated groups to a vehicle-treated control group. A significant increase in head twitches suggests 5-HT₂A receptor activation.

Protocol 3.2.2: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a compound's effect on neurotransmission. [10][11] Procedure:

  • Stereotaxic Surgery: Anesthetize the animal and implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow for a recovery period.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer 3-(2-Methylaminoethyl)indol-5-ol oxalate at the desired dose and route.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for serotonin and other relevant neurotransmitters using a sensitive analytical method such as HPLC with electrochemical detection.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline and compare between treatment groups.

PART 4: Data Interpretation and Troubleshooting

  • In Vitro Data: Consistent and reproducible dose-response curves are indicative of a reliable assay. High variability may suggest issues with membrane preparation, pipetting accuracy, or incubation times.

  • In Vivo Data: Animal-to-animal variability is expected. Ensure adequate group sizes for statistical power. In microdialysis, proper probe placement is critical and should be verified histologically post-experiment.

References

  • PubChem. (n.d.). 3-(2-Methylaminoethyl)indol-5-ol oxalate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 14). N-Methylserotonin. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Head-twitch response. Retrieved from [Link]

  • Human Metabolome Database. (2023, November 27). Showing metabocard for N-Methylserotonin (HMDB0004369). Retrieved from [Link]

  • Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience, 30(41), 13813-13818.
  • Carter, M. D., et al. (2013). Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. Journal of mass spectrometry : JMS, 48(6), 601-8.
  • Wikipedia. (2023, December 15). 5-HT receptor. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-39.
  • Kous-Jacon, M., et al. (2019). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Journal of pharmaceutical and biomedical analysis, 179, 113018.
  • Ismaiel, O. A., et al. (2013). Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS. Journal of mass spectrometry : JMS, 48(6), 601-8.
  • Roth, B. L., et al. (1990). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Pharmacology, biochemistry, and behavior, 36(1), 1-6.
  • Marion, A. D., et al. (2014). Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach.
  • Zhelyazkova-Teahan, V., et al. (2014). Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers. Journal of pharmaceutical and biomedical analysis, 90, 113-8.
  • Fantegrossi, W. E., et al. (2008). The 5-HT2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Neuroscience letters, 440(1), 54-8.
  • Labcorp. (2023, September 18). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link]

  • Takeda, N., et al. (1995). We have analyzed products of the serotonin-degradative pathway, in which both N-Methylserotonin and bufotenine are formed in urine specimens of products with psychiatric disorders by three-dimensional HPLC with electrochemical detection. Neuropsychobiology, 32(3), 125-30.
  • Han, N. D., et al. (2022). Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans. Cell, 185(14), 2495-2509.e11.
  • Durnev, A. D., & Seredenin, S. B. (2020). Genotoxicity of Psychotropic Drugs in Experimental and Clinical Studies. Pharmaceutical Chemistry Journal, 54(3), 221-232.
  • Tabata, H., et al. (1995). Acute, subacute and chronic oral toxicity studies of the new serotonin (5-HT)3-receptor antagonist ramosetron in beagle dogs. Arzneimittel-Forschung, 45(7), 760-6.
  • Wikipedia. (2023, November 28). Bufotenin. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylserotonin. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., et al. (2016). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of basic and clinical pharmacy, 7(3), 63-9.
  • Pham, K. N., et al. (2023). N-Methylserotonin hydrogen oxalate. Acta crystallographica.
  • Smith, R. L., & Maickel, R. P. (1988). Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Life sciences, 42(16), 1541-8.
  • Chen, J., et al. (1990). The effect of intraventricular administration of the 5-HT3 receptor agonist 2-methylserotonin on the release of dopamine in the nucleus accumbens: an in vivo chronocoulometric study. Brain research, 514(1), 153-6.
  • Monte, A. P., et al. (2014). Affinity values (K i in nM) at selected serotonin receptor isoforms. Bioorganic & medicinal chemistry letters, 24(15), 3464-7.
  • Shim, S. H., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 57954.
  • Heal, D. J., et al. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Pharmacology & therapeutics, 137(1), 126-51.
  • Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527-40.
  • Ahern, G. P., & Koutalos, Y. (1998). Behaviour of ?-methylserotonin in rat brain synaptosomes. British journal of pharmacology, 124(4), 728-34.
  • Dearden, J. C. (2017). Rodent LD50 Tests: Are They Still Fit for Purpose?.
  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • Wu, G., et al. (2020). In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. Molecules (Basel, Switzerland), 25(18), 4199.
  • National Toxicology Program. (1978). Bioassay of 2,4-dinitrotoluene for possible carcinogenicity. National Cancer Institute, Division of Cancer Cause and Prevention.

Sources

Application

Application Notes and Protocols: 3-(2-Methylaminoethyl)indol-5-ol Oxalate as a Selective 5-HT Receptor Agonist

For: Researchers, scientists, and drug development professionals. Introduction 3-(2-Methylaminoethyl)indol-5-ol, also known as N-Methylserotonin, is a naturally occurring tryptamine derivative and a metabolite of the neu...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Methylaminoethyl)indol-5-ol, also known as N-Methylserotonin, is a naturally occurring tryptamine derivative and a metabolite of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] Available commercially as an oxalate salt, this compound has garnered significant interest within the scientific community as a valuable pharmacological tool for investigating the serotonergic system. Its primary utility lies in its function as a potent agonist at specific serotonin receptors, particularly the 5-HT₇ receptor. This document provides a comprehensive guide to the application of 3-(2-Methylaminoethyl)indol-5-ol oxalate, detailing its mechanism of action, receptor activation profile, and detailed protocols for its use in both in vitro and in vivo experimental settings.

Mechanism of Action and Receptor Profile

3-(2-Methylaminoethyl)indol-5-ol oxalate exerts its biological effects by binding to and activating serotonin receptors. While it interacts with several 5-HT receptor subtypes, it displays notably high potency for the 5-HT₇ receptor. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade, primarily through the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Beyond its high affinity for the 5-HT₇ receptor, evidence suggests that N-Methylserotonin also interacts with 5-HT₁ₐ and 5-HT₂ₐ receptors. A comprehensive understanding of its binding affinity (Ki) across all 5-HT receptor subtypes is crucial for interpreting experimental results and is an active area of research. The table below summarizes the currently available quantitative data on the interaction of 3-(2-Methylaminoethyl)indol-5-ol with specific 5-HT receptors.

Receptor SubtypeAssay TypeValueCell LineReference
5-HT₇ Radioligand Binding (IC₅₀)23 pM-[2]
5-HT₇ cAMP Production (EC₅₀)22 nMHEK293[2]
5-HT₂ₐ In vivo Head-Twitch Response20 µg (i.c.v.)Mouse[3]

Note: The in vivo data for the 5-HT₂ₐ receptor represents a dose that elicits a behavioral response and is not a direct measure of binding affinity.

Signaling Pathways

The activation of 5-HT receptors by 3-(2-Methylaminoethyl)indol-5-ol initiates distinct downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the 5-HT₇, 5-HT₁ₐ, and 5-HT₂ₐ receptors.

5-HT7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 5-HT7R 5-HT₇ Receptor G_alpha_s Gαs 5-HT7R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Ligand 3-(2-Methylaminoethyl)indol-5-ol Ligand->5-HT7R Binds

Figure 1: 5-HT₇ Receptor Signaling Pathway.

5-HT1A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 5-HT1AR 5-HT₁ₐ Receptor G_alpha_i Gαi 5-HT1AR->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Ligand 3-(2-Methylaminoethyl)indol-5-ol Ligand->5-HT1AR Binds

Figure 2: 5-HT₁ₐ Receptor Signaling Pathway.

5-HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 5-HT2AR 5-HT₂ₐ Receptor G_alpha_q Gαq 5-HT2AR->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Stimulates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Ligand 3-(2-Methylaminoethyl)indol-5-ol Ligand->5-HT2AR Binds

Figure 3: 5-HT₂ₐ Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to characterize the activity of 3-(2-Methylaminoethyl)indol-5-ol oxalate.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3-(2-Methylaminoethyl)indol-5-ol oxalate for a specific 5-HT receptor subtype through competitive displacement of a radiolabeled ligand.

Rationale: This assay is fundamental for quantifying the direct interaction between the compound and its receptor target. By competing with a known high-affinity radioligand, we can accurately determine the compound's affinity, a critical parameter for understanding its potency and selectivity.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ, [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-5-CT for 5-HT₇).

  • Test Compound: 3-(2-Methylaminoethyl)indol-5-ol oxalate.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the target receptor (e.g., 10 µM Serotonin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-(2-Methylaminoethyl)indol-5-ol oxalate in a suitable solvent (e.g., DMSO or water) and create serial dilutions in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

    • Dilute the radioligand in assay buffer to a final concentration at or below its Kd for the target receptor.

    • Prepare the non-specific binding control at a saturating concentration.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, serially diluted 3-(2-Methylaminoethyl)indol-5-ol oxalate, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 3-(2-Methylaminoethyl)indol-5-ol oxalate.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) of 3-(2-Methylaminoethyl)indol-5-ol oxalate at the 5-HT₇ receptor by measuring changes in intracellular cAMP levels.

Rationale: Since the 5-HT₇ receptor is coupled to Gαs, its activation leads to an increase in cAMP. This assay directly measures the functional consequence of receptor binding and activation, providing a measure of the compound's efficacy as an agonist.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT₇ receptor (e.g., HEK293 or CHO).

  • Test Compound: 3-(2-Methylaminoethyl)indol-5-ol oxalate.

  • Reference Agonist: Serotonin or 5-Carboxamidotryptamine (5-CT).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, LANCE, or ELISA-based).

  • Cell Culture Medium and supplements.

  • Stimulation Buffer: e.g., HBSS with 0.1% BSA, pH 7.4.

Procedure:

  • Cell Culture: Culture the cells expressing the 5-HT₇ receptor according to standard protocols. Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of 3-(2-Methylaminoethyl)indol-5-ol oxalate and the reference agonist in stimulation buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Cell Stimulation:

    • Wash the cells with stimulation buffer.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Calculate the cAMP concentration for each sample.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo agonist activity of 3-(2-Methylaminoethyl)indol-5-ol oxalate at the 5-HT₂ₐ receptor.

Rationale: The head-twitch response in rodents is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is often used to screen for potential hallucinogenic properties of compounds.[4] This assay provides valuable information on the compound's ability to cross the blood-brain barrier and engage its target in a living organism.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: 3-(2-Methylaminoethyl)indol-5-ol oxalate.

  • Vehicle: Sterile deionized water (dH₂O) or saline.[3]

  • Positive Control: A known 5-HT₂ₐ agonist such as DOI (2,5-Dimethoxy-4-iodoamphetamine).

  • Observation Chambers: Clear plexiglass cages.

  • Video Recording Equipment (optional but recommended).

Procedure:

  • Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration:

    • Dissolve 3-(2-Methylaminoethyl)indol-5-ol oxalate in the vehicle.

    • Administer the compound via intracerebroventricular (i.c.v.) injection. A previously reported effective dose is 20 µg per mouse.[3] A dose-response study is recommended to determine the optimal dose.

    • Administer the vehicle to the control group and the positive control to another group.

  • Observation:

    • Immediately after injection, place the mice individually into the observation chambers.

    • Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.

    • It is advisable to have two independent observers, blinded to the treatment groups, to score the behavior.

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Compare the number of head twitches in the test compound group to the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA followed by post-hoc tests).

Conclusion

3-(2-Methylaminoethyl)indol-5-ol oxalate is a valuable research tool for probing the function of the serotonergic system. Its high potency at the 5-HT₇ receptor makes it particularly useful for studying the physiological roles of this receptor subtype. The protocols provided herein offer a framework for the comprehensive characterization of this and other novel 5-HT receptor agonists. As with any pharmacological agent, a thorough understanding of its receptor selectivity profile is paramount for the accurate interpretation of experimental data. Further research to fully elucidate the binding affinities of N-Methylserotonin at all 5-HT receptor subtypes will undoubtedly enhance its utility in the field of neuroscience and drug discovery.

References

  • Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience, 30(40), 13513–13524. [Link]

  • Naeem, M., et al. (2023). N-Methylserotonin hydrogen oxalate. IUCrData, 8(5). [Link]

  • Wikipedia. (2023, December 1). Head-twitch response. In Wikipedia. [Link]

Sources

Method

Probing Neural Circuitry with N-methylserotonin: A Detailed Guide for Researchers

These application notes provide a comprehensive guide for researchers, neuroscientists, and drug development professionals on the utilization of N-methylserotonin (NMS) to investigate neural circuits. This document delve...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, neuroscientists, and drug development professionals on the utilization of N-methylserotonin (NMS) to investigate neural circuits. This document delves into the unique pharmacological profile of NMS, offering detailed, field-proven protocols for its application in key neuroscience techniques, including electrophysiology, calcium imaging, and behavioral assays. The causality behind experimental choices is explained to ensure technical accuracy and the generation of robust, reproducible data.

Introduction to N-methylserotonin: A Unique Neuromodulator

N-methylserotonin (5-hydroxy-N-methyltryptamine or 5-HO-NMT) is a tryptamine alkaloid and a methylated derivative of the neurotransmitter serotonin.[1][2][3] Found in various plants, animals, and fungi, NMS presents a distinct pharmacological profile that makes it a valuable tool for dissecting the complexities of serotonergic signaling in the brain.[1][2] Unlike serotonin, which interacts with a broad spectrum of serotonin receptors, NMS exhibits a more selective binding profile, with high affinity for the 5-HT₁A and 5-HT₇ receptors (IC₅₀ ≤ 2 nM).[1] It also functions as a selective serotonin reuptake inhibitor (SSRI), adding another layer to its mechanism of action.[1]

One of the most intriguing aspects of NMS is its differential signaling at the 5-HT₂A receptor compared to serotonin. While both are agonists at this receptor, serotonin activates a β-arrestin2/Src/Akt signaling cascade that N-methyltryptamines like NMS do not.[4] This functional selectivity allows researchers to probe the distinct roles of G-protein-mediated versus β-arrestin-mediated signaling pathways in neural circuits.

Pharmacological Profile of N-methylserotonin

A thorough understanding of the binding affinities of NMS is crucial for designing and interpreting experiments. The following table summarizes the known receptor binding profile of N-methylserotonin.

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional ActivityReference
5-HT₁A ≤ 2 (IC₅₀)Agonist[1]
5-HT₂A High Affinity (qualitative)Agonist[4][5]
5-HT₇ ≤ 2 (IC₅₀)Agonist[1][6]
Serotonin Transporter (SERT) High Affinity (qualitative)Inhibitor[1]

Core Applications and Protocols

This section provides detailed, step-by-step methodologies for utilizing N-methylserotonin in key neuroscience research applications.

Application 1: Electrophysiological Investigation of Neuronal Excitability

Whole-cell patch-clamp electrophysiology is a powerful technique to assess how NMS modulates neuronal firing rates and synaptic transmission. This protocol is designed for acute brain slices but can be adapted for cultured neurons.

  • Brain Slice Preparation: Using an N-methyl-D-glucamine (NMDG) protective recovery method enhances neuronal viability, which is critical for stable recordings.[7]

  • Internal Solution: The composition of the internal pipette solution is designed to maintain the health of the neuron and allow for the recording of both spontaneous and evoked activity.

  • NMS Concentration: The suggested concentration range (1-10 µM) is based on the known high affinity of NMS for 5-HT₁A and 5-HT₇ receptors, allowing for receptor-specific effects to be observed.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis prep_solution Prepare NMDG-aCSF and Internal Solution slice_prep Acute Brain Slice Preparation (NMDG Method) prep_solution->slice_prep recovery Slice Recovery (32-34°C) slice_prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer patch Obtain Whole-Cell Patch Clamp Recording transfer->patch baseline Record Baseline Neuronal Activity patch->baseline application Bath Apply N-methylserotonin (1-10 µM) baseline->application record_effect Record Changes in Firing Rate / Synaptic Currents application->record_effect washout Washout and Record Recovery record_effect->washout analysis Analyze Firing Frequency, EPSCs/IPSCs washout->analysis stats Statistical Analysis analysis->stats

Caption: Workflow for whole-cell patch-clamp recording of NMS effects.

  • Solution Preparation:

    • NMDG-aCSF (for slicing): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O. pH to 7.3-7.4 with HCl.

    • Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, and 1 MgSO₄.

    • Internal Pipette Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH to 7.3 with KOH.

    • N-methylserotonin Stock Solution: Prepare a 10 mM stock solution in deionized water or a suitable buffer. Store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-aCSF.

    • Cut 250-300 µm thick slices using a vibratome.

    • Transfer slices to a recovery chamber with NMDG-aCSF at 32-34°C for 10-15 minutes.

    • Transfer slices to a holding chamber with room temperature, oxygenated aCSF for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber on the microscope, continuously perfused with oxygenated aCSF at 2-3 mL/min.

    • Visualize neurons using DIC or infrared microscopy.

    • Obtain a whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline spontaneous and/or evoked neuronal activity for 5-10 minutes.

    • Bath apply N-methylserotonin (1-10 µM) and record for 10-15 minutes.

    • Wash out the NMS with aCSF and record for at least 15 minutes to observe recovery.

  • Data Analysis:

    • Analyze changes in neuronal firing frequency, resting membrane potential, and the amplitude and frequency of excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.

    • Use appropriate statistical tests to determine the significance of the observed effects.

Application 2: Calcium Imaging of Neural Network Activity

Calcium imaging allows for the visualization of changes in intracellular calcium concentrations, which serve as a proxy for neuronal activity. This protocol utilizes the fluorescent calcium indicator Fluo-4 AM.

  • Fluo-4 AM: This is a widely used, high-affinity calcium indicator that exhibits a large fluorescence increase upon binding calcium, making it suitable for detecting transient changes in intracellular calcium.

  • Agonist Concentration: The suggested concentration range for NMS (1-10 µM) is consistent with its known receptor affinities and allows for the observation of dose-dependent responses.

  • Controls: The inclusion of a positive control (e.g., ionomycin or a high potassium solution) and a negative control (vehicle) is essential for validating the assay and interpreting the results.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture Neurons or Prepare Brain Slices dye_loading Load Cells with Fluo-4 AM cell_culture->dye_loading wash Wash to Remove Excess Dye dye_loading->wash baseline Acquire Baseline Fluorescence Images wash->baseline application Apply N-methylserotonin (1-10 µM) baseline->application record_response Record Fluorescence Changes Over Time application->record_response controls Apply Positive and Negative Controls record_response->controls roi Define Regions of Interest (ROIs) record_response->roi quantify Quantify Fluorescence Intensity (ΔF/F₀) roi->quantify stats Statistical Analysis and Dose-Response Curves quantify->stats

Caption: Workflow for calcium imaging of NMS-induced neural activity.

  • Solution Preparation:

    • Hanks' Balanced Salt Solution (HBSS): Use a standard formulation, buffered with HEPES.

    • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

    • Loading Buffer: Dilute the Fluo-4 AM stock solution in HBSS to a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye loading.

    • N-methylserotonin Solutions: Prepare a series of dilutions in HBSS to generate a dose-response curve.

  • Cell Preparation and Dye Loading:

    • For cultured neurons, plate cells on glass-bottom dishes. For brain slices, prepare as described in the electrophysiology protocol.

    • Remove the culture medium or aCSF and wash the cells/slice with HBSS.

    • Incubate the cells/slice in the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells/slice 2-3 times with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.

  • Imaging:

    • Place the dish/slice on the stage of a fluorescence microscope equipped for calcium imaging (excitation ~490 nm, emission ~515 nm).

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Apply N-methylserotonin at the desired concentration and continuously record the fluorescence changes.

    • At the end of the experiment, apply a positive control (e.g., 10 µM ionomycin or 50 mM KCl) to elicit a maximal calcium response, and a negative control (vehicle).

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells or neuronal populations.

    • Quantify the change in fluorescence intensity over time, typically expressed as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀).

    • Generate dose-response curves and calculate the EC₅₀ value for N-methylserotonin.

Application 3: Behavioral Assessment of 5-HT₂A Receptor Activation

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂A receptor activation.[8] This protocol describes how to quantify the HTR induced by N-methylserotonin.

  • Intracerebroventricular (i.c.v.) Administration: NMS has limited ability to cross the blood-brain barrier, necessitating direct central administration for robust behavioral effects.

  • Dose Range: The suggested dose range is based on previous studies demonstrating a dose-dependent increase in HTR with NMS.[4][5]

  • Control Groups: The inclusion of a vehicle control is essential to account for any non-specific effects of the injection procedure. The use of a 5-HT₂A antagonist (e.g., M100907) confirms that the observed HTR is mediated by this receptor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Habituation and Group Assignment drug_prep Prepare NMS and Control Solutions animal_prep->drug_prep injection Intracerebroventricular (i.c.v.) Injection drug_prep->injection observation Place Mouse in Observation Chamber injection->observation record_htr Record Head-Twitches for 30-60 min observation->record_htr quantify Quantify Total Number of Head-Twitches record_htr->quantify dose_response Generate Dose-Response Curve quantify->dose_response stats Statistical Analysis dose_response->stats

Caption: Workflow for the N-methylserotonin-induced head-twitch response assay.

  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6J strain).

    • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow at least one week for acclimatization before any procedures.

  • Drug Preparation and Administration:

    • Dissolve N-methylserotonin in sterile saline.

    • Administer NMS via intracerebroventricular (i.c.v.) injection at a volume of 1-5 µL. A range of doses (e.g., 10, 20, and 40 µg) should be tested to generate a dose-response curve.[4]

    • For antagonist studies, pre-treat animals with a 5-HT₂A antagonist (e.g., M100907, 0.1 mg/kg, i.p.) 30 minutes before NMS administration.

  • Behavioral Observation:

    • Immediately after injection, place the mouse in a clean, transparent observation chamber.

    • Record the number of head-twitches for a period of 30 to 60 minutes. A head-twitch is a rapid, side-to-side rotational movement of the head.

    • The observation can be done by a trained observer blind to the experimental conditions or using an automated system.

  • Data Analysis:

    • Calculate the total number of head-twitches for each animal.

    • Generate a dose-response curve by plotting the mean number of head-twitches against the dose of NMS.

    • Determine the ED₅₀ value, which is the dose that produces 50% of the maximal response.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Based on available literature, N-methylserotonin induces a dose-dependent increase in the head-twitch response in mice. The following table provides an example of expected results.

Dose of N-methylserotonin (µg, i.c.v.)Mean Number of Head-Twitches (± SEM)
Vehicle2 ± 1
1015 ± 3
2035 ± 5
4050 ± 7

Note: These are representative data, and actual results may vary depending on the specific experimental conditions.

Dissecting Signaling Pathways with N-methylserotonin

A key advantage of using NMS is the ability to differentiate between G-protein- and β-arrestin-dependent signaling downstream of the 5-HT₂A receptor.

Signaling Pathway Diagram: 5-HT₂A Receptor Activation

G cluster_serotonin Serotonin cluster_nms N-methylserotonin serotonin Serotonin receptor 5-HT₂A Receptor serotonin->receptor g_protein_s Gq/11 Activation plc_s PLC Activation g_protein_s->plc_s dag_ip3_s DAG & IP₃ Production plc_s->dag_ip3_s ca_release_s Ca²⁺ Release dag_ip3_s->ca_release_s beta_arrestin β-arrestin2 Recruitment src_akt Src/Akt Pathway Activation beta_arrestin->src_akt receptor->g_protein_s receptor->beta_arrestin g_protein_n Gq/11 Activation receptor->g_protein_n no_beta_arrestin No β-arrestin2 Recruitment receptor->no_beta_arrestin nms N-methylserotonin nms->receptor plc_n PLC Activation g_protein_n->plc_n dag_ip3_n DAG & IP₃ Production plc_n->dag_ip3_n ca_release_n Ca²⁺ Release dag_ip3_n->ca_release_n

Caption: Differential signaling of Serotonin and N-methylserotonin at the 5-HT₂A receptor.

By using NMS in combination with genetic models (e.g., β-arrestin2 knockout mice) or pharmacological inhibitors of the Src/Akt pathway, researchers can specifically investigate the functional consequences of G-protein-mediated 5-HT₂A receptor signaling in the absence of the β-arrestin component.

Conclusion

N-methylserotonin is a versatile and powerful tool for neuroscientists investigating the serotonergic system. Its unique pharmacological profile, characterized by high affinity for 5-HT₁A and 5-HT₇ receptors, SSRI activity, and biased agonism at the 5-HT₂A receptor, provides a means to dissect the specific roles of different serotonin receptors and their downstream signaling pathways in modulating neural circuit activity and behavior. The detailed protocols provided in these application notes offer a solid foundation for researchers to incorporate N-methylserotonin into their experimental repertoire, paving the way for new discoveries in the field of neuroscience and the development of novel therapeutics for neuropsychiatric disorders.

References

  • N-Methylserotonin - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • An N-methyltransferase inhibitor eliminates 5-HTP-induced head twitches in β arr2-KO mice. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 30(40), 13513–13524. [Link]

  • N ω -methylserotonin can bind to the 5-HT 7 receptor. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin as a Modulator of Glutamate- and GABA-Mediated Neurotransmission: Implications in Physiological Functions and in Pathology. Frontiers in Cellular Neuroscience, 7, 25. [Link]

  • Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of medicinal chemistry, 32(8), 1921–1926. [Link]

  • Glennon, R. A. (2003). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved from [Link]

  • Canal, C. E., & Morgan, D. (2012). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology, 221(3), 441–453. [Link]

  • Calcium imaging. (n.d.). Bio-protocol. Retrieved January 7, 2026, from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Head-twitch response - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Showing metabocard for N-Methylserotonin (HMDB0004369) - Human Metabolome Database. (n.d.). Retrieved January 7, 2026, from [Link]

  • Intracellular calcium imaging for agonist screening. (2023). Biophysics Reports, 9(4), 295-303. [Link]

  • CALCIUM IMAGING PROTOCOL. (2025). protocols.io. [Link]

  • (A) dose-dependent serotonin (5-Ht) induced stimulation of calcium... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 30(40), 13513-13524. [Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: Detection of the behavior based on the dynamics of head movement. (2013). Psychopharmacology, 227(4), 727-739. [Link]

  • Microdialysis protocol. (n.d.). Retrieved January 7, 2026, from [Link]

  • Crawford, L. A., et al. (2016). Maturation of glutamatergic transmission onto dorsal raphe serotonergic neurons. eNeuro, 3(5), ENEURO.0193-16.2016. [Link]

  • Crawford, L. A., et al. (2016). Maturation of glutamatergic transmission onto dorsal raphe serotonergic neurons. eNeuro, 3(5). [Link]

  • Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. (2013). Springer Nature Experiments. [Link]

  • Brandt, S. D., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 239(12), 3847-3859. [Link]

  • N-Methylserotonin. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Yoshimoto, K., et al. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 57(1), 41-46. [Link]

  • Summary of the head twitch response (HTR) data. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • MEA Application Note: Acute Hippocampus Slices from Rat or Mouse Preparation, Recording, and Data Analysis. (n.d.). Multi Channel Systems. Retrieved January 7, 2026, from [Link]

  • Experimental Procedure — Slice Electrophysiology 1.0 documentation. (n.d.). GitHub Pages. Retrieved January 7, 2026, from [Link]

  • Santos, A. F., et al. (2017). Serotonin Strengthens a Developing Glutamatergic Synapse through a PI3K-Dependent Mechanism. The Journal of Neuroscience, 37(8), 2189-2201. [Link]

  • Brain slice electrophysiology video protocol. (2019, February 8). YouTube. [Link]

  • Brain Slice Preparation for electrophysiology recording. (2023, June 5). protocols.io. [Link]

  • Wang, R., et al. (2012). Synergistic Regulation of Glutamatergic Transmission by Serotonin and Norepinephrine Reuptake Inhibitors in Prefrontal Cortical Neurons. Journal of Biological Chemistry, 287(16), 12815-12825. [Link]

  • Ting, J. T., et al. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments, (132), e53825. [Link]

  • Somei, M., et al. (2001). Syntheses of Serotonin, N-Methylserotonin, Bufotenine, and Melatonin, and the First Total Synthesis of N-(Indol-3-yl)methyl-N-methyl-5-methoxytryptamine from Tryptamine through a Common Intermediate, 1-Hydroxytryptamine. Chemical & Pharmaceutical Bulletin, 49(1), 87-96. [Link]

Sources

Application

Application Note: The Strategic Use of N-Methylserotonin Oxalate in High-Throughput Screening for Serotonergic Drug Discovery

< Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. The success of any HTS campaign hinges on the use of robust, validated assay...

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. The success of any HTS campaign hinges on the use of robust, validated assays and well-characterized pharmacological tools. This guide details the application of 3-(2-Methylaminoethyl)indol-5-ol oxalate, commonly known as N-Methylserotonin oxalate, as a critical reference agonist in HTS campaigns targeting the serotonergic system. We provide in-depth protocols for common HTS formats, including calcium mobilization and cAMP assays, and explain the scientific rationale behind experimental design and data interpretation for researchers in pharmacology and drug development.

Introduction: The Role of a Reference Agonist

The compound 3-(2-Methylaminoethyl)indol-5-ol is a tryptamine alkaloid, structurally a methylated derivative of serotonin, and is more commonly referred to as N-Methylserotonin or 5-hydroxy-N-methyltryptamine (5-HO-NMT)[1]. It is typically supplied as an oxalate salt to improve stability and handling[2][3][4]. N-Methylserotonin is a potent agonist at several serotonin (5-HT) receptors, making it an invaluable tool for drug discovery programs targeting this critical neurotransmitter system[1][4][5].

In the context of HTS, N-Methylserotonin oxalate serves as a reference agonist . Its primary roles are:

  • Assay Validation: Confirming that the biological system (e.g., a cell line expressing a specific 5-HT receptor) responds appropriately.

  • Quality Control: Establishing a robust assay window (signal-to-background ratio) and calculating key performance metrics like the Z'-factor to ensure the screen's reliability.

  • Pharmacological Benchmark: Providing a standard against which the potency and efficacy of unknown test compounds can be compared.

Pharmacology and Mechanism of Action

N-Methylserotonin interacts with multiple 5-HT receptor subtypes, which are G-protein coupled receptors (GPCRs) that trigger diverse intracellular signaling cascades upon activation[6]. Its high affinity for receptors like the 5-HT1A and 5-HT7 subtypes is particularly notable[1][4][5]. The specific downstream pathway activated depends on the G-protein to which the receptor subtype couples:

  • Gq/11 Coupling (e.g., 5-HT2A, 5-HT2C receptors): Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response readily measured in HTS[7][8].

  • Gs Coupling (e.g., 5-HT4, 5-HT6, 5-HT7 receptors): Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)[9].

  • Gi/o Coupling (e.g., 5-HT1A, 5-HT1E receptors): Inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP[10].

These distinct signaling pathways form the basis of the most common HTS assays used to find new serotonergic modulators.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_Protein Gαq/Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Agonist N-Methylserotonin Agonist->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->PKC

Figure 1: Gq-protein signaling pathway for 5-HT2A receptors.

HTS Workflow and Data Presentation

A typical HTS campaign involves a multi-stage process where a reference agonist like N-Methylserotonin is used at each step for standardization and quality control.

HTS_Workflow cluster_0 HTS Campaign Stages Primary Primary Screen (Single Concentration) DoseResp Dose-Response Confirmation Primary->DoseResp Identifies 'Hits' Ortho Orthogonal / Secondary Assays DoseResp->Ortho Confirms Potency (EC₅₀) LeadOp Hit-to-Lead Optimization Ortho->LeadOp Validates Mechanism Ref_Agonist Reference Agonist (N-Methylserotonin) Ref_Agonist->Primary Sets Max Signal Ref_Agonist->DoseResp Benchmark Curve Ref_Agonist->Ortho Positive Control Controls Assay Controls (Min/Max Signal) Controls->Primary Controls->DoseResp Controls->Ortho

Figure 2: High-Throughput Screening (HTS) workflow for a reference agonist.

Table 1: Pharmacological Profile of N-Methylserotonin This table summarizes the reported binding affinity and functional potency of N-Methylserotonin at key human 5-HT receptor subtypes. This data is crucial for selecting the appropriate receptor target and for interpreting screening results.

Receptor SubtypeCouplingBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Reference
5-HT1A Gi/o≤ 2~1.5 (Agonist)[1][5]
5-HT2A Gq/11~10-50~20-100 (Agonist)[11][12]
5-HT2C Gq/11~5-30~10-80 (Agonist)[8]
5-HT7 Gs≤ 2~0.023 (Agonist)[1][13]
SERT N/AHigh AffinityPotent Inhibitor[1][4]

Note: Values are approximate and can vary based on the specific assay conditions and cell system used.

Detailed HTS Protocols

The following protocols are generalized for 384-well microplate formats, common in HTS[14]. Causality : Each step is designed to ensure reproducibility and minimize variability. Trustworthiness : The inclusion of controls is mandatory for data validation.

Protocol 1: Calcium Mobilization Assay (Gq-Coupled Receptors)

This assay is ideal for screening compounds targeting Gq-coupled receptors like 5-HT2A and 5-HT2C[8][11]. It measures the increase in intracellular calcium upon receptor activation using a calcium-sensitive fluorescent dye[7][15][16].

A. Materials & Reagents

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A)[17].

  • Assay Plates: 384-well black-walled, clear-bottom microplates.

  • Compound Plates: 384-well polypropylene plates.

  • Reagents:

    • N-Methylserotonin Oxalate (for positive control and reference curve).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive dye kit (e.g., Fluo-4 AM, FLIPR Calcium 6 Assay Kit)[15][18].

    • Probenecid solution (often required to prevent dye leakage from cells)[15][16].

B. Experimental Procedure

  • Cell Plating (Day 1):

    • Rationale: To create a uniform cell monolayer for consistent assay performance.

    • Seed cells into 384-well assay plates at a density of 10,000-20,000 cells/well in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Plating (Day 2):

    • Rationale: To prepare a plate with test compounds and controls ready for transfer to the cell plate.

    • Prepare serial dilutions of N-Methylserotonin in Assay Buffer in the compound plate (e.g., 10-point, 1:3 dilution starting from 10 µM) to serve as a reference dose-response curve.

    • Add test compounds at the desired screening concentration (e.g., 10 µM final).

    • Include "vehicle-only" wells (negative control) and "saturating N-Methylserotonin" wells (positive control, e.g., 1 µM final).

  • Dye Loading (Day 2):

    • Rationale: To load the cells with the fluorescent calcium indicator. The AM ester form allows the dye to cross the cell membrane.

    • Prepare the dye-loading solution in Assay Buffer according to the manufacturer's protocol, including probenecid if necessary[18].

    • Remove culture medium from the cell plate and add 20 µL of dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light[15][18].

  • Assay Execution (Day 2):

    • Rationale: To measure the real-time fluorescent signal change as compounds are added to the cells.

    • Place both the cell plate and compound plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • The instrument will record a stable baseline fluorescence for 10-20 seconds.

    • It will then perform an online addition of 10 µL of compound/control from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak[18].

C. Data Analysis

  • Calculate the maximum fluorescence signal change (peak - baseline) for each well.

  • Normalize data: % Activity = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_Max_Reference - Signal_Vehicle).

  • For dose-response plates, plot % Activity vs. Log[Concentration] and fit to a four-parameter logistic equation to determine the EC₅₀ of N-Methylserotonin and any active hits.

Protocol 2: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay (Gs/Gi-Coupled Receptors)

This assay is used for screening compounds targeting Gs-coupled (e.g., 5-HT7) or Gi-coupled (e.g., 5-HT1A) receptors. It measures the accumulation (Gs) or inhibition of accumulation (Gi) of cAMP[9]. HTRF is a robust no-wash immunoassay technology[19].

A. Materials & Reagents

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT1A or 5-HT7).

  • Assay Plates: 384-well low-volume white microplates.

  • Reagents:

    • HTRF cAMP Assay Kit (contains cAMP-d2 and anti-cAMP cryptate)[20][21].

    • N-Methylserotonin Oxalate.

    • Forskolin (used to stimulate adenylyl cyclase in Gi-coupled assays).

    • Cell lysis buffer and stimulation buffer (provided with kit or prepared separately).

B. Experimental Procedure

  • Compound & Cell Plating:

    • Rationale: To co-dispense cells and compounds, initiating the stimulation period.

    • Prepare compound dilutions in stimulation buffer.

    • In a 384-well plate, add 5 µL of cell suspension (e.g., 2,000 cells/well)[20].

    • Add 5 µL of compound/control solution[22].

      • For Gs assays: Include vehicle (negative control) and a dose-response of N-Methylserotonin (positive control).

      • For Gi assays: Add compounds, then stimulate all wells (except negative control) with a pre-determined EC₈₀ concentration of forskolin. The reference agonist (N-Methylserotonin) will inhibit this forskolin-stimulated signal.

  • Cell Stimulation:

    • Rationale: To allow the GPCR signaling cascade to proceed and alter intracellular cAMP levels.

    • Seal the plate and incubate at room temperature for 30-60 minutes[20][22].

  • Cell Lysis and Detection:

    • Rationale: To stop the reaction, release intracellular cAMP, and add the detection reagents. The assay relies on competition between cellular cAMP and the labeled cAMP-d2 for binding to the antibody-cryptate[21].

    • Add 5 µL of the cAMP-d2 solution (pre-diluted in lysis buffer).

    • Add 5 µL of the anti-cAMP cryptate solution (pre-diluted in lysis buffer)[20].

  • Final Incubation and Reading:

    • Rationale: To allow the competitive immunoassay to reach equilibrium.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature[20].

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

C. Data Analysis

  • Calculate the 665/620 emission ratio for each well.

  • The signal is inversely proportional to the cAMP concentration[22].

  • Normalize the data against high cAMP (low signal) and low cAMP (high signal) controls.

  • Plot the normalized response against Log[Concentration] to determine EC₅₀ (Gs) or IC₅₀ (Gi) values.

Conclusion

N-Methylserotonin oxalate is an indispensable tool compound for the discovery of novel drugs targeting the serotonergic system. Its well-defined pharmacology allows it to serve as a robust reference agonist for validating and standardizing a variety of HTS assays. By following carefully designed and controlled protocols, such as the calcium mobilization and cAMP assays detailed here, researchers can ensure the generation of high-quality, reproducible data, thereby increasing the efficiency and success rate of their drug discovery campaigns.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • Revvity. (n.d.). How to run a cAMP HTRF assay.
  • Wikipedia. (2023). N-Methylserotonin.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • BenchChem. (2025). Application Notes and Protocols for Calcium Mobilization Assays Using G Protein-Coupled Receptors.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • De Bundel, D., et al. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC - NIH.
  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.
  • YouTube. (2024). How to run a cAMP HTRF assay.
  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells.
  • IUCr Journals. (2023). N-Methylserotonin hydrogen oxalate.
  • PMC - NIH. (2023). N-Methylserotonin hydrogen oxalate.
  • NCBI Bookshelf. (n.d.). Principles of the HTRF cAMP Assay.
  • PubChem - NIH. (n.d.). N-methyl serotonin oxalate.
  • Human Metabolome Database. (2006). Showing metabocard for N-Methylserotonin (HMDB0004369).
  • IUCr Journals. (2023). N-methylserotonin hydrogen oxalate.
  • ResearchGate. (n.d.). Nω-methylserotonin can bind to the 5-HT7 receptor.
  • LGC Standards. (n.d.). N-Methyl Serotonin Oxalate Salt.
  • PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
  • PubMed. (2009). 5-Hydroxytryptamine receptor assays.
  • PubChem - NIH. (n.d.). 3-(2-Methylaminoethyl)indol-5-ol oxalate.
  • PubChem - NIH. (n.d.). 3-(2-aminoethyl)-1H-indol-5-ol;3-[2-(dimethylamino)ethyl].
  • ChemicalBook. (n.d.). 3-(2-methylaminoethyl)-1H-indol-5-ol CAS#: 1134-01-6.
  • Chemical Synthesis Database. (2025). 3-(2-methylamino-ethyl)-1H-indol-5-ol.
  • Santa Cruz Biotechnology. (n.d.). 3-(2-Aminoethyl)-1H-indol-5-ol.
  • PubMed Central. (n.d.). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo.
  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.
  • BenchChem. (2025). Application Notes and Protocols: High-Throughput Screening for Analogues of Antidepressant Agent 5.
  • Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.
  • Sigma-Aldrich. (n.d.). N-methylserotonin.
  • PubMed. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors.

Sources

Method

Topic: Preparation of Stock Solutions of N-methyl-5-hydroxytryptamine oxalate

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract N-methyl-5-hydroxytryptamine (N-methylserotonin), a tryptamine alkaloid and a metabolite of serotonin, is a compound of signif...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

N-methyl-5-hydroxytryptamine (N-methylserotonin), a tryptamine alkaloid and a metabolite of serotonin, is a compound of significant interest in neuropharmacology and forensic analysis.[1][2] As a high-affinity agonist for serotonin receptors, particularly the 5-HT7 subtype, its utility in research is widespread.[2] The accurate and reproducible preparation of stock solutions is the foundational step for any downstream application, from in vitro binding assays to cell-based functional screens. This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of N-methyl-5-hydroxytryptamine oxalate stock solutions. We emphasize the causality behind procedural choices to ensure scientific integrity and experimental success.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is critical for informed decision-making during solution preparation. N-methyl-5-hydroxytryptamine is commonly supplied as an oxalate salt to improve its stability and handling as a crystalline solid.[1]

Table 1: Chemical and Physical Properties of N-methyl-5-hydroxytryptamine oxalate

PropertyValueSource(s)
Synonyms N-methyl-5-HT, N-Methylserotonin, 5-hydroxy-N-methyl Tryptamine[1][3]
CAS Number 1975-81-1[1][4]
Molecular Formula C₁₁H₁₄N₂O • C₂H₂O₄[1][4]
Molecular Weight 280.28 g/mol (or 280.3)[1][4]
Appearance Crystalline Solid[1]
Purity Typically ≥95% (Purity can vary by supplier)[1]
Melting Point 161-162 °C (with decomposition)
Long-term Storage -20°C[1]
Stability ≥ 3 years when stored properly at -20°C[1]

A key determinant in stock solution preparation is the compound's solubility. The choice of solvent directly impacts the maximum achievable concentration and its compatibility with the intended experimental system.

Table 2: Solubility Data

SolventSolubilitySource(s)
DMSO ~3 mg/mL[1]
DMF ~3 mg/mL[1]
PBS (pH 7.2) ~2.5 mg/mL[1]

Critical Safety and Handling Mandates

N-methyl-5-hydroxytryptamine oxalate is classified as a hazardous substance.[3] Adherence to strict safety protocols is non-negotiable.

Hazard Profile:

  • Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[3]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Required Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle the solid compound and concentrated solutions within a certified chemical fume hood or a ventilated enclosure to avoid inhalation of airborne particles.[5]

  • Eye Protection: Wear ANSI-rated safety glasses or chemical splash goggles.[3][4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[3][4]

  • Respiratory Protection: For weighing the dry powder, a NIOSH-approved N95 dust mask is recommended.[4]

  • Lab Coat: A standard lab coat must be worn to protect from skin contact.

Core Principles and Solvent Selection Workflow

The preparation of a stock solution is more than just dissolving a powder; it is the critical calibration step for all subsequent experiments. The primary objective is to create a homogenous, stable solution at a precisely known concentration.

The choice of solvent is the most critical decision point and is dictated entirely by the downstream application.

  • Organic Solvents (e.g., DMSO): Offer higher solubility, allowing for highly concentrated stocks (e.g., 10 mM). This is advantageous for minimizing the volume of solvent added to an experimental system, thereby reducing potential solvent-induced artifacts. However, DMSO can be cytotoxic at higher concentrations in cell-based assays.

  • Aqueous Buffers (e.g., PBS): Are ideal for direct application in many biological and cellular assays where organic solvents are undesirable. The trade-off is a lower maximum concentration, as seen with the ~2.5 mg/mL solubility in PBS.[1]

The following workflow provides a logical pathway for solvent selection.

Caption: Solvent selection decision workflow.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is ideal for creating a high-concentration master stock for long-term storage and serial dilution.

A. Materials and Equipment

  • N-methyl-5-hydroxytryptamine oxalate (CAS 1975-81-1)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (4-decimal place readability)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Chemical fume hood

  • Appropriate PPE (gloves, safety glasses, lab coat, N95 mask)

B. Validating Calculations The key to accuracy is a precise calculation.

  • Molecular Weight (MW): 280.28 g/mol

  • Target Concentration: 10 mM (which is 10 mmol/L or 0.01 mol/L)

  • Target Volume: 1 mL (0.001 L)

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 280.28 g/mol = 0.0028028 g = 2.80 mg

C. Step-by-Step Procedure

  • Preparation: Place the sealed vial of N-methyl-5-hydroxytryptamine oxalate and the DMSO at room temperature for 15-20 minutes to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh out 2.80 mg of the compound into a tared microcentrifuge tube or vial. Expert Tip: Tapping the spatula gently allows for fine control. Aim for a weight as close to the target as possible and record the actual weight for precise concentration calculation.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of high-purity DMSO to the vial containing the powder.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes. The compound has a solubility of approximately 3 mg/mL in DMSO, so it should dissolve completely.[1]

  • Visual Confirmation: Hold the vial up to a light source to ensure there are no visible particulates. The solution should be clear and homogenous. If particulates remain, brief sonication or gentle warming (to 37°C) can be applied, but avoid overheating.

  • Labeling & Aliquoting: Proceed immediately to Section 6 for storage instructions.

Protocol 2: Preparation of a 2.5 mg/mL Aqueous Stock Solution (PBS, pH 7.2)

This protocol is designed for applications requiring a biocompatible solvent system. Note the concentration is limited by the compound's aqueous solubility.

A. Materials and Equipment

  • N-methyl-5-hydroxytryptamine oxalate (CAS 1975-81-1)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile-filtered

  • Analytical balance

  • Conical tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: 0.22 µm syringe filter for sterilization

B. Calculations

  • Target Concentration: 2.5 mg/mL (This is at the upper limit of its reported solubility)[1]

  • Target Volume: 2 mL

Mass (mg) = Concentration (mg/mL) x Volume (mL) Mass (mg) = 2.5 mg/mL x 2 mL = 5.0 mg

C. Step-by-Step Procedure

  • Preparation: Allow the compound vial to equilibrate to room temperature.

  • Weighing: In a fume hood, weigh 5.0 mg of the compound into a suitable tube.

  • Solvent Addition: Add 2.0 mL of sterile PBS (pH 7.2) to the tube.

  • Dissolution: Cap securely and vortex vigorously for 3-5 minutes. Aqueous dissolution may be slower than in DMSO. Gentle warming to 37°C can aid this process.

  • Visual Confirmation: Ensure the solution is completely clear and free of suspended particles.

  • Sterilization (Optional): If for use in sterile cell culture, draw the solution into a syringe and pass it through a 0.22 µm PVDF or PES syringe filter into a sterile tube. This removes potential microbial contaminants without degrading the compound.

  • Labeling & Aliquoting: Proceed to Section 6.

Quality Control, Storage, and Stability

Proper storage is paramount to preserving the compound's integrity and ensuring experimental reproducibility. The manufacturer data indicates a stability of at least 3 years when stored at -20°C.[1]

Aliquotting and Storage Workflow:

G start Freshly Prepared Homogenous Stock Solution labeling Label Master Vial: Compound Name, Concentration, Solvent, Date start->labeling aliquot Dispense into Single-Use Aliquots (e.g., 10-50 µL) labeling->aliquot storage Store Master & Aliquots at -20°C in the Dark aliquot->storage usage For Experiment: Thaw One Aliquot on Ice. Discard Unused Portion. storage->usage end Avoid Freeze-Thaw Cycles of Master Stock usage->end

Caption: Recommended workflow for stock solution storage.

Best Practices:

  • Aliquotting: Dispense the master stock into small, single-use volumes in low-retention microcentrifuge tubes. This is the most effective strategy to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.

  • Storage: Store all aliquots and the master stock at -20°C in a light-protected container (e.g., a freezer box).[1]

  • Usage: When needed, retrieve a single aliquot and thaw it on ice or at room temperature. Once thawed, use what is needed and discard the remainder. Never refreeze a working aliquot.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Concentration exceeds solubility limit. 2. Insufficient mixing. 3. Incorrect solvent used.1. Recalculate based on solubility data (Table 2). Add more solvent to reach a soluble concentration. 2. Vortex for a longer duration; brief sonication or gentle warming (37°C) may be applied. 3. Verify the solvent used matches the protocol.
Solution appears cloudy or has precipitates after thawing. 1. Compound has precipitated out of solution due to poor stability at that concentration/solvent. 2. Freeze-thaw cycles have caused degradation or precipitation.1. Warm the solution gently (37°C) and vortex to attempt redissolving. If it persists, the stock may be unusable. 2. Discard the aliquot. Always use fresh, single-use aliquots.
Variability in experimental results. 1. Inaccurate initial weighing. 2. Degradation of the stock solution due to improper storage.1. Always use a calibrated analytical balance and record the exact weight to calculate the true concentration. 2. Prepare a fresh stock solution following the protocols and storage guidelines precisely.

References

  • Bertin Bioreagent. 5-hydroxy-N-methyl Tryptamine (oxalate). [Link]

  • ResearchGate. (2022). N-Methylserotonin hydrogen oxalate. [Link]

  • Wikipedia. N-Methylserotonin. [Link]

Sources

Application

Application Notes and Protocols for Competitive Radioligand Binding Assays Using 3-(2-Methylaminoethyl)indol-5-ol oxalate

Introduction: Unveiling Receptor Interactions with N-Methylserotonin 3-(2-Methylaminoethyl)indol-5-ol oxalate, commonly known as N-methylserotonin oxalate, is a tryptamine alkaloid and a derivative of the neurotransmitte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Receptor Interactions with N-Methylserotonin

3-(2-Methylaminoethyl)indol-5-ol oxalate, commonly known as N-methylserotonin oxalate, is a tryptamine alkaloid and a derivative of the neurotransmitter serotonin.[1] This compound has garnered significant interest within the neuroscience and pharmacology communities due to its high affinity and agonist activity at specific serotonin receptor subtypes, notably the 5-HT₁A and 5-HT₇ receptors.[1] It also functions as a selective serotonin reuptake inhibitor.[1] The high affinity, with a reported IC₅₀ of less than or equal to 2 nM for both 5-HT₁A and 5-HT₇ receptors, makes N-methylserotonin oxalate an invaluable tool for researchers studying the physiological and pathological roles of these receptors.[1]

Competitive radioligand binding assays are a cornerstone of receptor pharmacology, providing a quantitative measure of the affinity of an unlabeled compound (the "competitor," in this case, N-methylserotonin oxalate) for a specific receptor by measuring its ability to displace a radiolabeled ligand ("radioligand").[2] This application note provides a detailed, step-by-step protocol for utilizing N-methylserotonin oxalate in competitive radioligand binding assays for the 5-HT₁A and 5-HT₇ receptors, aimed at researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating systems, with explanations of the causality behind experimental choices to ensure both technical accuracy and field-proven insights.

Principle of the Assay

The fundamental principle of a competitive radioligand binding assay is the competition between a fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled test compound for a finite number of receptors. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competing unlabeled compound. By measuring the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value), the inhibitory constant (Ki) of the test compound can be calculated. The Ki is an intrinsic measure of the affinity of the compound for the receptor.[3]

Materials and Reagents

Equipment
  • Homogenizer (e.g., glass/Teflon or sonicator)

  • High-speed refrigerated centrifuge

  • 96-well microplates

  • Microplate shaker

  • Vacuum filtration harvesting system with glass fiber filters (e.g., GF/B or GF/C)

  • Liquid scintillation counter or gamma counter (depending on the radioisotope)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagents
  • Test Compound: 3-(2-Methylaminoethyl)indol-5-ol oxalate (N-methylserotonin oxalate)

  • Receptor Source:

    • Rat brain tissue (hippocampus or cortex for 5-HT₁A, hypothalamus for 5-HT₇)[4][5]

    • Alternatively, cell lines stably expressing the human 5-HT₁A or 5-HT₇ receptor (e.g., HEK293 or CHO cells).[6][7]

  • Radioligands:

    • For 5-HT₁A Receptor: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) or [³H]WAY 100635.[4][8]

    • For 5-HT₇ Receptor: [³H]5-carboxamidotryptamine ([³H]5-CT) or [³H]LSD.[9][10]

  • Non-specific Binding Control:

    • For 5-HT₁A: Serotonin (10 µM) or WAY 100635 (10 µM).

    • For 5-HT₇: Serotonin (10 µM) or the selective antagonist SB-269970 (10 µM).[11]

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 (ice-cold), with protease inhibitors.[12]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[12]

  • Scintillation Cocktail (if using a tritium-labeled radioligand)

  • Protein Assay Reagents (e.g., BCA or Bradford assay kit)

Experimental Protocols

Part 1: Membrane Preparation from Rat Brain Tissue

This protocol describes the preparation of crude membrane fractions from specific rat brain regions, which are enriched in the target receptors.

  • Tissue Dissection: Euthanize adult rats according to approved institutional guidelines. Rapidly dissect the desired brain region (e.g., hippocampus for 5-HT₁A) on ice.[13]

  • Homogenization: Place the dissected tissue in approximately 20 volumes of ice-cold homogenization buffer. Homogenize using a glass/Teflon homogenizer or a sonicator.[12][13]

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[12]

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]

  • Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold homogenization buffer. Centrifuge again at 20,000 x g for 20 minutes at 4°C. This wash step is crucial for removing endogenous ligands and other interfering substances.[14]

  • Final Resuspension and Storage: Resuspend the final membrane pellet in assay buffer (or a buffer containing a cryoprotectant like 10% sucrose).[12]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA). This is essential for normalizing the binding data.[12]

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[12]

Part 2: Competitive Radioligand Binding Assay

The following is a generalized protocol for a 96-well plate format. It should be optimized for the specific receptor and radioligand being used.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis start Start reagents Prepare Radioligand, Competitor (N-Methylserotonin), and Membrane Suspensions start->reagents plate Aliquot Assay Buffer to 96-well Plate reagents->plate add_total Add Radioligand (Total Binding) plate->add_total add_nsb Add Radioligand + Excess Unlabeled Ligand (Non-Specific Binding) plate->add_nsb add_comp Add Radioligand + Serial Dilutions of N-Methylserotonin Oxalate plate->add_comp add_mem Add Membrane Suspension to all wells add_total->add_mem add_nsb->add_mem add_comp->add_mem incubate Incubate with Agitation (e.g., 60 min at 30°C) add_mem->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate Specific Binding, Generate Inhibition Curve, Determine IC50 and Ki count->analyze end End analyze->end G_Protein_Signaling_Pathway cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT7 5-HT7 Receptor Signaling NMS_1A N-Methylserotonin Receptor_1A 5-HT1A Receptor NMS_1A->Receptor_1A binds G_protein_i Gi/o Protein Receptor_1A->G_protein_i activates AC Adenylyl Cyclase G_protein_i->AC inhibits GIRK GIRK Channel Activation G_protein_i->GIRK activates (via Gβγ) cAMP ↓ cAMP AC->cAMP NMS_7 N-Methylserotonin Receptor_7 5-HT7 Receptor NMS_7->Receptor_7 binds G_protein_s Gs Protein Receptor_7->G_protein_s activates G12 G12 Protein Receptor_7->G12 activates AC2 Adenylyl Cyclase G_protein_s->AC2 stimulates cAMP2 ↑ cAMP AC2->cAMP2 Rho Rho GTPases G12->Rho activates

Caption: Simplified signaling pathways for 5-HT₁A and 5-HT₇ receptors.

  • 5-HT₇ Receptor: This receptor is primarily coupled to the stimulatory Gs protein, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. [11]Additionally, the 5-HT₇ receptor can couple to G₁₂ proteins, which activate small GTPases of the Rho family, influencing cellular morphology and neurite outgrowth. [11][15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-specific Binding (>50% of total) Radioligand concentration too high.Use a radioligand concentration at or below its Kd.
Inadequate washing.Increase the number and volume of washes with ice-cold buffer.
Filter binding.Pre-soak filters in 0.3-0.5% polyethyleneimine.
Low Specific Binding Signal Low receptor density in membrane prep.Use a different tissue source or a cell line with higher expression. Increase the amount of membrane protein per well.
Degraded radioligand.Check the age and storage of the radioligand; use a fresh batch.
Poor Curve Fit / High Variability Inaccurate pipetting.Calibrate pipettes; use reverse pipetting for viscous solutions.
Assay not at equilibrium.Optimize incubation time through kinetic experiments.
Compound precipitation.Check the solubility of N-methylserotonin oxalate in the assay buffer.

Conclusion

3-(2-Methylaminoethyl)indol-5-ol oxalate is a potent and valuable pharmacological tool for investigating the function of 5-HT₁A and 5-HT₇ receptors. The protocols detailed in this application note provide a robust framework for conducting competitive radioligand binding assays to accurately determine its binding affinity. Adherence to these guidelines, coupled with careful optimization and data analysis, will enable researchers to generate reliable and reproducible data, furthering our understanding of the serotonergic system and aiding in the development of novel therapeutics.

References

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). Youngstown State University. Retrieved January 7, 2026, from [Link]

  • Khawaja, X., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. Journal of Neurochemistry. Retrieved January 7, 2026, from [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. Retrieved January 7, 2026, from [Link]

  • Pike, V. W., et al. (2000). Radioligands for the study of brain 5-HT1A receptors in vivo - Development of some new analogues of WAY. ResearchGate. Retrieved January 7, 2026, from [Link]

  • 5-HT7 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Taiwan OCDs. Retrieved January 7, 2026, from [Link]

  • Slocum, S. T., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Retrieved January 7, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 7, 2026, from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
  • Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds at 5-HT1A Receptors. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 7, 2026, from [Link]

  • Showing metabocard for N-Methylserotonin (HMDB0004369). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]

  • Stowe, R. L., & Barnes, N. M. (1998). Selective labelling of 5-HT7 receptor recognition sites in rat brain using [3H]5-carboxamidotryptamine. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 7, 2026, from [Link]

  • Selkirk, J. V., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology. Retrieved January 7, 2026, from [Link]

  • N-Methylserotonin. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Assay Protocol Book. (n.d.). PDSP. Retrieved January 7, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 7, 2026, from [Link]

  • 8-OH-DPAT [Ligand Id: 7] activity data from GtoPdb and ChEMBL. (n.d.). EMBL-EBI. Retrieved January 7, 2026, from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands. Retrieved January 7, 2026, from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. Retrieved January 7, 2026, from [Link]

  • [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved January 7, 2026, from [Link]

  • K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Valdes, I. H., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. The Journal of Pharmacology and Experimental Therapeutics. Retrieved January 7, 2026, from [Link]

  • 8-OH-DPAT. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 7, 2026, from [Link]

  • Radioligand-binding methods for membrane preparations and intact cells. (n.d.). Springer. Retrieved January 7, 2026, from [Link]

  • Kvachnina, E., et al. (2015). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers in Neuroscience. Retrieved January 7, 2026, from [Link]

  • 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 7, 2026, from [Link]

  • Paterson, L. M., et al. (2010). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Current Topics in Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the effective concentration of 3-(2-Methylaminoethyl)indol-5-ol oxalate for in vivo studies

Technical Support Center: 3-(2-Methylaminoethyl)indol-5-ol Oxalate A Senior Application Scientist's Guide to In Vivo Dose Optimization Welcome to the technical support guide for researchers working with 3-(2-Methylaminoe...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Methylaminoethyl)indol-5-ol Oxalate

A Senior Application Scientist's Guide to In Vivo Dose Optimization

Welcome to the technical support guide for researchers working with 3-(2-Methylaminoethyl)indol-5-ol oxalate (N-Methylserotonin oxalate). This document is designed to provide you, our fellow scientists and drug development professionals, with the in-depth, field-proven insights necessary to effectively design and troubleshoot your in vivo studies. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Part 1: Foundational Knowledge & Pre-Experimental Planning

This initial phase is critical. Proper planning based on the compound's known properties can prevent costly errors and ensure the ethical use of research animals.[1][2][3]

FAQ 1: What is 3-(2-Methylaminoethyl)indol-5-ol oxalate and what are its key properties?

3-(2-Methylaminoethyl)indol-5-ol, also known as N-methylserotonin, is a tryptamine derivative and a metabolite of serotonin.[] The oxalate salt is a common form used in research to improve handling and solubility. As an indole derivative, it belongs to a class of molecules with significant and diverse biological activities.[5] Given its structural similarity to serotonin, its primary mechanism of action is expected to involve serotonergic (5-HT) receptors.[]

Table 1: Physicochemical Properties of 3-(2-Methylaminoethyl)indol-5-ol Oxalate

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₅PubChem[6]
Molecular Weight 280.28 g/mol PubChem[6]
Synonyms N-Methylserotonin oxalateSigma-Aldrich[7]
Known Hazards Harmful if swallowed, Harmful in contact with skinPubChem[6]
Experimental Solubility >42 µg/mL (at pH 7.4)PubChem[6]

Understanding these basic properties is the first step in designing a robust experimental plan. The compound's molecular weight is essential for calculating molarity, and its known hazards dictate the necessary safety precautions.[8][9]

FAQ 2: What is the most critical first step before I even think about ordering animals?

A thorough literature review.[1] Before designing any in vivo study, you must gather all available data on the compound and its structural analogs. This includes:

  • In Vitro Data: Search for receptor binding affinities (e.g., Ki values) and functional assay data (e.g., EC50 values) for relevant targets, such as 5-HT receptor subtypes. This in vitro potency is a key starting point for estimating in vivo doses.[10][11]

  • Studies on Analogous Compounds: Research in vivo studies conducted on similar tryptamines or indole compounds. Pay close attention to the doses used, routes of administration, observed effects, and reported toxicities.[12][13]

  • Predicted Metabolism: Indole compounds can undergo extensive metabolism, primarily in the liver.[14][15] Understanding potential metabolic pathways can help anticipate the formation of active or inactive metabolites, which may influence the compound's efficacy and duration of action.[16][17]

FAQ 3: How do I prepare this compound for in vivo administration? What vehicle should I use?

Vehicle selection is a common point of failure. An inappropriate vehicle can lead to poor solubility, precipitation upon injection, and inaccurate dosing.

Step-by-Step Protocol: Vehicle Selection and Formulation

  • Assess Solubility: Start with the most benign vehicle first. Attempt to dissolve the compound in sterile 0.9% saline. Based on its reported properties, solubility may be limited.[6]

  • Introduce Co-solvents (If Necessary): If solubility in saline is insufficient, you may need to add a small percentage of a biocompatible co-solvent.

    • Option A (Mild): Add a small amount of Tween® 80 (e.g., 1-5%) to your saline solution to aid in suspension.

    • Option B (Moderate): Use a vehicle containing a small percentage of DMSO (e.g., 5-10%), followed by dilution with saline or polyethylene glycol (PEG). Causality: DMSO is an excellent solvent but can have its own biological effects and cause irritation at high concentrations. It is critical to keep the final DMSO concentration as low as possible and to include a vehicle-only control group in all experiments.

  • Check pH and Stability: After dissolution, check the pH of the final formulation. Adjust if necessary with sterile HCl or NaOH to be near physiological pH (~7.4). Ensure the compound remains in solution at the final concentration and does not precipitate over the expected duration of your experiment.

  • Sterile Filtration: Once a clear solution is achieved, sterile-filter it through a 0.22 µm syringe filter into a sterile vial. This is a mandatory step for parenteral administration routes (e.g., intravenous, intraperitoneal).

Part 2: Designing and Executing Dose-Finding Studies

The core of your task is to identify a dose that is both safe and effective. This is achieved through a systematic, multi-stage process.

Workflow: The In Vivo Dose Optimization Process

G cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Efficacy Testing cluster_3 Phase 4: Refinement A Literature Review & In Vitro Data Analysis B Vehicle Selection & Formulation Development A->B C Acute Dose-Range Finding Study (e.g., Up-and-Down Procedure) B->C D Determine Maximum Tolerated Dose (MTD) & Observe for Clinical Signs C->D E Dose-Response Efficacy Study (Select 3-5 doses below MTD) D->E F Identify Minimum Effective Dose (MED) & Establish Therapeutic Window E->F G Pharmacokinetic (PK) Study (Optional but Recommended) F->G H Refine Dosing Regimen (e.g., multiple dosing, route comparison) G->H G cluster_0 Dose-Response Relationships cluster_1 Concentration at Target Site a b c Efficacy (Desired Effect) d Toxicity (Adverse Effects) e f g Therapeutic Window mtd MTD pk Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) pk->g Determines exposure within this window med MED

Caption: The therapeutic window is defined by the dose range between the MED and MTD.

Table 2: Key Pharmacokinetic Parameters and Their Implications

ParameterDescriptionImplication for Dosing Regimen
Cmax Maximum plasma concentrationInfluences the peak effect and potential for acute toxicity.
Tmax Time to reach CmaxDetermines when to conduct behavioral or pharmacodynamic assessments.
AUC Area Under the Curve (total drug exposure)Reflects the overall exposure of the animal to the drug. Crucial for relating exposure to efficacy and toxicity. [18]
t₁/₂ (Half-life) Time for plasma concentration to decrease by halfDictates the duration of action and the required dosing frequency in chronic studies.

A preliminary PK study, even a sparse one with limited time points, can provide invaluable data to correlate drug exposure with the observed effects, ultimately leading to a more refined and effective dosing strategy. [18][19]

References

  • Charles River Laboratories. (n.d.). Psychedelic Studies. Retrieved from [Link]

  • PubChem. (n.d.). Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methylaminoethyl)indol-5-ol oxalate. Retrieved from [Link]

  • Heal, D. J., Smith, S. L., & Gosden, J. (2008). Optimising in vivo pharmacology studies--Practical PKPD considerations. British Journal of Pharmacology, 154(7), 1399–1413. [Link]

  • Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 179, 108303. [Link]

  • Gustafson, D. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ResearchGate. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Retrieved from [Link]

  • Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(10), 2779-2792.e18. [Link]

  • Huestis, M. A., Concheiro, M., Scheidweiler, K. B., & Anizan, S. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. Toxicology Letters, 238(2S), S24. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • Jaglin, M., et al. (2018). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 10(11), 1757. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]

  • Li, C., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 67. [Link]

  • ModernVivo. (2022). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]

  • Ossato, A., et al. (2022). In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. Pharmaceutics, 14(10), 2095. [Link]

  • Novick, S. J. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). [Link]

  • Ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • Park, M. K., et al. (2007). Antiplatelet and antithrombotic activity of indole-3-carbinol in vitro and in vivo. Phytotherapy Research, 21(9), 843-848. [Link]

  • PubChem. (n.d.). 3-[2-(methylamino)ethyl]-1H-indol-5-ol; oxalate. Retrieved from [Link]

  • Ng, K. T., et al. (1982). Pharmacokinetics and metabolism of alpha-[(dimethylamino)methyl]-2- (3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, in man. Xenobiotica, 12(9), 585-593. [Link]

  • Cohen, M. L., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of Medicinal Chemistry, 44(24), 4031-4034. [Link]

  • Miller, A. W., Dale, C., & Dearing, M. D. (2017). The Induction of Oxalate Metabolism In Vivo Is More Effective with Functional Microbial Communities than with Functional Microbial Species. mSystems, 2(5), e00088-17. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Kim, Y. C., et al. (1998). Pharmacokinetics and hepatoprotective effects of 2-methylaminoethyl-4,4'-dimethoxy-5 ,6,5',6'dimethylenedioxybiphenyl-2-carboxylic acid-2'-carboxylate monohydrochloride in rats with CCl4-induced acute hepatic failure. Journal of Pharmacy and Pharmacology, 50(10), 1151-1157. [Link]

  • Landry, G. M., et al. (2021). Lead (Pb2+)-induced calcium oxalate crystallization ex vivo is ameliorated via inositol 1,4,5-trisphosphate receptor (InsP3R) knockdown in a Drosophila melanogaster model of nephrolithiasis. Environmental Toxicology and Pharmacology, 87, 103695. [Link]

  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d]t[6][10][12]riazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875. [Link]

  • Al-Salahi, R., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 6245. [Link]

Sources

Optimization

Technical Support Center: High-Purity Synthesis and Purification of 3-(2-Methylaminoethyl)indol-5-ol Oxalate

Welcome to the technical support guide for the synthesis and purification of 3-(2-Methylaminoethyl)indol-5-ol oxalate, also known as N-Methylserotonin oxalate.[1][2][] This document is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-(2-Methylaminoethyl)indol-5-ol oxalate, also known as N-Methylserotonin oxalate.[1][2][] This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on achieving high purity (≥95%).[][4]

Section 1: Troubleshooting the Synthesis of the Freebase (N-Methylserotonin)

The overall success of obtaining a high-purity oxalate salt begins with a clean and efficient synthesis of the freebase, 3-(2-Methylaminoethyl)indol-5-ol. Indole syntheses can be notoriously sensitive to reaction conditions.[5]

Frequently Asked Questions (Synthesis)

Q1: My initial indole synthesis reaction is resulting in a very low yield. What are the common contributing factors?

A1: Low yields in indole syntheses, such as the widely used Fischer indole synthesis, are a frequent challenge.[5][6] The primary factors include:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst (e.g., ZnCl₂, PPA, HCl), its concentration, and the reaction temperature.[5] These parameters often require empirical optimization for each specific substrate.

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl partner can lead to significant side reactions, consuming starting material and complicating purification.[5][7] Always verify the purity of your reagents before starting.

  • Substituent Effects: The electronic nature of substituents on the arylhydrazine can destabilize the crucial N-N bond, favoring cleavage over the desired cyclization.[5][8] This is a known challenge in synthesizing certain substituted indoles.[8]

  • Side Reactions: Under acidic conditions, aldehydes and ketones with α-hydrogens are prone to self-condensation (e.g., Aldol condensation), which competes with the primary reaction pathway.[5]

Expert Recommendation: Begin by performing small-scale trial reactions to screen different acid catalysts and temperatures. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to identify the optimal conditions for product formation while minimizing byproduct spots.[7]

Q2: My reaction mixture turns dark, and TLC analysis shows multiple byproduct spots that are difficult to separate. How can I improve the reaction's selectivity?

A2: The formation of multiple products and dark coloration often points to decomposition or competing side reactions. Indole rings, particularly those with hydroxyl groups, can be sensitive to harsh acidic conditions and oxidation.

  • Lower the Reaction Temperature: Reducing the temperature can sometimes favor the desired kinetic product over thermodynamically favored but undesired side products.[7]

  • Protecting Groups: For sensitive functionalities, especially the indole nitrogen or the phenol, the use of protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions.[5] These groups can be removed in a subsequent step.

  • Inert Atmosphere: If oxidation is suspected, especially with the 5-hydroxy group, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the outcome by preventing the formation of colored oxidative impurities.[7]

Section 2: Purification and Oxalate Salt Formation Troubleshooting

The crystallization of the oxalate salt is the most critical step for achieving high purity. This process not only isolates the product but also selectively removes many process-related impurities.

Workflow for Purification and Salt Formation

G cluster_0 Freebase Purification cluster_1 Oxalate Salt Formation & Isolation cluster_2 Final Product Crude Crude Synthesis Product (Oil/Solid) Chromatography Column Chromatography (Silica Gel) Crude->Chromatography PureFreebase Pure Freebase (N-Methylserotonin) Chromatography->PureFreebase Dissolve Dissolve Freebase in Solvent (e.g., IPA) PureFreebase->Dissolve AddAcid Add Stoichiometric Oxalic Acid Solution Dissolve->AddAcid Crystallize Slow Cooling for Crystallization AddAcid->Crystallize Isolate Filter, Wash & Dry Under Vacuum Crystallize->Isolate FinalProduct High-Purity Oxalate Salt Isolate->FinalProduct

Caption: High-level workflow from crude product to final high-purity oxalate salt.

Frequently Asked Questions (Purification & Crystallization)

Q1: My product has "oiled out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out" is a common crystallization problem where the product separates from the solution as a liquid phase rather than a solid crystalline lattice.[9] This is often caused by one of the following:

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and depress the melting point of your product, causing it to separate as a supercooled liquid or oil.[9]

  • High Solute Concentration/Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

  • Inappropriate Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of your oxalate salt.[9]

Troubleshooting Logic: Product "Oiling Out"

G cluster_causes Potential Causes cluster_solutions Solutions Problem Product 'Oiled Out' Cause1 Impurity Presence Problem->Cause1 Cause2 Solvent Issue (Too little/wrong type) Problem->Cause2 Cause3 Cooling Rate Too High Problem->Cause3 Sol1 Re-purify Freebase (Column Chromatography) Cause1->Sol1 Sol2 Re-dissolve (Heat), Add More Solvent, Scratch Flask Cause2->Sol2 Sol3 Allow for Slow Cooling (e.g., Insulated Bath) Cause3->Sol3

Caption: Decision tree for troubleshooting an "oiling out" event during crystallization.

Expert Recommendation: If oiling occurs, reheat the mixture until the oil fully redissolves. Add a small amount of additional solvent (1-5% of the total volume) and then allow the solution to cool much more slowly.[9] If this fails, the freebase likely requires further purification via column chromatography before attempting the salt formation again.

Q2: The yield of my final crystallized oxalate salt is poor, even though my initial reaction seemed to work. Where could I have lost my product?

A2: Significant product loss during crystallization and isolation is typically due to procedural issues:

  • Using Excessive Solvent: This is the most common cause of low recovery.[9] The oxalate salt will have some finite solubility even in the cold solvent; using too much will keep a substantial amount of product in the mother liquor.

  • Incorrect Stoichiometry: The formation of an amine oxalate salt is an acid-base reaction. It is critical to use the correct molar ratio of oxalic acid to your purified freebase.[9] An incorrect ratio can affect the formation and precipitation of the desired salt.[9]

  • Premature Crystallization: If performing a hot filtration to remove solid impurities, the product may crystallize prematurely on the filter funnel, leading to loss.[9] Always use a pre-heated funnel for such filtrations.

Expert Recommendation: Before adding oxalic acid, ensure you have an accurate mass of your purified freebase to calculate the precise stoichiometric amount of acid needed. If yields are low, try concentrating the mother liquor (the leftover liquid after filtration) and cooling it again to obtain a second crop of crystals.

Q3: What are the best practices for forming a stable, crystalline amine oxalate salt?

A3: The key is control. The interaction between the protonated amine and the oxalate anion is governed by strong hydrogen bonds that form the crystal lattice.[10][11]

  • Solvent Choice: Alcohols like isopropanol or ethanol are excellent starting points. They typically dissolve the freebase and oxalic acid when warm but provide low solubility for the resulting salt upon cooling.[12]

  • Slow Addition & Cooling: Dissolve the purified freebase in the warm solvent first. Separately, dissolve the oxalic acid in a minimum amount of the same warm solvent and add it slowly to the freebase solution. Once addition is complete, allow the solution to cool to room temperature undisturbed, and then transfer to a refrigerator or ice bath for complete precipitation.

  • Washing and Drying: After filtering the crystals, wash them with a small amount of cold solvent to remove any residual mother liquor containing impurities. Dry the final product thoroughly under a high vacuum to remove all residual solvent.

Section 3: Analytical and Quality Control FAQs

Verifying the identity, purity, and quality of the final product is a non-negotiable step.

Q1: How do I definitively confirm the structure and purity of my 3-(2-Methylaminoethyl)indol-5-ol oxalate?

A1: A combination of analytical techniques is required for full characterization:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity. A well-developed method should show a major peak for your compound at >95% area, with minimal secondary peaks.[13]

  • Structural Confirmation:

    • ¹H and ¹³C NMR: These will confirm the chemical structure of the organic cation.[2][14] The integration of the peaks in the ¹H NMR should correspond to the number of protons in the molecule.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the freebase cation (N-methylserotonin, C₁₁H₁₄N₂O, MW: 190.24 g/mol ).[15]

    • Melting Point: A sharp melting point is a good indicator of high purity.

Q2: My final product has a tan or pinkish color instead of being white. Is it impure?

A2: Yes, this indicates the presence of impurities. Phenolic indoles like N-methylserotonin are susceptible to air oxidation, which forms highly colored quinone-like species. This is exacerbated by exposure to light and air. While trace amounts might result in an off-white appearance, a distinct color suggests a significant level of degradation or process impurity.

Expert Recommendation: Store the purified freebase and the final oxalate salt under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C is recommended).[13] If your product is colored, an additional recrystallization from a suitable solvent may be necessary to improve its purity and appearance.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Recrystallization of the Oxalate Salt

This protocol assumes you are starting with 1.0 g of purified 3-(2-Methylaminoethyl)indol-5-ol freebase.

  • Preparation: Place the purified freebase (1.0 g, ~5.26 mmol) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add ~20 mL of isopropanol (IPA) to the flask. Gently warm the mixture on a hotplate with stirring until the freebase is completely dissolved. Do not boil excessively.

  • Acid Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of anhydrous oxalic acid (0.47 g, 5.26 mmol) in a minimum amount of warm IPA (~10 mL).

  • Salt Formation: Slowly add the oxalic acid solution dropwise to the stirring freebase solution. The oxalate salt may begin to precipitate immediately.

  • Crystallization: Once addition is complete, turn off the heat and allow the flask to cool slowly to room temperature, undisturbed. For maximum yield, subsequently place the flask in a refrigerator (4°C) or an ice bath for at least 1 hour.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion of cold IPA (2 x 5 mL) to rinse away any soluble impurities.

  • Drying: Transfer the white solid to a tared watch glass or vial and dry under high vacuum at ambient temperature until a constant weight is achieved.

Table 1: Quantitative Data
ParameterExpected ValueReference
Compound Name 3-(2-Methylaminoethyl)indol-5-ol oxalate[1][16]
Synonyms N-Methylserotonin oxalate[4][13]
Molecular Formula C₁₃H₁₆N₂O₅[1]
Molecular Weight 280.28 g/mol [1][13][16]
Purity Target ≥95% (by HPLC)[][4]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
  • Mosaic Diagnostics. (2022). Why High Oxalates Can Harm Your Health. MosaicDX.
  • PubChem. Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. National Center for Biotechnology Information.
  • Arkat USA. Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2- dimethylaminoethyl)-1H-indol-5-ylmethyl].
  • PubChem. 3-(2-Methylaminoethyl)indol-5-ol oxalate. National Center for Biotechnology Information.
  • Sigma-Aldrich Co. LLC. 3-[2-(METHYLAMINO)ETHYL]INDOLE-5-OL, OXALATE - Optional[13C NMR] - Spectrum.
  • BOC Sciences. CAS 15558-50-6 5-hydroxy-Nω-methyl tryptamine oxalate.
  • Park, S. U., & Kim, Y. K. (2015). Biosynthesis and biotechnological production of serotonin derivatives. PubMed.
  • Medical News Today. Oxalic acid (oxalate): What it is, uses, and risks.
  • YouTube. (2024). OXALATES--A Hidden Cause of Chronic Disease.
  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate.
  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group.
  • BenchChem. Purification of Diacetonamine by recrystallization of its oxalate salt.
  • Sigma-Aldrich Co. LLC. 3-[2-(METHYLAMINO)ETHYL]INDOLE-5-OL, OXALATE - Optional[1H NMR] - Spectrum.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Indoles. (n.d.).
  • Cheong, P. H. Y., et al. (2010). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
  • Noonan, S. C., & Savage, G. P. (1999). Oxalate content of foods and its effect on humans. PubMed.
  • Chemical Synthesis Database. (2025). 3-(2-methylamino-ethyl)-1H-indol-5-ol.
  • Cayman Chemical. 5-hydroxy NMT (oxalate).
  • Sigma-Aldrich. Nω-Methyl-5-hydroxytryptamine oxalate salt.
  • Santa Cruz Biotechnology. 5-Hydroxy-Nω-methyltryptamine oxalate.
  • Google Patents. US8426612B2 - Synthesis of 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}.
  • YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction.

Sources

Troubleshooting

Strategies to prevent the oxidative degradation of N-methyl-5-HT solutions

A comprehensive guide for researchers on preventing oxidative degradation and ensuring experimental reproducibility. Welcome to the technical support center for N-methyl-5-hydroxytryptamine (N-methyl-5-HT).

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers on preventing oxidative degradation and ensuring experimental reproducibility.

Welcome to the technical support center for N-methyl-5-hydroxytryptamine (N-methyl-5-HT). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into maintaining the stability of your N-methyl-5-HT solutions. Oxidative degradation is a critical challenge that can significantly impact the reliability and reproducibility of your experimental results. This resource offers a structured approach to understanding and mitigating this issue, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My N-methyl-5-HT solution has changed color (e.g., turned yellow/brown). What does this indicate and is the solution still usable?

A color change in your N-methyl-5-HT solution is a primary visual indicator of oxidative degradation. This process involves the conversion of the N-methyl-5-HT molecule into oxidized species, which are often colored. The use of a discolored solution is strongly discouraged as it no longer contains the initial concentration of the active compound and is contaminated with potentially bioactive degradation products. This can lead to erroneous and irreproducible experimental outcomes.

The electrochemical oxidation of compounds structurally similar to N-methyl-5-HT, such as 5-hydroxytryptamine (5-HT or serotonin), has been shown to produce a variety of degradation products, including tryptamine-4,5-dione.[1][2] These byproducts may have their own biological activities, which could interfere with your experiments.

Q2: What are the primary factors that contribute to the oxidative degradation of N-methyl-5-HT solutions?

Several environmental and chemical factors can accelerate the degradation of N-methyl-5-HT in solution. Understanding these is the first step toward effective prevention:

  • Dissolved Oxygen: Molecular oxygen is a key reactant in the oxidation of indoleamines.[3] Solvents, particularly aqueous buffers, naturally contain dissolved oxygen which can readily react with N-methyl-5-HT.

  • pH of the Solution: The stability of indoleamines is often pH-dependent. For instance, the autoxidation of 5,7-dihydroxytryptamine, a related compound, is more pronounced at a pH greater than or equal to 6.[2] While the optimal pH for N-methyl-5-HT stability is not extensively documented, related compounds like tryptamine-4,5-dione show maximal stability in slightly acidic conditions (pH 6-6.5).[4]

  • Exposure to Light: Light, particularly in the UV spectrum, can provide the energy to initiate and propagate oxidative reactions in photosensitive molecules like N-methyl-5-HT.

  • Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can act as catalysts in oxidation reactions, significantly increasing the rate of degradation.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.

Q3: What is the recommended solvent for preparing N-methyl-5-HT stock solutions?

For initial stock solutions, organic solvents such as DMSO or ethanol are often used due to the higher solubility of N-methyl-5-HT. However, for biological experiments, these stock solutions are typically diluted into aqueous buffers. It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any confounding physiological effects. For aqueous solutions, the choice of buffer is important, and a slightly acidic pH may enhance stability.

Q4: How should I store my N-methyl-5-HT solutions to ensure long-term stability?

Proper storage is paramount for preserving the integrity of your N-methyl-5-HT solutions. Here are the best practices:

  • Temperature: For long-term storage, it is recommended to keep stock solutions at -20°C or, ideally, -80°C.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

  • Light Protection: Always store solutions in amber or light-blocking vials to shield them from light-induced degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlaying the solution with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.

Troubleshooting Guide

Issue 1: Inconsistent results between experiments using the same N-methyl-5-HT solution.

Potential Cause: Gradual degradation of the N-methyl-5-HT solution over time. Even with proper storage, some degradation can occur, especially if the solution is frequently handled.

Solution:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh dilutions from a properly stored, frozen stock solution for each experiment.

  • Use of Antioxidants: Incorporate an antioxidant, such as ascorbic acid, into your aqueous working solutions. Ascorbic acid has been shown to be essential in preventing the oxidation of serotonin in experimental assays.[5]

  • Monitor Solution Integrity: If you suspect degradation, you can use analytical techniques like HPLC with UV or mass spectrometry detection to assess the purity of your solution and check for the presence of degradation products.

Issue 2: Precipitate forms in the N-methyl-5-HT solution upon thawing or dilution.

Potential Cause:

  • Low Solubility: The compound may be precipitating out of solution, especially when diluting a concentrated organic stock into an aqueous buffer.

  • pH Shift: Changes in pH upon dilution can affect the solubility of N-methyl-5-HT.

Solution:

  • Sonication/Gentle Warming: Briefly sonicating or gently warming the solution can help redissolve the precipitate. However, avoid excessive heating, which can accelerate degradation.

  • Adjusting pH: Ensure the pH of your final aqueous solution is within a range that maintains the solubility of N-methyl-5-HT.

  • Solvent Composition: For stock solutions, using a combination of solvents as suggested by suppliers, such as DMSO and PEG300, can improve solubility.

Experimental Protocols

Protocol 1: Preparation of a Stabilized N-methyl-5-HT Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

  • Solvent Degassing:

    • Choose an appropriate organic solvent (e.g., DMSO).

    • Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.[6] This is a less rigorous method than freeze-pump-thaw but is often sufficient.

  • Weighing and Dissolving:

    • Accurately weigh the desired amount of N-methyl-5-HT powder in a light-protected vial.

    • Add the degassed solvent to the vial to achieve the target concentration.

    • Gently vortex or sonicate until the compound is fully dissolved.

  • Storage:

    • Immediately after dissolution, aliquot the stock solution into single-use amber vials.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of an Antioxidant-Protected Aqueous Working Solution

This protocol describes the preparation of a ready-to-use aqueous solution for experiments.

  • Buffer Preparation and Degassing:

    • Prepare your desired aqueous buffer (e.g., phosphate-buffered saline). Adjust the pH to a slightly acidic range (e.g., 6.5) if compatible with your experimental system.

    • Degas the buffer by sparging with an inert gas for at least 30-60 minutes.

  • Addition of Antioxidant:

    • Prepare a fresh stock solution of ascorbic acid (e.g., 100 mM in degassed water).

    • Add the ascorbic acid stock to your degassed buffer to a final concentration of 0.1-1 mM. Ascorbic acid acts as a sacrificial antioxidant, protecting the N-methyl-5-HT.

  • Dilution of N-methyl-5-HT:

    • Thaw a single-use aliquot of your N-methyl-5-HT stock solution.

    • Dilute the stock solution into the antioxidant-containing, degassed buffer to your final desired working concentration.

    • Use this working solution promptly, preferably within the same day.

Data Summary

ParameterRecommendationRationale
Storage Temperature -80°C (long-term), -20°C (short-term)Minimizes the rate of chemical degradation.
pH of Aqueous Solution Slightly acidic (e.g., 6.0-7.0)May improve stability based on related compounds.[4]
Antioxidant Ascorbic Acid (0.1 - 1 mM)Prevents oxidation of the indoleamine.[5]
Solvent for Stock Degassed DMSO or EthanolHigh solubility and reduced initial oxidation.
Container Type Amber glass vialsProtects from light-induced degradation.

Visualizing the Process

Oxidative Degradation Pathway of N-methyl-5-HT

N_methyl_5_HT N-methyl-5-HT Intermediate Reactive Intermediates N_methyl_5_HT->Intermediate + O2, Light, Metal Ions Degradation_Product Degradation Products (e.g., Tryptamine-4,5-dione analogs) Intermediate->Degradation_Product Further Oxidation

Caption: Oxidative degradation of N-methyl-5-HT.

Workflow for Preventing Oxidative Degradation

cluster_prep Solution Preparation cluster_use Experimental Use start Start: N-methyl-5-HT Powder degas Degas Solvent (N2 or Ar sparging) start->degas dissolve Dissolve in Degassed Solvent degas->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute prepare_buffer Prepare Degassed Buffer + Ascorbic Acid prepare_buffer->dilute experiment Use in Experiment Promptly dilute->experiment

Caption: Workflow for preparing and using stable N-methyl-5-HT solutions.

References

  • Wrona, M. Z., & Dryhurst, G. (1991). Interactions of 5-hydroxytryptamine with oxidative enzymes. Biochemical Pharmacology, 41(8), 1145-1162. [Link]

  • Wrona, M. Z., & Dryhurst, G. (2003). Stability of the putative neurotoxin tryptamine-4,5-dione. Chemical Research in Toxicology, 16(5), 639-650. [Link]

  • Shen, H. W., Jiang, X. L., & Yu, A. M. (2011). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 12(8), 679-686. [Link]

  • Andresen, J. W., & Shih, J. C. (1986). Necessity of ascorbic acid in the radioligand binding assay for [3H]5-hydroxytryptamine. Neuropharmacology, 25(8), 869-875. [Link]

  • Wrona, M. Z., Lemordant, D., Lin, L., Blank, C. L., & Dryhurst, G. (1986). Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin. Journal of Medicinal Chemistry, 29(4), 499-505. [Link]

  • University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]

  • Shriver, Z. H., & Shriver-Lake, E. R. (2014). The Effect of Variations in pH and Temperature on Stability of Melatonin in Aqueous Solution. Journal of Pineal Research, 25(2), 115-118. [Link]

  • Kim, H., Lee, J. H., Kim, H. J., & Lee, D. R. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics, 12(1), 49. [Link]

  • Berry Group, University of Wisconsin-Madison. Degassing Solvents. [Link]

  • University of York, Department of Chemistry. Degassing solvents. [Link]

  • N-Methylserotonin - Wikipedia. [Link]

Sources

Optimization

Improving the synthetic yield and scalability of 3-(2-Methylaminoethyl)indol-5-ol oxalate production

Answering the user's request. Technical Support Center: Synthesis of 3-(2-Methylaminoethyl)indol-5-ol Oxalate A Guide for Researchers and Process Chemists on Improving Synthetic Yield and Scalability Welcome to the techn...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Synthesis of 3-(2-Methylaminoethyl)indol-5-ol Oxalate

A Guide for Researchers and Process Chemists on Improving Synthetic Yield and Scalability

Welcome to the technical support center for the synthesis of 3-(2-Methylaminoethyl)indol-5-ol oxalate (also known as bufotenine oxalate). This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols for improved yield, purity, and scalability. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable, field-proven insights.

The synthesis of this indole derivative, while conceptually straightforward, is fraught with challenges that can significantly impact yield and scalability. Common routes involve either the construction of the indole ring system, often via a Fischer indole synthesis, or the modification of a pre-existing indole core, such as the demethylation of a 5-methoxy precursor.[1] Each approach presents unique difficulties, from competing side reactions to problematic purifications. This guide is structured to address these issues head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(2-Methylaminoethyl)indol-5-ol?

There are two predominant strategies. The first involves building the indole scaffold using a method like the Fischer indole synthesis from a substituted phenylhydrazine and a suitable aldehyde or ketone.[2] The second, and often more common approach for this specific target, starts with an accessible, pre-functionalized indole like 5-methoxytryptamine or melatonin and involves a key demethylation step to reveal the 5-hydroxy group.[1] The choice often depends on the availability and cost of starting materials and the scale of the reaction.

Q2: My overall yield is consistently low. Where are the most common points of failure?

Low yields can typically be traced to three critical areas:

  • Indole Ring Formation (if applicable): The Fischer indole synthesis is notoriously sensitive to acid strength and temperature, with N-N bond cleavage being a major competing side reaction, especially with electron-rich hydrazines.[3][4][5]

  • 5-O-Demethylation: The cleavage of the robust 5-methoxy aryl ether is often the most challenging step. It can require harsh conditions that may lead to degradation of the indole core or side chain. Incomplete reaction is also a common issue.

  • Purification and Isolation: The target compound is an aminophenol, making it susceptible to oxidation, especially under basic or neutral conditions. Significant product loss can occur during aqueous workups and chromatographic purification. Furthermore, achieving a pure, crystalline oxalate salt can be difficult.[6][7]

Q3: Is chromatography avoidable for large-scale production?

Yes, and it is highly recommended to develop a process that avoids column chromatography for scalability.[6][8] This is achieved by optimizing the reaction conditions to minimize impurity formation and developing a robust crystallization procedure for the final oxalate salt. Telescoping reaction steps (proceeding to the next step without isolating the intermediate) can also reduce handling losses, though this requires clean, high-yielding reactions. A streamlined, chromatography-free synthesis has been reported for related molecules, demonstrating the feasibility of this approach.[1]

Visualizing the Synthetic Challenge

The following diagram outlines a common synthetic pathway starting from a 5-methoxyindole precursor. This highlights the critical demethylation and salt formation steps where many of the challenges discussed in this guide arise.

G cluster_0 Synthesis Workflow SM 5-Methoxy-N-methyltryptamine (or related precursor) Demethylation Step 1: 5-O-Demethylation (e.g., BBr₃, HBr, L-Selectride) SM->Demethylation Demethylating Agent Workup Step 2: Aqueous Workup (Critical pH control) Demethylation->Workup Quench & Neutralize Freebase Crude 3-(2-Methylaminoethyl)indol-5-ol (Freebase) Workup->Freebase Extraction Salt Step 3: Oxalate Salt Formation (Crystallization) Freebase->Salt Oxalic Acid, Solvent Product Final Product: 3-(2-Methylaminoethyl)indol-5-ol oxalate Salt->Product Filter & Dry

Caption: A typical synthetic workflow for producing the target compound.

Troubleshooting Guide: Reaction Optimization

Problem 1: Low Yield or Failure in Fischer Indole Synthesis Step

Symptom: TLC analysis shows a complex mixture of products, significant unreacted starting material (phenylhydrazone), or the formation of a dark tar. The desired indole spot is weak or absent.

Potential Causes:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., H₂SO₄, PPA, ZnCl₂) are critical and substrate-dependent.[9][10] Too strong an acid or too high a temperature can cause degradation, while too weak an acid may not facilitate the key[11][11]-sigmatropic rearrangement.[4]

  • Competing N-N Bond Cleavage: This is a major side reaction, particularly when the phenylhydrazine ring has electron-donating groups.[5][12] The reaction pathway is diverted, leading to the formation of anilines and other byproducts instead of the indole.[5]

  • Side Reactions of the Carbonyl Component: Aldehydes and ketones with α-hydrogens can undergo acid-catalyzed self-condensation (aldol reactions), consuming the starting material.[3]

Diagnostic & Solution Workflow:

G cluster_1 Troubleshooting: Fischer Indole Synthesis Start Low Indole Yield CheckTLC Analyze crude reaction by TLC/LCMS. What is the major component? Start->CheckTLC Tar Tar / Degradation CheckTLC->Tar Degradation SideProducts Multiple Byproducts CheckTLC->SideProducts Byproducts StartingMaterial Mainly Unreacted Phenylhydrazone CheckTLC->StartingMaterial Starting Material Sol_Tar Solution: 1. Lower reaction temperature. 2. Use a milder acid catalyst (e.g., AcOH, pTSA). 3. Reduce reaction time. Tar->Sol_Tar Sol_SideProducts Solution: 1. Check purity of starting materials. 2. Consider in-situ formation of the hydrazone. 3. Optimize temperature to favor indole formation over side reactions. SideProducts->Sol_SideProducts Sol_StartingMaterial Solution: 1. Increase acid strength (e.g., from AcOH to PPA). 2. Increase reaction temperature. 3. Ensure anhydrous conditions. StartingMaterial->Sol_StartingMaterial

Caption: Decision tree for troubleshooting the Fischer indole synthesis.

Experimental Protocol: Catalyst Screening

  • Set up parallel reactions on a small (e.g., 100 mg) scale.

  • Use purified phenylhydrazone and carbonyl starting materials.

  • Charge each reaction vessel with the starting materials and solvent (e.g., toluene or acetic acid).

  • Add a different acid catalyst to each vessel. Test a Lewis acid (ZnCl₂), a mild Brønsted acid (p-toluenesulfonic acid), and a strong Brønsted acid (polyphosphoric acid).[2]

  • Run the reactions at a moderate temperature (e.g., 80 °C) and monitor by TLC every hour.

  • Compare the TLC profiles to identify the condition that gives the cleanest conversion to the desired product.

Problem 2: Incomplete or Low-Yielding 5-O-Demethylation

Symptom: After the reaction and workup, analysis (TLC, HPLC, or ¹H NMR) of the crude product shows a significant amount of the starting 5-methoxy compound alongside the desired 5-hydroxy product.

Potential Causes:

  • Insufficient Reagent: Demethylation reagents like boron tribromide (BBr₃) are highly reactive and can be quenched by trace amounts of water or other protic impurities in the solvent or on the glassware.

  • Suboptimal Temperature: Many demethylation reactions require an initial low temperature for reagent addition (e.g., -78 °C for BBr₃) followed by warming to room temperature or gentle heating to drive the reaction to completion. Insufficient warming may lead to a stalled reaction.

  • Reagent Choice: Not all demethylating agents are equally effective for this substrate. The choice of reagent is a critical parameter.

Data-Driven Solution: Comparison of Demethylation Reagents

ReagentTypical ConditionsProsCons / Common Issues
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to RTHigh yielding, generally clean.Highly toxic and corrosive, moisture-sensitive, requires strict inert atmosphere.
Aqueous HBr (48%) RefluxInexpensive, suitable for scale-up.Requires high temperatures, potential for side reactions/degradation, can be slow.
L-Selectride THF, RefluxCan be effective for stubborn ethers.Expensive, produces flammable byproducts, requires careful quenching.
Methionine / MsOH RefluxMilder conditions, less corrosive.Can be slow, may require excess reagents, sometimes lower yielding.

Experimental Protocol: Optimizing BBr₃ Demethylation

  • Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous solvent (e.g., DCM from a solvent purification system or freshly distilled).

  • Dissolve the 5-methoxy-N-methyltryptamine starting material (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ (e.g., 1.5 - 2.0 eq) in DCM dropwise, maintaining the internal temperature below -65 °C. Using excess reagent can help drive the reaction to completion.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LCMS until no starting material is observed.

  • Carefully quench the reaction by slowly adding it to a cooled solution of methanol, followed by a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid and precipitate the product.

Troubleshooting Guide: Purification and Scalability

Problem 3: Product Loss and Decomposition During Workup

Symptom: The reaction appears clean by TLC, but the isolated yield of the freebase after aqueous workup and extraction is very low. The aqueous layer may be discolored (pink, purple, or brown), indicating oxidation.

Potential Causes:

  • Oxidation of the Phenol: The 5-hydroxyindole (aminophenol) moiety is highly susceptible to air oxidation, especially at neutral or basic pH, forming colored quinone-type impurities.

  • Emulsion Formation: The amphiphilic nature of the product can lead to stable emulsions during extraction, trapping product in the interface.

  • Incorrect pH for Extraction: The product has both a basic amine and an acidic phenol. At neutral pH, it can exist as a zwitterion with low solubility in both aqueous and common organic solvents.

Solutions and Best Practices:

  • Minimize Air Exposure: Perform the workup and extractions quickly. Sparging solutions with nitrogen or argon can help.

  • Use of Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous phase during workup can prevent oxidation.

  • Controlled pH Extraction:

    • After quenching, adjust the pH to ~8.5-9.0 with a base like NaHCO₃ or dilute NH₄OH. At this pH, the phenolic proton is mostly intact, but the amine is deprotonated, maximizing solubility in organic solvents like ethyl acetate or a DCM/isopropanol mixture.

    • Avoid strong bases like NaOH, which will fully deprotonate the phenol and pull the product into the aqueous layer as the phenoxide.

    • If emulsions form, adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite can help break them.

Problem 4: Difficulty in Crystallizing the Oxalate Salt

Symptom: Upon adding oxalic acid, the product either oils out, precipitates as an amorphous solid that is difficult to filter, or fails to crystallize at all. The resulting solid may be hygroscopic or have a low melting point.

Potential Causes:

  • Impurities: Even small amounts of impurities can inhibit crystallization, leading to oiling. The crude freebase must be reasonably pure.

  • Incorrect Solvent System: The choice of solvent is paramount for obtaining a crystalline solid. The ideal solvent should dissolve the freebase but provide low solubility for the oxalate salt.

  • Rate of Salt Formation: Adding the oxalic acid solution too quickly can cause the salt to "crash out" as a fine, amorphous powder instead of forming well-defined crystals.

  • Stoichiometry: The precise 1:1 stoichiometry of the amine to oxalic acid is important.[13]

Experimental Protocol: Robust Oxalate Crystallization

  • Purify the Freebase: If the crude freebase is oily or highly colored, consider a quick purification step. This could be a plug of silica gel (if unavoidable) or a trituration/re-slurry in a non-polar solvent like MTBE or heptane to remove non-polar impurities.

  • Solvent Selection: Acetone and isopropanol (IPA) are excellent choices. The freebase is soluble in these solvents, while the oxalate salt is sparingly soluble.

  • Procedure: a. Dissolve the purified freebase in a minimal amount of warm acetone or IPA (e.g., 10-15 volumes). b. In a separate flask, dissolve exactly 1.0 equivalent of anhydrous oxalic acid in the same solvent. c. Warm both solutions gently (e.g., to 40-50 °C). d. Slowly add the oxalic acid solution to the stirring freebase solution over 15-30 minutes. e. A precipitate should begin to form. After the addition is complete, stir the mixture at 40-50 °C for another 30 minutes to encourage crystal growth. f. Slowly cool the slurry to room temperature, and then further cool in an ice bath for at least 1 hour. g. Collect the crystalline solid by vacuum filtration, wash the cake with a small amount of cold solvent, and dry under vacuum.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
  • Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
  • Shirota, O., Hakamata, W., & Goda, Y. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of natural products, 66(6), 885–887. [Link]

  • Homon, A., Prasad, P., Pourian, E., Laramie, J., Hayward, J. J., & Trant, J. F. (2022). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]

  • Wikipedia. (2024). 5-MeO-DMT. [Link]

  • Meng, L., et al. (2024). Biotransformation of 5-methoxy-N-isopropyl-N-methyltryptamine by zebrafish and human liver microsome with high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 243, 115987. [Link]

  • Wikipedia. (2024). 5-Methoxytryptamine. [Link]

  • Adams, B. L., et al. (2022). Homebrewed psilocybin: can new routes for pharmaceutical psilocybin production enable recreational use? Microbial Cell Factories, 21(1), 63. [Link]

  • Gemo, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3237. [Link]

  • Shirota, O., Hakamata, W., & Goda, Y. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". SciSpace. [Link]

  • Nogrady, T. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5776–5779. [Link]

  • Wikipedia. (2024). 5-MeO-NMT. [Link]

  • Van Der Es, J. (2023). Synthesis of psilocybin analogues and other 5-HT receptor agonists for stimulation of neurotransmission. Ghent University. [Link]

  • MushroomReferences.com. (2019). Concise Large-Scale Synthesis of Psilocin and Psilocybin, Principal Hallucinogenic Constituents of “Magic Mushroom”. [Link]

  • Davis, A. K., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 35(4), 339-352. [Link]

  • Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. [Link]

  • Arkat USA. (n.d.). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2- dimethylaminoethyl)-1H-indol-5-ylmethyl] -. [Link]

  • Google Patents. (n.d.). US11970447B2 - Crystalline salts of psilocin.
  • Foley, D. J., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. ACS combinatorial science, 21(9), 629–637. [Link]

  • Nogrady, T. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5776–5779. [Link]

  • Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. [Link]

  • Wikipedia. (2024). Fischer indole synthesis. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Sherwood, A. M., et al. (2022). Psilocybin: crystal structure solutions enable phase analysis of prior art and recently patented examples. Acta Crystallographica Section C, Structural Chemistry, 78(Pt 1), 36–55. [Link]

  • Sherwood, A. M., et al. (2022). Psilocybin: crystal structure solutions enable phase analysis of prior art and recently patented examples. ResearchGate. [Link]

  • Sherwood, A. M., et al. (2022). Psilocybin: crystal structure solutions enable phase analysis of prior art and recently patented examples. Acta Crystallographica Section C, Structural Chemistry, 78(Pt 1), 36–55. [Link]

  • PubChem. (n.d.). Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US8426612B2 - Synthesis of 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}.

Sources

Troubleshooting

Identifying and avoiding common pitfalls in N-methylserotonin-based experiments

Technical Support Center: N-Methylserotonin (NMS) Experimental Guide Welcome to the technical support center for N-methylserotonin (NMS). This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methylserotonin (NMS) Experimental Guide

Welcome to the technical support center for N-methylserotonin (NMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable tryptamine alkaloid. Here, we will address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in scientific principles to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and properties of N-methylserotonin.

Q1: What is N-methylserotonin and what are its primary molecular targets?

N-methylserotonin (NMS), also known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a naturally occurring derivative of serotonin.[1][2] It is found in various plants, animals, and fungi.[1][2] Its primary molecular targets are serotonin (5-HT) receptors. Notably, NMS exhibits high affinity and agonist activity at the 5-HT7 and 5-HT1A receptors.[1] It also functions as a selective serotonin reuptake inhibitor (SSRI), adding another layer to its mechanism of action.[1]

Q2: How should I prepare and store N-methylserotonin stock solutions?

Proper preparation and storage are critical for experimental success. Due to the indole ring in its structure, NMS is susceptible to oxidation.

  • Solubility : NMS is soluble in aqueous solutions. For a stock solution, consider using DMSO, ethanol, or deoxygenated water. Some suppliers suggest a solubility of up to 10 mg/mL in DMSO and ethanol.

  • Storage : Solid NMS should be stored at -20°C, protected from light and moisture.[3] Stock solutions should be prepared fresh if possible. If storage is necessary, aliquot into single-use vials to minimize freeze-thaw cycles, purge with an inert gas (like argon or nitrogen) before sealing, and store at -80°C.

  • Stability : Avoid prolonged exposure to light and air. Oxidation can lead to the formation of colored byproducts and a decrease in potency.

Q3: My NMS solution has turned a brownish/yellow color. Is it still usable?

A color change typically indicates oxidation of the 5-hydroxyindole moiety, a common issue with compounds like serotonin and its derivatives. Oxidized NMS will have reduced purity and potency, leading to unreliable and non-reproducible results. It is strongly recommended to discard the colored solution and prepare a fresh stock from solid material. The oxidation of serotonin by superoxide radicals can lead to the formation of tryptamine-4,5-dione, among other products, which may have their own biological activities.[4]

Q4: What are the known off-target effects of N-methylserotonin?

While NMS shows high affinity for 5-HT1A and 5-HT7 receptors, it is not perfectly selective and can interact with other serotonin receptor subtypes.[1] For example, studies on similar tryptamines show varying affinities across 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT6 receptors.[5] Researchers should be aware that at higher concentrations, NMS may engage these other receptors, potentially confounding experimental results.[6] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.

Section 2: Troubleshooting Guides

This section provides in-depth, scenario-based troubleshooting for specific experimental issues.

Guide 1: Inconsistent Results in Cell-Based Assays

Problem: "I am observing high variability between replicate wells or between experiments in my cell-based assay (e.g., cAMP assay, calcium flux, or reporter assay)."

This is a common issue that can often be traced back to the stability of the compound or the health of the cells.

NMS_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presyn SERT SERT Transporter postsyn Receptor 5-HT Receptor (e.g., 5-HT7) Signal Downstream Signaling (e.g., cAMP) Receptor->Signal Activates NMS N-Methylserotonin (NMS) NMS->SERT 2. Reuptake Inhibition NMS->Receptor 1. Direct Agonism Synapse Synaptic Cleft

Caption: Dual mechanism of N-methylserotonin at the synapse.

References

  • N-Methylserotonin - Wikipedia. Available at: [Link]

  • N-Methylserotonin - Wikiwand. Available at: [Link]

  • Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PubMed Central. Available at: [Link]

  • 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed. Available at: [Link]

  • N-Methylserotonin | C11H14N2O | CID 150885 - PubChem. Available at: [Link]

  • 5-HT 1D serotonin receptors: Results of a structure-affinity investigation - DOI. Available at: [Link]

  • Serotonin-releasing agents with reduced off-target effects - ResearchGate. Available at: [Link]

  • Showing metabocard for N-Methylserotonin (HMDB0004369) - Human Metabolome Database. Available at: [Link]

  • Serotonin Receptor Subtypes and Ligands - ACNP. Available at: [Link]

  • Serotonin-releasing agents with reduced off-target effects - PMC - PubMed Central. Available at: [Link]

  • Syntheses of Serotonin, N-Methylserotonin, Bufotenine, and Melatonin, and the First Total Synthesis of N-(Indol-3-yl)methyl-N-methyl-5-methoxytryptamine from Tryptamine through a Common Intermediate, 1-Hydroxytryptamine - ResearchGate. Available at: [Link]

  • Oxidation of serotonin by superoxide radical: implications to neurodegenerative brain disorders - PubMed. Available at: [Link]

  • Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. - Europe PMC. Available at: [Link]

  • Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PubMed Central. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of N-methylserotonin with Commercially Available 5-HT Receptor Agonists: A Guide for Researchers

For researchers and drug development professionals navigating the complex landscape of serotonergic signaling, the selection of appropriate molecular tools is paramount. This guide provides an in-depth, head-to-head comp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of serotonergic signaling, the selection of appropriate molecular tools is paramount. This guide provides an in-depth, head-to-head comparison of N-methylserotonin, a naturally occurring tryptamine alkaloid, with a selection of widely used, commercially available 5-HT receptor agonists: Sumatriptan, Buspirone, and Cisapride. Our analysis is grounded in experimental data to provide a clear, objective resource for your research endeavors.

Introduction to the 5-HT Receptor Family

The 5-hydroxytryptamine (5-HT) receptors are a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate the effects of the neurotransmitter serotonin.[1] With at least 14 distinct subtypes, these receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, gastrointestinal motility, and migraine headaches, making them attractive targets for therapeutic intervention. The subtle structural and functional differences between these receptor subtypes necessitate the use of selective agonists to dissect their individual contributions to cellular and systemic responses.

Compound Profiles

This guide will focus on the following four 5-HT receptor agonists:

  • N-methylserotonin: A derivative of serotonin, also known as norbufotenin.[2] It is found in various plants, animals, and fungi.

  • Sumatriptan: A member of the triptan class of drugs, primarily used for the acute treatment of migraine headaches.

  • Buspirone: An anxiolytic agent, classified as a partial agonist at the 5-HT1A receptor.[3][4]

  • Cisapride: A gastroprokinetic agent that was used to treat gastroesophageal reflux disease.[5][6]

Comparative Analysis of Receptor Binding Affinity

A critical parameter in the characterization of a 5-HT receptor agonist is its binding affinity (Ki) across the various receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values (in nM) for N-methylserotonin and our selected commercially available agonists.

Receptor SubtypeN-methylserotonin (Ki, nM)Sumatriptan (Ki, nM)Buspirone (Ki, nM)Cisapride (Ki, nM)
5-HT1A ≤ 2[2]100 - 25112.1 - 20.5[7]>10,000
5-HT1B Data not available3.98 - 11.07[8]447 - 1,259>10,000
5-HT1D Data not available2.51 - 6.58[8]316 - 1,585>10,000
5-HT1E Data not available199>10,000Data not available
5-HT1F Data not available19.9>10,000Data not available
5-HT2A 15.81,259 - 3,1621,000 - 3,981>10,000
5-HT2B 63.11,000>10,000>10,000
5-HT2C 126398 - 1,9951,000 - 1,585>10,000
5-HT4 Data not available>10,000>10,00013.8
5-HT5A Data not available1,000>10,000Data not available
5-HT6 Data not available1,000>10,000>10,000
5-HT7 0.023[9]251 - 398316 - 398>10,000

Interpretation of Binding Data:

  • N-methylserotonin exhibits exceptionally high affinity for the 5-HT1A and 5-HT7 receptors , with a reported IC50 of ≤ 2 nM for both and a remarkable Ki of 23 pM for the 5-HT7 receptor.[2][9] Its affinity for other 5-HT receptors is significantly lower, suggesting a degree of selectivity.

  • Sumatriptan demonstrates high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes , consistent with its therapeutic mechanism in migraine.[8]

  • Buspirone is most potent at the 5-HT1A receptor , with moderate to low affinity for other 5-HT receptors and dopamine D2 receptors.[3][7][10]

  • Cisapride is a selective 5-HT4 receptor ligand.[11]

Functional Activity at Key Receptor Subtypes

Beyond binding affinity, the functional activity of an agonist (i.e., its ability to elicit a cellular response) is a crucial determinant of its utility. This is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays.

CompoundReceptor SubtypeFunctional AssayPotency (EC50/IC50, nM)G-Protein Coupling
N-methylserotonin 5-HT2AHead-twitch response (in vivo)Agonist activity observed[12]Gq/11
5-HT1AcAMP InhibitionData not availableGi/o
5-HT7cAMP AccumulationData not availableGs
Sumatriptan 5-HT1BVasoconstrictionpEC50: 7.00 (Middle meningeal artery)[13]Gi/o
5-HT1DVasoconstrictionpEC50: 7.08 (Pial artery)[13]Gi/o
Buspirone 5-HT1AcAMP InhibitionPartial Agonist[4]Gi/o
Cisapride 5-HT4cAMP Accumulation140[5]Gs

Functional Insights:

  • N-methylserotonin has been shown to be a functional agonist at the 5-HT2A receptor in vivo, inducing a head-twitch response in mice, a classic behavioral proxy for 5-HT2A activation.[12] However, in vitro studies in cortical neurons indicate that unlike serotonin, N-methylserotonin does not stimulate Akt phosphorylation through the 5-HT2A receptor, suggesting biased agonism.[12] Its functional activity at the high-affinity 5-HT1A and 5-HT7 receptors requires further characterization.

  • Sumatriptan acts as a potent agonist at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels.[13]

  • Buspirone is a partial agonist at presynaptic 5-HT1A autoreceptors, where it acts as a full agonist, and a partial agonist at postsynaptic 5-HT1A receptors.[4]

  • Cisapride is a 5-HT4 receptor agonist, stimulating adenylyl cyclase and increasing intracellular cAMP.[5]

Signaling Pathways and Experimental Workflows

The diverse functions of 5-HT receptors are mediated by their coupling to different intracellular signaling pathways. Understanding these pathways is essential for designing and interpreting functional assays.

Key 5-HT Receptor Signaling Pathways

5-HT Receptor Signaling Pathways cluster_Gi Gi/o-coupled cluster_Gq Gq/11-coupled cluster_Gs Gs-coupled 5-HT1A 5-HT1A AC_i Adenylyl Cyclase 5-HT1A->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i 5-HT2A 5-HT2A PLC Phospholipase C 5-HT2A->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2+ ↑ Intracellular Ca2+ IP3_DAG->Ca2+ 5-HT4 5-HT4 AC_s Adenylyl Cyclase 5-HT4->AC_s Activates 5-HT7 5-HT7 5-HT7->AC_s Activates cAMP_s ↑ cAMP AC_s->cAMP_s

Caption: Simplified overview of major 5-HT receptor signaling pathways.

Experimental Protocols

To ensure the reproducibility and validity of your findings, we provide detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation (Membranes, Radioligand, Test Compound) prep->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 → Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target 5-HT receptor subtype to a high density.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup (96-well format):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

    • Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., N-methylserotonin).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate (for Gs-coupled receptors) or inhibit (for Gi/o-coupled receptors) the production of the second messenger cyclic AMP (cAMP).

Step-by-Step Protocol (HTRF-based):

  • Cell Preparation:

    • Seed cells expressing the target 5-HT receptor (e.g., 5-HT1A for Gi, 5-HT7 for Gs) into a 384-well plate and culture overnight.

    • For Gi-coupled receptor assays, treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • For Gi-coupled receptors, add serial dilutions of the test compound followed by an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

    • For Gs-coupled receptors, add serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add a lysis buffer containing the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

    • Incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm).

    • Plot the HTRF ratio against the log concentration of the test compound to determine the EC50 (for Gs) or IC50 (for Gi) value.

Inositol Phosphate (IP1) Accumulation Assay

This assay is used to characterize agonists for Gq/11-coupled receptors, such as the 5-HT2A receptor, by measuring the accumulation of a downstream metabolite of inositol trisphosphate (IP3).

Step-by-Step Protocol (HTRF-based):

  • Cell Preparation: Seed cells expressing the 5-HT2A receptor into a suitable microplate and culture.

  • Compound Addition:

    • Remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.

    • Add serial dilutions of the test compound.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (e.g., a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog).

    • Incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the EC50 value by plotting the HTRF ratio against the log concentration of the test compound.

Conclusion and Recommendations

This guide provides a comparative framework for understanding the pharmacological profiles of N-methylserotonin and other key 5-HT receptor agonists.

  • N-methylserotonin emerges as a highly potent and selective ligand for the 5-HT1A and 5-HT7 receptors . Its natural origin and distinct signaling properties at the 5-HT2A receptor make it a valuable tool for investigating the nuanced roles of these receptors in various physiological contexts. Further functional characterization of its activity at 5-HT1A and 5-HT7 receptors is a promising area for future research.

  • Sumatriptan remains the gold standard for studies involving 5-HT1B/1D receptor-mediated effects , particularly in the context of migraine pathophysiology and vascular pharmacology.

  • Buspirone is an appropriate choice for investigating the effects of partial agonism at the 5-HT1A receptor , relevant to anxiety and mood disorders.

  • Cisapride serves as a selective agonist for the 5-HT4 receptor , useful for studies on gastrointestinal motility and other 5-HT4-mediated functions.

The selection of a 5-HT receptor agonist should be guided by the specific research question, the receptor subtype of interest, and the desired functional outcome. The experimental protocols outlined in this guide provide a robust foundation for the in-house characterization and comparison of these and other novel serotonergic compounds.

References

Sources

Comparative

Independent Validation of 3-(2-Methylaminoethyl)indol-5-ol Oxalate's Selectivity for 5-HT2B Receptors: A Comparative Guide

This guide provides a comprehensive framework for the independent validation of the selectivity of 3-(2-Methylaminoethyl)indol-5-ol oxalate, also known as N-methylserotonin, for the 5-HT2B receptor. For researchers in ph...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent validation of the selectivity of 3-(2-Methylaminoethyl)indol-5-ol oxalate, also known as N-methylserotonin, for the 5-HT2B receptor. For researchers in pharmacology and drug development, ensuring the selectivity of a chemical probe is paramount to obtaining reliable and interpretable experimental results. This document outlines the necessary experimental designs, detailed protocols, and data interpretation strategies to rigorously assess the binding and functional selectivity of this compound against other relevant serotonin receptor subtypes.

Introduction: The Quest for Selective 5-HT2B Receptor Ligands

The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including cardiovascular function, gastrointestinal motility, and neuronal activity.[1][2][3] Consequently, selective ligands for the 5-HT2B receptor are invaluable tools for dissecting its roles and for the development of novel therapeutics.[1] However, the high degree of homology among the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) presents a significant challenge in developing truly selective ligands.[1]

3-(2-Methylaminoethyl)indol-5-ol oxalate (N-methylserotonin) is a tryptamine alkaloid and a derivative of the endogenous neurotransmitter serotonin.[4] While it has been reported to have high affinity for 5-HT1A and 5-HT7 receptors and to act as a serotonin reuptake inhibitor, its selectivity profile, particularly concerning the 5-HT2B receptor, requires thorough and independent validation.[4][5][6] This guide provides the experimental framework to perform such a validation.

Experimental Design for Selectivity Profiling

A robust assessment of selectivity requires a two-pronged approach: quantifying the compound's binding affinity and its functional potency at the target receptor and a panel of off-target receptors.

Comparative Ligand Selection

To provide context for the selectivity of 3-(2-Methylaminoethyl)indol-5-ol oxalate, it is essential to include a panel of well-characterized reference compounds. The selection should include:

  • Endogenous Ligand: Serotonin (5-Hydroxytryptamine) as the natural agonist for all receptors.

  • 5-HT2B Reference: A known potent and relatively selective 5-HT2B agonist (e.g., Ro 60-0175) and/or antagonist (e.g., RS-127445).[7][8]

  • 5-HT2A Reference: A selective 5-HT2A agonist (e.g., a 25-NB series compound) or antagonist.[9]

  • 5-HT2C Reference: A selective 5-HT2C agonist like Lorcaserin.[9][10]

Methodological Approach

The validation will be conducted through two primary types of assays:

  • Radioligand Binding Assays: These assays will determine the binding affinity (expressed as the inhibition constant, Ki) of the test compounds for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. This is achieved by measuring the ability of the test compound to displace a specific radiolabeled ligand from the receptor.[11][12][13][14]

  • Functional Assays: These assays will measure the functional consequence of receptor activation, providing the potency (EC50) and efficacy (Emax) of the compounds. Since 5-HT2 receptors are primarily coupled to Gq/11 proteins, which activate the phospholipase C (PLC) pathway, a suitable functional assay would be one that measures a downstream event in this cascade, such as inositol monophosphate (IP1) accumulation.[1][2][15] The IP-One HTRF assay is a robust method for this purpose.[16][17][18][19]

Experimental Workflow

The overall workflow for the independent validation is depicted below. This process ensures a systematic and rigorous evaluation of the compound's selectivity.

G cluster_0 Preparation cluster_1 Binding Affinity Determination cluster_2 Functional Potency Determination cluster_3 Selectivity Assessment A Compound Preparation (Test & Reference Ligands) C Membrane Preparation (for Binding Assays) A->C B Cell Culture (HEK293 expressing 5-HT2A, 2B, 2C) B->C F IP-One HTRF Assay B->F D Radioligand Binding Assay (Competition Assay) C->D E Data Analysis (IC50 -> Ki Calculation) D->E H Comparative Analysis of Ki and EC50 values E->H G Data Analysis (EC50 & Emax Calculation) F->G G->H I Conclusion on Selectivity Profile H->I

Caption: Experimental workflow for selectivity profiling.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized for specific laboratory conditions and equipment.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of test compounds at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing the respective human 5-HT receptor subtype.

  • Radioligands: [3H]Ketanserin (for 5-HT2A), [3H]LSD (for 5-HT2B, with spiperone to block 5-HT2A sites), [3H]Mesulergine (for 5-HT2C).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

  • Non-specific binding control: Mianserin (10 µM) or another suitable antagonist.

  • Test compounds: 3-(2-Methylaminoethyl)indol-5-ol oxalate and reference ligands, serially diluted.

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[13]

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[13]

  • Assay Setup: In each well of the 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 50 µL of the appropriate radioligand at a final concentration close to its Kd value.

    • 50 µL of the serially diluted test compound or vehicle.

    • 50 µL of the cell membrane preparation (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: IP-One HTRF Functional Assay

This protocol measures the functional potency (EC50) and efficacy (Emax) of the test compounds by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of the Gq signaling cascade.[16][17][18][19][20]

Materials:

  • HEK293 cells stably expressing the respective human 5-HT2 receptor subtype.

  • Cell culture medium and stimulation buffer (containing LiCl to inhibit IP1 degradation).[17][19]

  • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate conjugates).

  • Test compounds: 3-(2-Methylaminoethyl)indol-5-ol oxalate and reference agonists, serially diluted.

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and grow to confluence.

  • Compound Addition: Remove the culture medium and add the serially diluted test compounds prepared in stimulation buffer.

  • Incubation: Incubate the plates at 37°C for a pre-optimized duration (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells according to the manufacturer's instructions.

  • Final Incubation: Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[18][19][20]

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax values using a sigmoidal dose-response curve fit. Efficacy (Emax) should be expressed relative to the maximum response produced by serotonin.

Visualizing the 5-HT2B Signaling Pathway

The 5-HT2B receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent downstream events.

G Ligand 5-HT or Agonist Receptor 5-HT2B Receptor Ligand->Receptor G_Protein Gαq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., MAPK activation) Ca_Release->Downstream PKC->Downstream

Caption: 5-HT2B receptor Gq signaling pathway.

Comparative Data Summary

The following table presents a hypothetical but plausible dataset that could be generated from the experiments described above. This data is for illustrative purposes to guide the interpretation of results.

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM) [%Emax]5-HT2B EC50 (nM) [%Emax]5-HT2C EC50 (nM) [%Emax]
Serotonin1081215 [100%]10 [100%]20 [100%]
3-(2-Me-aminoethyl)indol-5-ol 50 >1000 >1000 75 [60%] >10,000 [N/A] >10,000 [N/A]
Ro 60-0175 (5-HT2B/2C Agonist)800525>10,000 [N/A]8 [85%]40 [70%]
Lorcaserin (5-HT2C Agonist)1500110015>10,000 [N/A]>10,000 [N/A]30 [90%]

N/A: No activity observed at the highest tested concentrations.

Analysis and Interpretation

  • Binding Affinity (Ki): 3-(2-Methylaminoethyl)indol-5-ol oxalate displays moderate affinity for the 5-HT2A receptor (Ki = 50 nM) but very low affinity for both 5-HT2B and 5-HT2C receptors (Ki > 1000 nM). This indicates a lack of binding selectivity for the 5-HT2B subtype.

  • Functional Potency (EC50) and Efficacy (%Emax): The compound acts as a partial agonist at the 5-HT2A receptor (EC50 = 75 nM, Emax = 60%). However, it shows no functional activity at 5-HT2B or 5-HT2C receptors at concentrations up to 10,000 nM.

  • Selectivity Profile: The selectivity ratio can be calculated by dividing the Ki or EC50 at the off-target receptor by the value at the target receptor. In this case, attempting to calculate selectivity for 5-HT2B over 5-HT2A would yield a ratio of less than 0.05, indicating strong selectivity for 5-HT2A over 5-HT2B.

Final Remarks for the Researcher

This guide provides a rigorous and self-validating system for assessing the selectivity of any compound against the 5-HT2 receptor subtypes. The causality behind the experimental choices—combining binding affinity with functional potency—ensures a comprehensive pharmacological profile. When investigating a compound like 3-(2-Methylaminoethyl)indol-5-ol oxalate, it is crucial not to rely on anecdotal claims but to perform a systematic, comparative analysis as outlined here. The results of such studies are fundamental for the accurate interpretation of in vitro and in vivo research and for the progression of truly selective compounds in drug discovery pipelines.

References

  • Using IP-One HTRF® Assay to Identify Low Affinity Compounds. (2015). News-Medical.Net. [Link]

  • Nebigil, C. G., et al. (2000). 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways. PNAS, 97(6), 2591-2596. [Link]

  • IP1 assay for GPCR activation measurements. (n.d.). BMG LABTECH. [Link]

  • Trinquet, E., et al. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • HTRF IP-One assay used for functional screening. (n.d.). BMG LABTECH. [Link]

  • HTRF IP-One Gq assay on SpectraMax Readers. (n.d.). Molecular Devices. [Link]

  • Wang, C., et al. (2022). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Principle of cAMP responsive element (CRE) luciferase screening assay. (n.d.). ResearchGate. [Link]

  • Puckrin, Z. (2022). Everything you need to know about the 5-HT2B receptor. REPROCELL. [Link]

  • Kim, K., et al. (2020). Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD. Cell, 183(6), 1666-1679.e18. [Link]

  • 5-HT2B receptor. (n.d.). In Wikipedia. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • te Riele, P., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 290(1), 108-115. [Link]

  • 5-HT2B Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • What are 5-HT2B receptor agonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Diaz, S. L., et al. (2012). 5-HT2B receptors are required for serotonin-selective antidepressant actions. Molecular Psychiatry, 17(2), 154-163. [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (2023). Journal of Experimental and Clinical Pharmacology. [Link]

  • Serotonin receptor agonist. (n.d.). In Wikipedia. [Link]

  • N-Methylserotonin hydrogen oxalate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 481-484. [Link]

  • CRE/CREB Reporter Assay Kit. (n.d.). BPS Bioscience. [Link]

  • 5-hydroxy-N-methyl Tryptamine (oxalate). (n.d.). Bertin Bioreagent. [Link]

  • N-Methylserotonin hydrogen oxalate. (2023). IUCrData, 8(5), x230378. [Link]

  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13-20. [Link]

  • CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). (n.d.). BPS Bioscience. [Link]

  • Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues. (n.d.). ResearchGate. [Link]

  • Leysen, J. E. (1999). The concept of selectivity in 5-HT receptor research. Drug Development Research, 48(3-4), 109-126. [Link]

  • González-Maeso, J. (2022). 5-HT2A receptors: Pharmacology and functional selectivity. Neuropharmacology, 207, 108947. [Link]

  • Wang, Y. H., et al. (2018). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Scientific Reports, 8(1), 12663. [Link]

  • Riu, P., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Journal of Biomolecular Screening, 16(9), 1120-1127. [Link]

  • Iglesias, A., et al. (2013). Development of a Multiplex Assay for Studying Functional Selectivity of Human Serotonin 5-HT2A Receptors and Identification of Active Compounds by High-Throughput Screening. Journal of Biomolecular Screening, 18(7), 816-826. [Link]

  • McCorvy, J. D., et al. (2018). Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism. Nature Structural & Molecular Biology, 25(9), 787-796. [Link]

  • N-Methylserotonin hydrogen oxalate. (2023). IUCrData, 8(5). [Link]

  • N-Methylserotonin. (n.d.). In Wikipedia. [Link]

  • N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. (2001). Journal of Medicinal Chemistry, 44(24), 4035-4037. [Link]

  • Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. (2024). Journal of Medicinal Chemistry. [Link]

  • Forbes, I. T., et al. (1995). 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity. Journal of Medicinal Chemistry, 38(14), 2524-2530. [Link]

  • Bonhaus, D. W., et al. (1999). RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist. British Journal of Pharmacology, 127(5), 1075-1082. [Link]

  • Macor, J. E., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of Medicinal Chemistry, 35(21), 3845-3851. [Link]

Sources

Validation

Assessing the Cross-Reactivity of N-methyl-5-hydroxytryptamine with other Neurotransmitter Receptors: A Comparative Guide

For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. N-methyl-5-hydroxytryptamine (NM-5-HT), a tryptamine alkaloid and derivative of serotonin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. N-methyl-5-hydroxytryptamine (NM-5-HT), a tryptamine alkaloid and derivative of serotonin, has garnered interest for its specific interactions within the serotonergic system.[1] This guide provides an in-depth technical assessment of the cross-reactivity of NM-5-HT with other major neurotransmitter receptor systems, offering a framework for comprehensive evaluation and presenting supporting experimental methodologies.

Introduction to N-methyl-5-hydroxytryptamine (NM-5-HT)

N-methyl-5-hydroxytryptamine, also known as norbufotenin, is a naturally occurring compound found in various plants, animals, and fungi.[1] Its structural similarity to serotonin underpins its primary pharmacological activities. Current research indicates that NM-5-HT is a potent agonist at 5-HT1A and 5-HT7 serotonin receptors, exhibiting high affinity with IC50 values of ≤ 2 nM.[1][2] Furthermore, it functions as a selective serotonin reuptake inhibitor (SSRI), adding another layer to its mechanism of action.[1] While its high affinity for these specific serotonin receptor subtypes is well-documented, a thorough understanding of its potential interactions with other neurotransmitter systems is crucial for predicting its overall physiological effects and potential off-target liabilities. This guide will focus on the systematic evaluation of NM-5-HT's cross-reactivity with dopamine, adrenergic, and histamine receptor families.

The Imperative of Cross-Reactivity Profiling

The principle of "one compound, one target" is a rarity in pharmacology. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications. For a compound like NM-5-HT, which is structurally related to the promiscuous neurotransmitter serotonin, assessing its selectivity is not merely a due diligence exercise but a critical step in its development. Tryptamine derivatives, as a class, are known to exhibit varying degrees of affinity for a range of receptors beyond the serotonergic system, including adrenergic, dopaminergic, and histaminergic sites.[3][4] Therefore, a comprehensive cross-reactivity profile is essential for a complete understanding of the compound's biological activity.

Experimental Workflows for Assessing Cross-Reactivity

A multi-tiered approach, combining initial binding assays with subsequent functional assays, provides a robust framework for evaluating the cross-reactivity of NM-5-HT.

Tier 1: Initial Screening with Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] These assays are typically conducted as competitive binding experiments, where the test compound (NM-5-HT) competes with a radiolabeled ligand of known high affinity for the receptor of interest. The output is the inhibitory constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from cells recombinantly expressing the human dopamine (D1, D2, D3, D4, D5), adrenergic (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), or histamine (H1, H2, H3, H4) receptor subtypes.

  • Assay Buffer: Prepare an appropriate assay buffer for each receptor family, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Prazosin for α1 receptors, [³H]-Pyrilamine for H1 receptors), and a range of concentrations of NM-5-HT.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the NM-5-HT concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Tier 2: Functional Assessment of Receptor Activation or Inhibition

A high binding affinity does not always translate to functional activity. Therefore, compounds that show significant binding (typically with a Ki < 1 µM) in the initial screen should be further evaluated in functional assays to determine if they act as agonists, antagonists, or inverse agonists. The choice of functional assay depends on the signaling pathway of the receptor .

Signaling Pathways of Key Neurotransmitter Receptors

G cluster_0 Dopamine Receptors cluster_1 Adrenergic Receptors cluster_2 Histamine Receptors D1_D5 D1, D5 Gs Gs D1_D5->Gs activate D2_D3_D4 D2, D3, D4 Gi Gi D2_D3_D4->Gi activate Adenylyl_Cyclase_act Adenylyl_Cyclase_act Gs->Adenylyl_Cyclase_act activate cAMP_inc cAMP_inc Adenylyl_Cyclase_act->cAMP_inc Adenylyl_Cyclase_inhib Adenylyl_Cyclase_inhib Gi->Adenylyl_Cyclase_inhib inhibit cAMP_dec cAMP_dec Adenylyl_Cyclase_inhib->cAMP_dec alpha1 α1 Gq Gq alpha1->Gq activate alpha2 α2 Gi2 Gi2 alpha2->Gi2 activate beta β1, β2, β3 Gs2 Gs2 beta->Gs2 activate PLC PLC Gq->PLC activate IP3_DAG IP3_DAG PLC->IP3_DAG activate Adenylyl_Cyclase_inhib2 Adenylyl_Cyclase_inhib2 Gi2->Adenylyl_Cyclase_inhib2 inhibit cAMP_dec2 cAMP_dec2 Adenylyl_Cyclase_inhib2->cAMP_dec2 Adenylyl_Cyclase_act2 Adenylyl_Cyclase_act2 Gs2->Adenylyl_Cyclase_act2 activate cAMP_inc2 cAMP_inc2 Adenylyl_Cyclase_act2->cAMP_inc2 H1 H1 Gq2 Gq2 H1->Gq2 activate H2 H2 Gs3 Gs3 H2->Gs3 activate H3_H4 H3, H4 Gi3 Gi3 H3_H4->Gi3 activate PLC2 PLC2 Gq2->PLC2 activate IP3_DAG2 IP3_DAG2 PLC2->IP3_DAG2 activate Adenylyl_Cyclase_act3 Adenylyl_Cyclase_act3 Gs3->Adenylyl_Cyclase_act3 activate cAMP_inc3 cAMP_inc3 Adenylyl_Cyclase_act3->cAMP_inc3 Adenylyl_Cyclase_inhib3 Adenylyl_Cyclase_inhib3 Gi3->Adenylyl_Cyclase_inhib3 inhibit cAMP_dec3 cAMP_dec3 Adenylyl_Cyclase_inhib3->cAMP_dec3

Caption: G-protein coupling of neurotransmitter receptors.

The GTPγS binding assay is a direct measure of G-protein activation following receptor stimulation by an agonist. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.

Step-by-Step Protocol: GTPγS Binding Assay

  • Membrane Preparation: Use the same cell membranes prepared for the radioligand binding assays.

  • Assay Buffer: Prepare a buffer containing GDP, MgCl₂, and NaCl.

  • Reaction Mixture: In a 96-well plate, combine the membranes, [³⁵S]GTPγS, and varying concentrations of NM-5-HT. For antagonist testing, pre-incubate the membranes with NM-5-HT before adding a known agonist.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, followed by washing.

  • Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.

  • Data Analysis: Plot the stimulated binding against the log concentration of NM-5-HT to determine the EC50 (for agonists) or IC50 (for antagonists).

  • cAMP Accumulation Assay: For receptors coupled to Gs or Gi, changes in intracellular cyclic AMP (cAMP) levels can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assays.

  • Phosphoinositide (IP) Hydrolysis Assay: For Gq-coupled receptors, the accumulation of inositol phosphates (IPs) is measured, often using radio-labeled myo-inositol or fluorescence-based methods.

Comparative Analysis of NM-5-HT Cross-Reactivity

The following tables summarize the known on-target activity of NM-5-HT and provide a framework for presenting the cross-reactivity data obtained from the aforementioned experimental workflows.

Table 1: On-Target Serotonergic Activity of N-methyl-5-hydroxytryptamine

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Effect
5-HT1A≤ 2Data not availableAgonist
5-HT7≤ 2Data not availableAgonist
SERTData not availableData not availableReuptake Inhibition
5-HT2AModerate AffinityData not availableAgonist (β-arrestin2 dependent)[5]

Table 2: Cross-Reactivity Profile of N-methyl-5-hydroxytryptamine (Hypothetical Data)

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Effect
Dopamine D1> 10,000> 10,000No significant activity
D2> 10,000> 10,000No significant activity
D3> 10,000> 10,000No significant activity
D4> 10,000> 10,000No significant activity
D5> 10,000> 10,000No significant activity
Adrenergic α1A> 1,000> 1,000No significant activity
α2A> 1,000> 1,000No significant activity
β1> 10,000> 10,000No significant activity
β2> 10,000> 10,000No significant activity
Histamine H1> 1,000> 1,000No significant activity
H2> 10,000> 10,000No significant activity
H3> 1,000> 1,000No significant activity

Note: The data in Table 2 is hypothetical and serves as a template. Comprehensive screening of NM-5-HT against a broad receptor panel is required to populate this table with empirical data.

Discussion and Interpretation

Based on the available information for tryptamine derivatives, it is plausible that NM-5-HT may exhibit some degree of affinity for certain off-target receptors, particularly other serotonin receptor subtypes and potentially adrenergic or dopaminergic receptors, albeit at significantly lower potencies than its primary targets.[3][4] The presence of the N-methyl group and the 5-hydroxy substitution on the tryptamine core will influence its binding profile.

The experimental workflows detailed in this guide provide a clear path to generating the necessary data to complete the cross-reactivity profile of NM-5-HT. A high degree of selectivity for 5-HT1A and 5-HT7 receptors, with minimal interaction at other neurotransmitter receptors, would suggest a more targeted pharmacological agent with a potentially lower risk of off-target side effects. Conversely, the discovery of significant cross-reactivity would necessitate further investigation to understand the clinical implications of these interactions.

Conclusion

The assessment of cross-reactivity is an indispensable component of modern drug discovery and development. For N-methyl-5-hydroxytryptamine, a compound with potent and specific on-target effects, a thorough understanding of its off-target interactions is critical. By employing a systematic approach of binding and functional assays, researchers can build a comprehensive pharmacological profile of NM-5-HT, enabling a more accurate prediction of its in vivo effects and paving the way for its potential therapeutic applications. The methodologies and frameworks presented in this guide offer a robust starting point for such an investigation.

References

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
  • Wikipedia. (n.d.). N-Methylserotonin.
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.
  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. Semantic Scholar.
  • Daley, P. F., & Cozzi, N. V. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Psychopharmacology.
  • Abadi, M. H., et al. (2014). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. The Journal of Clinical Pharmacology.
  • Human Metabolome Database. (2006). N-Methylserotonin (HMDB0004369).
  • ChemFaces. (n.d.). N-Methylserotonin | CAS:1134-01-6.
  • Wikiwand. (n.d.). N-Methylserotonin.
  • Wikipedia. (n.d.). 5-Methoxytryptamine.
  • Mayer, F. P., et al. (2022). Serotonin-releasing agents with reduced off-target effects.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Serotonin 5-HT4 Receptor Agonists.
  • Mayer, F. P., et al. (2022). Serotonin-releasing agents with reduced off-target effects. OUCI.
  • Mayer, F. P., et al. (2022). Serotonin-releasing agents with reduced off-target effects.
  • NC-IUPHAR. (n.d.). 5-HT (5-Hydroxytryptamine). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Macor, J. E., et al. (1997). N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist. Bioorganic & Medicinal Chemistry Letters.
  • EuroscreenFast. (n.d.). Profile your GPCR targeting compounds for selectivity.
  • PubChem. (n.d.). 5-Methoxytryptamine.
  • Kikura-Hanajiri, R., et al. (2013). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology.
  • Boehringer Ingelheim. (n.d.).
  • Schmid, C. L., et al. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.

Sources

Comparative

Ensuring Reproducibility in Serotonergic Research: A Comparative Guide to 3-(2-Methylaminoethyl)indol-5-ol Oxalate

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of serotonergic research, the reproducibility of experimental findings is paramount. This guide, designed for seasoned researcher...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of serotonergic research, the reproducibility of experimental findings is paramount. This guide, designed for seasoned researchers and drug development professionals, provides an in-depth technical comparison of 3-(2-Methylaminoethyl)indol-5-ol oxalate, also known as N-Methylserotonin oxalate, against other commonly used alternatives in the study of serotonin (5-HT) receptors. By delving into the nuances of experimental design, compound handling, and data interpretation, this document aims to equip scientists with the knowledge to conduct robust and reproducible studies in this critical area of neuroscience.

The Challenge of Reproducibility in Serotonergic Studies

The serotonin system, with its multitude of receptor subtypes and complex signaling pathways, presents unique challenges to experimental reproducibility. Factors such as the purity and stability of chemical probes, subtle variations in experimental protocols, and the inherent complexity of biological systems can all contribute to discordant results.[1][2][3] Indole derivatives, including tryptamines like N-Methylserotonin, can be susceptible to oxidation and degradation, introducing variability into experimental outcomes.[4][5][6] Furthermore, batch-to-batch variability in synthetic compounds can significantly impact their pharmacological activity, underscoring the importance of rigorous quality control.[7][8][9][10][11]

This guide will address these challenges by providing a framework for the judicious use of 3-(2-Methylaminoethyl)indol-5-ol oxalate and a clear comparison with its alternatives, empowering researchers to make informed decisions and enhance the reliability of their findings.

Unveiling 3-(2-Methylaminoethyl)indol-5-ol Oxalate: A Profile

3-(2-Methylaminoethyl)indol-5-ol, in its oxalate salt form, is a tryptamine derivative and a metabolite of serotonin.[] It is a potent agonist at several serotonin receptors, exhibiting high affinity for the 5-HT1A and 5-HT7 subtypes.[1][3][13][14] Additionally, it acts as a selective serotonin reuptake inhibitor (SSRI).[3][13][14] This multifaceted pharmacological profile makes it a valuable tool for dissecting the complexities of serotonergic neurotransmission.

Chemical Properties:

PropertyValue
IUPAC Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol;oxalic acid
Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS Number 15558-50-6
Synonyms N-Methylserotonin oxalate, Norbufotenin oxalate, 5-Hydroxy-N-methyltryptamine oxalate

A Comparative Analysis: N-Methylserotonin Oxalate vs. Key Alternatives

The selection of an appropriate agonist is a critical decision in the design of any experiment targeting 5-HT receptors. The following tables provide a quantitative comparison of 3-(2-Methylaminoethyl)indol-5-ol oxalate with other widely used 5-HT receptor agonists. It is important to note that binding affinities (Ki) and functional potencies (EC50) can vary between different studies and experimental conditions.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C5-HT7
3-(2-Methylaminoethyl)indol-5-ol ≤ 2 --≤ 2
Serotonin (5-HT)3.212.65.01.6
8-OH-DPAT0.91800200040
DOI1300.72.4120
Sumatriptan16>10,000>10,0001000

Table 2: Comparative Functional Potencies (EC50, nM)

Compound5-HT1A (cAMP Inhibition)5-HT2A (Ca2+ Flux)5-HT7 (cAMP Production)
3-(2-Methylaminoethyl)indol-5-ol --22
Serotonin (5-HT)2.56.81.0
8-OH-DPAT1.2>10,000100
DOI>10,0003.9500

Key Considerations for Experimental Design and Reproducibility

To ensure the validity and reproducibility of studies utilizing 3-(2-Methylaminoethyl)indol-5-ol oxalate or its alternatives, several key factors must be meticulously controlled.

Compound Purity and Integrity

The presence of impurities from the synthesis of tryptamine derivatives can significantly alter the observed pharmacological effects.[] It is imperative to use compounds of the highest possible purity, verified by analytical techniques such as HPLC and mass spectrometry. Researchers should always request a Certificate of Analysis (CoA) from the supplier and consider in-house validation of new batches.

dot

Caption: A streamlined workflow for a competitive radioligand binding assay.

In Vivo Head-Twitch Response (HTR) in Mice: A Protocol for Assessing 5-HT2A Receptor Agonism

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation. [15][16][17][18]This protocol allows for the in vivo comparison of the effects of 3-(2-Methylaminoethyl)indol-5-ol oxalate and other agonists.

Materials:

  • Male C57BL/6J mice.

  • Test compounds: 3-(2-Methylaminoethyl)indol-5-ol oxalate and a comparator agonist (e.g., DOI).

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment (optional but recommended for unbiased scoring).

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place the mouse back into the observation chamber and record its behavior for a defined period (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, rotational movement of the head.

  • Data Analysis: Compare the number of head twitches induced by the different test compounds and doses to the vehicle control using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

dot

Serotonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 5-HT Agonist (e.g., N-Methylserotonin) Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Agonist->Receptor Binds to G_protein G-protein (Gi/o or Gq/11) Receptor->G_protein Activates Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_protein->Effector Modulates Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: A simplified diagram of a G-protein coupled 5-HT receptor signaling pathway.

Conclusion: Towards More Reproducible Serotonergic Research

Ensuring the reproducibility of scientific studies is a collective responsibility. By understanding the inherent challenges in serotonergic research and implementing rigorous experimental practices, we can enhance the reliability of our findings. 3-(2-Methylaminoethyl)indol-5-ol oxalate is a valuable tool in the neuroscientist's armamentarium, and its judicious use, in conjunction with appropriate comparative controls, will undoubtedly contribute to a more robust and reproducible body of knowledge in this vital field of research. This guide provides a framework for achieving that goal, encouraging a culture of transparency, rigor, and ultimately, scientific progress.

References

  • A complete list of references will be provided upon request.

Sources

Validation

A Critical Evaluation of N-Methylserotonin as a Research Tool in Serotonergic Systems

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The complexity of the serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes,...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The complexity of the serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, demands pharmacological tools of high precision and selectivity.[1] The choice of a research compound can fundamentally dictate the validity and interpretability of experimental outcomes. This guide provides a critical evaluation of N-methylserotonin (5-hydroxy-N-methyltryptamine), a naturally occurring tryptamine alkaloid, and its utility as a research tool compound.[2][3][4] We will objectively compare its pharmacological profile with that of more established, selective agonists and provide actionable insights for experimental design.

The Pharmacological Profile of N-Methylserotonin: A Double-Edged Sword

N-methylserotonin is a derivative of serotonin with a single methyl group on its terminal amine.[2][3] While structurally similar to the endogenous neurotransmitter, this modification significantly alters its pharmacological properties.

Initial reports highlighted its high affinity for the 5-HT1A and 5-HT7 receptors, with IC50 values in the low nanomolar range (≤ 2 nM).[2][5] This potent activity at specific receptors initially suggested its potential as a valuable research tool. Furthermore, N-methylserotonin also functions as a selective serotonin reuptake inhibitor (SSRI), adding another layer of complexity to its mechanism of action.[2][5]

However, a deeper dive into its receptor binding profile reveals a more promiscuous nature. While potent at 5-HT1A and 5-HT7 receptors, it also interacts with other 5-HT receptor subtypes, albeit with lower affinity.[2] This lack of high selectivity is a significant drawback for a compound intended to probe the function of a single receptor subtype. For instance, studies have shown that N-methylserotonin can induce head-twitch responses in mice, a behavioral proxy for 5-HT2A receptor activation.[6] This indicates that at concentrations used to study 5-HT1A or 5-HT7 receptors, off-target effects at 5-HT2A receptors are not only possible but likely.

Key takeaway: The dual action of N-methylserotonin as both a receptor agonist and a reuptake inhibitor, coupled with its activity at multiple receptor subtypes, makes it challenging to attribute an observed physiological effect to a single molecular target.

Comparative Analysis: N-Methylserotonin vs. Gold-Standard Agonists

To truly appreciate the limitations of N-methylserotonin, it is essential to compare it with more selective and widely accepted research tools.

CompoundPrimary Target(s)Ki (nM) - Primary Target(s)Key Off-Target ActivitiesReference(s)
N-Methylserotonin 5-HT1A, 5-HT7≤ 2 (IC50)5-HT2A agonist activity, Serotonin Reuptake Inhibition[2][5][6]
8-OH-DPAT 5-HT1A~1 (pIC50=8.19)5-HT7 agonist (Ki = 466 nM), SERT inhibitor/releaser[7][8][9]
(±)-DOI 5-HT2A, 5-HT2C0.7 (5-HT2A), 2.4 (5-HT2C)5-HT2B agonist (Ki = 20 nM)[10][11]
5-CT 5-HT1A, 5-HT7High Affinity (pKi 9.0-9.4 for 5-HT7)Broad 5-HT1 receptor agonist[12][13]

This comparison highlights that while even "gold-standard" compounds are not perfectly selective, their off-target activities are generally better characterized and occur at concentrations further removed from their primary target affinity. For example, while 8-OH-DPAT also hits the 5-HT7 receptor, its affinity is significantly lower than for its primary 5-HT1A target.[8] In contrast, N-methylserotonin's high affinity for at least two receptor subtypes, in addition to its SSRI activity, makes it a less reliable tool for dissecting specific receptor functions.

Implications for Experimental Design and Data Interpretation

To mitigate these risks, researchers should:

  • Always use selective antagonists: To confirm that the observed effect of N-methylserotonin is mediated by the target receptor, experiments should be repeated in the presence of a selective antagonist for that receptor.

  • Employ multiple, structurally distinct agonists: If possible, the key findings should be replicated with other, more selective agonists for the receptor of interest.

  • Perform dose-response curves: A full dose-response curve can help to distinguish between effects mediated by high-affinity and low-affinity targets.

  • Consider the functional context: The signaling pathways downstream of different 5-HT receptors can vary. For instance, some studies indicate that N-methylserotonin, unlike serotonin, does not stimulate Akt phosphorylation via the 5-HT2A receptor, suggesting it may be a biased agonist.[6]

Visualizing Serotonergic Signaling

To understand the potential for cross-talk and off-target effects, it is helpful to visualize the signaling pathways. Below is a simplified representation of the Gq-coupled signaling cascade typically activated by 5-HT2A receptors.

Caption: 5-HT2A receptor Gq signaling pathway.

Recommended Experimental Workflow: Radioligand Binding Assay

To empirically determine the binding affinity of a compound like N-methylserotonin, a radioligand binding assay is a fundamental technique.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes 1. Prepare cell membranes expressing the receptor of interest. Incubate 3. Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled N-methylserotonin. Prep_Membranes->Incubate Prep_Ligands 2. Prepare serial dilutions of unlabeled N-methylserotonin. Prep_Ligands->Incubate Filter 4. Rapidly filter the mixture to separate bound from free radioligand. Incubate->Filter Wash 5. Wash filters to remove non-specifically bound radioligand. Filter->Wash Count 6. Quantify radioactivity on filters using a scintillation counter. Wash->Count Plot 7. Plot % inhibition vs. log concentration of N-methylserotonin. Count->Plot Calculate 8. Calculate IC50 and Ki values using non-linear regression. Plot->Calculate

Caption: Workflow for a radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-methylserotonin for the human 5-HT1A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • [3H]8-OH-DPAT (radioligand).

  • Unlabeled N-methylserotonin.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation vials and cocktail.

  • Scintillation counter.

Procedure:

  • Preparation:

    • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 µg of protein per well.

    • Perform serial dilutions of N-methylserotonin in assay buffer to create a range of concentrations (e.g., from 10 pM to 100 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known 5-HT1A ligand (e.g., 10 µM unlabeled serotonin) to saturate the receptors, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation. This determines the amount of radioligand that binds to non-receptor components.

    • Competitive Binding: Add 50 µL of each N-methylserotonin dilution, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation:

    • Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • For the competition wells, express the data as a percentage of the specific binding in the absence of the competitor (N-methylserotonin).

    • Plot the percentage of specific binding against the log concentration of N-methylserotonin.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of N-methylserotonin that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Recommendations

N-methylserotonin is a potent agonist at 5-HT1A and 5-HT7 receptors and also acts as a serotonin reuptake inhibitor.[2][5][14] While its natural occurrence and interesting pharmacological profile make it a subject of study, its utility as a selective research tool is highly questionable. The significant potential for off-target effects at other 5-HT receptors, particularly 5-HT2A, and its dual mechanism of action can confound data interpretation.

Recommendation: Researchers aiming to study the specific roles of 5-HT1A or 5-HT7 receptors should prioritize the use of more selective and better-characterized pharmacological tools. N-methylserotonin should be used with extreme caution and only in conjunction with a comprehensive set of control experiments to validate the on-target nature of its effects. For most applications requiring high selectivity, N-methylserotonin is not a reliable choice.

References

  • N-Methylserotonin - Wikipedia. [Link]

  • 8-OH-DPAT - Wikipedia. [Link]

  • Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PubMed Central. [Link]

  • The hallucinogen 2,5-dimethoxy-4-iodoamphetamine hydrochloride activates neurotrophin receptors in a neuronal cell line and promotes neurites extension - PubMed. [Link]

  • Mechanism of action of 8-OH-DPAT on learning and memory - PubMed. [Link]

  • 8-OH-Dpat | C16H25NO | CID 1220 - PubChem - NIH. [Link]

  • Showing metabocard for N-Methylserotonin (HMDB0004369) - Human Metabolome Database. [Link]

  • N-Methylserotonin hydrogen oxalate - PMC - NIH. [Link]

  • 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2... - PubMed. [Link]

  • Psilocin - Wikipedia. [Link]

  • N-Methylserotonin - Wikiwand. [Link]

  • N-Methylserotonin | C11H14N2O | CID 150885 - PubChem. [Link]

  • Psilocybin - Wikipedia. [Link]

  • Serotonin 5-HT2 receptor activation potentiates N-methyl-D-aspartate receptor-mediated ion currents by a protein kinase C-dependent mechanism - PubMed. [Link]

  • N-Methylserotonin – Knowledge and References - Taylor & Francis. [Link]

  • α-Methylserotonin - Wikipedia. [Link]

  • Serotonin-releasing agents with reduced off-target effects - ResearchGate. [Link]

  • Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans. [Link]

  • The pharmacology of psilocybin - PubMed. [Link]

  • Psilocybin | Mind Medicine Australia. [Link]

  • Psilocin and serotonin structure. | Download Scientific Diagram - ResearchGate. [Link]

  • 5-HT receptor - Wikipedia. [Link]

  • Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PubMed Central. [Link]

  • Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines.. [Link]

  • Serotonin Receptor Subtypes and Ligands - ACNP. [Link]

  • 5-HT7 receptor - Википедија. [Link]

  • Serotonin-releasing agents with reduced off-target effects - PMC - PubMed Central. [Link]

  • α-methyl-5-HT | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Validation of 3-(2-Methylaminoethyl)indol-5-ol Oxalate (N-Methylserotonin Oxalate)

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive framework for the in vivo validation of 3-(2-Methylaminoethyl)indol-5-ol oxalate, the salt form of N-m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for the in vivo validation of 3-(2-Methylaminoethyl)indol-5-ol oxalate, the salt form of N-methylserotonin. N-methylserotonin is an endogenous tryptamine alkaloid with a compelling pharmacological profile, acting as both a high-affinity serotonin receptor agonist and a selective serotonin reuptake inhibitor (SSRI)[1][2]. This dual mechanism suggests significant therapeutic potential in neuropsychiatric disorders such as depression and anxiety. This document outlines the scientific rationale for selecting appropriate animal models, provides detailed experimental protocols for key behavioral assays, and presents a comparative analysis against a standard-of-care therapeutic, Fluoxetine. The objective is to equip researchers with the necessary tools to rigorously assess the compound's preclinical efficacy and mechanism of action.

Introduction to the Target Compound: N-Methylserotonin

N-methylserotonin (N-Me-5-HT), chemically known as 3-[2-(Methylamino)ethyl]-1H-indol-5-ol, is a derivative of the neurotransmitter serotonin[1][3]. Found in various plants, fungi, and animals, it represents an intriguing pharmacological entity[2]. Its primary therapeutic interest stems from its hybrid mechanism:

  • Serotonin Receptor Agonism: It binds with high affinity to several serotonin receptors, notably the 5-HT1A and 5-HT7 subtypes, where it acts as an agonist[1][2]. Agonism at these receptors is a well-established therapeutic strategy for anxiety and depression[4][5].

  • Serotonin Reuptake Inhibition: The compound also functions as a selective serotonin reuptake inhibitor, the cornerstone mechanism of the most widely prescribed class of antidepressants[1][2].

This combination of direct receptor activation and synaptic neurotransmitter enhancement suggests a potential for a more rapid onset of action or a broader efficacy profile compared to traditional SSRIs, which often require weeks to elicit a full therapeutic response[6]. The oxalate salt form provides stability for research applications, though it is crucial to note that the oxalate moiety itself is not the active therapeutic component. However, its potential for forming calcium oxalate crystals at high concentrations warrants consideration in long-term toxicity studies[7].

The Logic of In Vivo Validation: Experimental Strategy

Validating a novel psychoactive compound requires a carefully chosen set of behavioral paradigms that model aspects of the target human disorder. For assessing potential antidepressant and anxiolytic effects, conflict-based and stress-induced behavioral despair models are considered industry standards.

Causality Behind Experimental Choices:

  • Forced Swim Test (FST): This model is a primary screen for potential antidepressants.[8][9] It is based on the observation that when placed in an inescapable situation (a cylinder of water), rodents will eventually adopt an immobile posture. This immobility is interpreted as a passive, despair-like coping strategy.[10][11] Clinically effective antidepressants reliably increase the latency to immobility and the total time spent actively trying to escape, suggesting a pro-active coping mechanism.[8][12] This test is highly predictive of antidepressant activity for compounds acting on the serotonergic system.[11]

  • Novelty-Suppressed Feeding Test (NSFT): This assay is particularly sensitive to chronic antidepressant treatment and is considered a robust model for anxiety-like behavior (hyponeophagia)[13][14][15]. The test creates a conflict between the drive to eat (after a period of food deprivation) and the fear of venturing into a novel, brightly lit arena to consume the food[15]. Anxiolytic and antidepressant compounds decrease the latency to begin eating, indicating a reduction in anxiety-driven inhibition.[13][14]

The following workflow provides a logical progression for a comprehensive in vivo study.

G cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis A Animal Acclimation (7 days) B Group Allocation (Vehicle, N-Me-5-HT, Fluoxetine) A->B C Drug Administration (e.g., 30 min pre-test, i.p.) B->C D Forced Swim Test (FST) (Acute antidepressant-like effects) C->D Single Dose E Novelty-Suppressed Feeding Test (NSFT) (Anxiolytic-like effects) C->E Single Dose F Quantify Immobility Time (FST) D->F G Measure Latency to Feed (NSFT) E->G H Statistical Analysis (e.g., ANOVA) F->H G->H I Interpretation & Conclusion H->I G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NMS N-Methylserotonin (Agonist) Receptor 5-HT2A Receptor NMS->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Figure 2. Simplified 5-HT2A receptor Gq signaling cascade.

Detailed Experimental Protocols

Scientific integrity requires meticulous and reproducible methodologies. The following protocols are based on established standards.

Protocol: Forced Swim Test (FST)

This protocol is adapted from standard methodologies for mice.[9][11]

  • Apparatus: A transparent Plexiglas cylinder (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[9][10]

  • Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old). House them in a temperature-controlled room with a 12h light/dark cycle. Allow at least 1 hour of habituation to the testing room before the experiment.

  • Procedure: a. Administer N-methylserotonin oxalate (e.g., 5, 10 mg/kg), Fluoxetine (20 mg/kg), or vehicle (0.9% saline) via intraperitoneal (i.p.) injection 30 minutes prior to the test. b. Gently place each mouse into the water cylinder. The test duration is 6 minutes.[9] c. Record the entire session with a video camera mounted to the side. d. After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a heated recovery cage before returning it to its home cage.[10] e. Thoroughly clean the cylinder between animals to remove olfactory cues.

  • Data Analysis: A trained observer, blind to the treatment groups, should score the video recordings. The first 2 minutes are considered a habituation period and are not scored.[9] During the final 4 minutes (240 seconds), measure the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.[8]

Protocol: Novelty-Suppressed Feeding Test (NSFT)

This protocol is based on standardized approaches sensitive to chronic antidepressant effects but can also detect acute anxiolytic activity.[13][14][16]

  • Apparatus: A brightly lit (e.g., ~1000 lux) open-field arena (e.g., 50x50x40 cm) with the floor covered by fresh bedding.[17] A single food pellet is placed on a small white paper platform in the center of the arena.[15]

  • Animal Preparation: a. Use adult male C57BL/6 mice. b. Food deprive the mice for 24 hours prior to the test, with free access to water.[15][16] c. Weigh the mice before deprivation and immediately before the test to monitor health.

  • Procedure: a. Administer N-methylserotonin oxalate (e.g., 10 mg/kg), Fluoxetine (20 mg/kg), or vehicle (i.p.) 30 minutes before testing. b. Place the mouse in a corner of the arena and start a stopwatch. c. Measure the latency (in seconds) for the mouse to approach the pellet and take its first bite. The maximum test duration is 10 minutes (600 seconds).[17] d. Immediately after the mouse eats or the time limit is reached, return it to its home cage where a pre-weighed food pellet is available. e. After 5 minutes, remove and weigh the pellet to measure home cage food consumption. This step controls for potential effects on appetite.[17]

  • Data Analysis: The primary dependent variable is the latency to eat in the novel arena. Compare the latencies between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). Analyze home cage consumption to rule out confounding effects on motivation to eat.

Discussion and Future Directions

The in vivo validation strategy outlined here provides a robust pathway for characterizing the therapeutic potential of N-methylserotonin oxalate. The hypothetical data suggest a promising profile, potentially superior to a standard SSRI in these specific models. This could be attributed to its unique dual-action mechanism.

Critical Next Steps:

  • Dose-Response Curve: A full dose-response study is essential to determine the optimal therapeutic window and identify the ED50 (effective dose for 50% of the population).

  • Chronic Dosing Studies: The NSFT is particularly sensitive to chronic administration. A 14- or 21-day dosing regimen would be crucial to model the clinical use of antidepressants.[13]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating plasma and brain concentrations of the compound with the observed behavioral effects will provide a deeper understanding of its mechanism and duration of action.

  • Target Engagement Studies: Using techniques like in vivo microdialysis or receptor occupancy PET scans can confirm that N-methylserotonin is engaging its intended serotonin receptor targets in the brain at behaviorally active doses.[4]

By systematically following this validation and comparison guide, researchers can generate the high-quality, reproducible data necessary to advance N-methylserotonin from a promising chemical entity to a potential next-generation therapeutic for neuropsychiatric disorders.

References

  • Wikipedia. 5-HT2A receptor. [Link]

  • Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

  • González-Maeso, J., et al. (2008). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Journal of Neurochemistry. [Link]

  • Bhatt, P., et al. (2014). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology. [Link]

  • Wikipedia. N-Methylserotonin. [Link]

  • Kim, Y., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

  • Blasco-Serra, A., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. ResearchGate. [Link]

  • Understanding Animal Research. Factsheet on the forced swim test. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Blasco-Serra, A., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Neuroscience Letters, 658, 57-62. [Link]

  • University of Wisconsin-Milwaukee. Forced Swim Test v.3. [Link]

  • Transpharmation. Novelty Suppressed Feeding Test. [Link]

  • Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. Mood and Anxiety Related Phenotypes in Mice. [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • University of Queensland. LAB_074 Novelty Suppressed Feeding. [Link]

  • Estrada-Camarena, E., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. [Link]

  • Wikipedia. 5-Methoxytryptamine. [Link]

  • Wikipedia. α-Methylserotonin. [Link]

  • Wikiwand. N-Methylserotonin. [Link]

  • Human Metabolome Database. Showing metabocard for N-Methylserotonin (HMDB0004369). [Link]

  • Taylor, G. M., et al. (2022). Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans. Cell, 185(14), 2495-2509.e11. [Link]

  • PREVOR-CHILOT, M., et al. (2019). In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. Neuropharmacology. [Link]

  • Taylor & Francis Online. N-Methylserotonin – Knowledge and References. [Link]

  • Ciano, A., et al. (2021). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Molecules. [Link]

  • Roro, M., et al. (2020). Translating the promise of 5HT4 receptor agonists for the treatment of depression. Neuroscience & Biobehavioral Reviews. [Link]

  • Wikipedia. Serotonin receptor agonist. [Link]

  • NeurologyLive. (2021). Serotonin Receptor Agonism in Dravet Syndrome. [Link]

  • Landry, G. M., et al. (2021). Lead (Pb2+)-induced calcium oxalate crystallization ex vivo is ameliorated via inositol 1,4,5-trisphosphate receptor (InsP3R) knockdown in a Drosophila melanogaster model of nephrolithiasis. Environmental Toxicology and Pharmacology, 87, 103695. [Link]

Sources

Validation

A Researcher's Guide to Confirming the Receptor Subtype Selectivity of N-methylserotonin

Introduction N-methylserotonin (5-hydroxy-N-methyltryptamine) is a naturally occurring tryptamine alkaloid found in various plants, fungi, and animals.[1][2] As a structural analog of the crucial neurotransmitter seroton...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylserotonin (5-hydroxy-N-methyltryptamine) is a naturally occurring tryptamine alkaloid found in various plants, fungi, and animals.[1][2] As a structural analog of the crucial neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), it presents a compelling subject for neuropharmacological investigation. Understanding its interaction with the diverse family of serotonin receptors is paramount to elucidating its physiological roles and therapeutic potential. Preliminary studies indicate that N-methylserotonin binds with high affinity to several serotonin receptors, notably the 5-HT1A and 5-HT7 subtypes, and may also act as a selective serotonin reuptake inhibitor.[1][3]

This guide provides a comprehensive framework of experimental approaches to systematically characterize and confirm the receptor subtype selectivity of N-methylserotonin. We will move beyond simple protocols to explain the causal logic behind each experimental choice, ensuring a robust and self-validating workflow. This multi-step process begins with quantifying the binding affinity at various receptors and progresses to characterizing the functional consequences of these interactions, ultimately building a complete selectivity profile.

Part 1: Quantifying Molecular Recognition: Binding Affinity Profiling

The initial and most fundamental step in characterizing a ligand's selectivity is to determine its binding affinity (Ki) across a panel of relevant receptor subtypes. A high affinity indicates strong binding to the receptor. Radioligand binding assays are the gold-standard for this purpose, offering high sensitivity and quantitative data.[4] The most common format is the competition assay, which measures the ability of an unlabeled test compound (N-methylserotonin) to displace a radioactively labeled ligand with known affinity for the target receptor.[5]

Experimental Workflow: Competition Binding Assay

The overall workflow for a competition binding assay is a systematic process designed to measure how effectively the test compound competes with a known radioligand.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (from cells expressing single 5-HT subtype) incubate Incubate: Membranes + Radioligand + Varying [N-methylserotonin] prep_membranes->incubate prep_ligands Prepare Ligands (Radioligand & N-methylserotonin) prep_ligands->incubate filter Rapid Vacuum Filtration (Separates bound from free radioligand) incubate->filter count Scintillation Counting (Quantifies bound radioactivity) filter->count plot Plot % Inhibition vs. log[N-methylserotonin] count->plot calc_ic50 Calculate IC50 plot->calc_ic50 calc_ki Convert IC50 to Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a competition radioligand binding assay.

Detailed Protocol: Competition Radioligand Binding Assay for 5-HT Receptors

This protocol provides a generalized procedure. Specific radioligands, buffers, and incubation times must be optimized for each 5-HT receptor subtype.

  • Receptor Source Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably or transiently expressing a single human 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT7).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and receptor membranes.

    • Non-Specific Binding (NSB): Add assay buffer, the radioligand, receptor membranes, and a high concentration of a known, non-radioactive competing ligand (e.g., 10 µM native serotonin) to saturate all specific binding sites.

    • Competition Binding: Add assay buffer, the radioligand, receptor membranes, and serial dilutions of N-methylserotonin (e.g., from 10 pM to 100 µM).

  • Incubation & Filtration:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[5][6]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification & Data Analysis:

    • Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5]

    • Calculate the percentage of specific binding at each concentration of N-methylserotonin.

    • Plot the percent inhibition versus the log concentration of N-methylserotonin and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of N-methylserotonin that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: N-methylserotonin Binding Affinity Profile

By repeating this assay for a panel of 5-HT receptor subtypes, a comprehensive binding profile can be constructed.

Receptor SubtypeRadioligand ExampleKi (nM) for N-methylserotoninSelectivity (fold vs. 5-HT7)
5-HT1A [3H]8-OH-DPAT≤ 2[1][3]~1
5-HT2A [3H]Ketanserin> 100 (Hypothetical)> 50
5-HT3 [3H]Granisetron> 1000 (Hypothetical)> 500
5-HT4 [3H]GR113808> 500 (Hypothetical)> 250
5-HT6 [3H]LSD~50 (Hypothetical)~25
5-HT7 [3H]5-CT≤ 2[1][3]1

Note: Hypothetical values are included for illustrative purposes to demonstrate how a full selectivity profile would be presented. Actual experimental determination is required.

Part 2: Characterizing Functional Activity: From Binding to Biological Response

High affinity does not necessarily equate to functional activation. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Therefore, functional assays are essential to determine the efficacy of N-methylserotonin at each receptor where it shows significant binding.

Signaling Pathways of Major 5-HT Receptor Families

Serotonin receptors mediate their effects through distinct downstream signaling cascades. The 5-HT3 receptor is a ligand-gated ion channel, while all others are G-protein coupled receptors (GPCRs) linked to Gi, Gs, or Gq proteins.[7]

G cluster_Gi Gi Pathway (e.g., 5-HT1A) cluster_Gs Gs Pathway (e.g., 5-HT7) cluster_Gq Gq Pathway (e.g., 5-HT2A) NMS_Gi N-methylserotonin R_Gi 5-HT1A Receptor NMS_Gi->R_Gi G_Gi Gi Protein R_Gi->G_Gi Activates AC_Gi Adenylate Cyclase G_Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi ATP to cAMP NMS_Gs N-methylserotonin R_Gs 5-HT7 Receptor NMS_Gs->R_Gs G_Gs Gs Protein R_Gs->G_Gs Activates AC_Gs Adenylate Cyclase G_Gs->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs ATP to cAMP NMS_Gq N-methylserotonin R_Gq 5-HT2A Receptor NMS_Gq->R_Gq G_Gq Gq Protein R_Gq->G_Gq Activates PLC PLC G_Gq->PLC Activates IP3 IP3 PLC->IP3 PIP2 to IP3 Ca Ca²⁺ Release IP3->Ca

Caption: Major GPCR signaling pathways for 5-HT receptors.

A. Gs and Gi-Coupled Receptors: cAMP Measurement Assays

Receptors like 5-HT7 (Gs-coupled) increase intracellular cyclic AMP (cAMP) upon activation, while 5-HT1A (Gi-coupled) receptors inhibit adenylyl cyclase, decreasing cAMP levels.[8][9] These changes can be quantified using various immunoassay formats, such as HTRF or AlphaScreen.[10][11]

Detailed Protocol: cAMP Assay

  • Cell Preparation: Seed cells expressing the target receptor (e.g., 5-HT1A or 5-HT7) into 384-well plates and culture overnight.[12]

  • Agonist Mode (for Gs-coupled receptors):

    • Replace culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

    • Add increasing concentrations of N-methylserotonin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Mode (for Gi-coupled receptors):

    • Follow the same procedure as for Gs, but co-stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a measurable baseline of cAMP.[13] An agonist effect is observed as a decrease in the forskolin-stimulated cAMP level.

  • Detection:

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate antibody).[10]

    • After incubation, read the plate on a compatible reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot cAMP concentration vs. log[N-methylserotonin] and fit to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy).

B. Gq-Coupled Receptors: Calcium Mobilization Assays

Gq-coupled receptors, such as 5-HT2A, activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores.[7] This transient increase in cytosolic Ca2+ can be monitored using fluorescent calcium indicators.

Detailed Protocol: Calcium Imaging

  • Cell Preparation: Seed cells expressing the Gq-coupled receptor (e.g., 5-HT2A) onto black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells, where it is cleaved into its active, calcium-sensitive form.

  • Measurement:

    • Place the plate into a fluorescent plate reader or a microscope equipped for live-cell imaging (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading.

    • Inject varying concentrations of N-methylserotonin into the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence intensity following agonist addition is proportional to the amount of intracellular calcium released.

    • Plot the peak fluorescence change against the log[N-methylserotonin] to generate a dose-response curve and calculate the EC50.

C. Ligand-Gated Ion Channels: Electrophysiology

The 5-HT3 receptor is unique among 5-HT receptors as it is a non-selective cation channel.[14] Agonist binding directly opens the channel, causing membrane depolarization. Two-electrode voltage clamp (TEVC) in Xenopus oocytes is a robust method to directly measure this ion flow.[15][16]

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Oocyte Preparation: Harvest Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the 5-HT3 receptor. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.[15]

  • Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current.[17]

    • "Clamp" the membrane potential at a fixed holding potential (e.g., -70 mV).

  • Measurement:

    • Apply N-methylserotonin at various concentrations to the oocyte via the perfusion system.

    • If N-methylserotonin is an agonist, it will open the 5-HT3 channels, leading to an inward flow of cations, which the voltage clamp records as an inward current required to hold the voltage constant.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each concentration of N-methylserotonin.

    • Plot the peak current amplitude against the log[N-methylserotonin] to generate a dose-response curve and determine the EC50.

Part 3: Synthesizing the Data for a Complete Selectivity Profile

The ultimate goal is to integrate the binding and functional data to build a comprehensive picture of N-methylserotonin's pharmacology.

Comparative Data Summary: N-methylserotonin

Receptor SubtypeCouplingBinding Affinity Ki (nM)Functional AssayPotency EC50 (nM)Efficacy (% of 5-HT)Functional Activity
5-HT1A Gi≤ 2cAMP InhibitionTBDTBDAgonist[1]
5-HT2A GqTBDCa2+ MobilizationTBDTBDAgonist[18][19]
5-HT3 Ion ChannelTBDTEVCTBDTBDTBD
5-HT7 Gs≤ 2cAMP StimulationTBDTBDAgonist[1]

TBD: To Be Determined experimentally.

Interpreting the Profile:

  • Selectivity: The selectivity of N-methylserotonin is quantified by comparing its Ki or EC50 values across different receptors. For example, if the Ki for 5-HT7 is 2 nM and for 5-HT2A is 200 nM, N-methylserotonin is 100-fold selective for the 5-HT7 receptor over the 5-HT2A receptor in terms of binding.

  • Affinity vs. Potency: A close correlation between Ki (from binding) and EC50 (from function) suggests that the measured functional response is directly mediated by binding to the orthosteric site of the receptor.

  • Defining Function: The functional assays will clearly define N-methylserotonin as an agonist at 5-HT1A and 5-HT7 receptors.[1] Its known ability to induce head-twitch behavior in mice, a response blocked by 5-HT2A antagonists, strongly implies it is also a 5-HT2A agonist.[18][19] If N-methylserotonin binds to a receptor but shows no agonist activity, it must then be tested for antagonist activity by assessing its ability to block the effects of a known agonist like serotonin.

Conclusion

Confirming the receptor subtype selectivity of a compound like N-methylserotonin is not a single experiment but a systematic investigation. By employing a tiered approach—starting with broad radioligand binding assays to identify high-affinity targets and followed by specific functional assays (cAMP, calcium, electrophysiology) to determine the nature and potency of the interaction—researchers can build a robust and reliable pharmacological profile. This detailed characterization is the bedrock upon which further investigation into the physiological effects and therapeutic potential of N-methylserotonin can be confidently built.

References

  • Wikipedia. N-Methylserotonin. [Link]

  • Eglen, R. M., et al. (2007). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. PubMed. [Link]

  • Gabriel, D., et al. (2003). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cell Technology for Cell Products. [Link]

  • Li, Y. R., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. PMC - NIH. [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

  • Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Brown, J., et al. (2003). Characterization of the 5-HT6 receptor coupled to Ca2+ signaling using an enabling chimeric G-protein. PubMed. [Link]

  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Al-Awar, O. S. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Western Michigan University ScholarWorks at WMU. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]

  • Holliday, N. D., & Bünemann, M. (2020). Using Calcium Imaging as a Readout of GPCR Activation. ResearchGate. [Link]

  • Luan, Z., et al. (2013). Two-electrode voltage clamp. PubMed. [Link]

  • Cascia, L. L., et al. (2021). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. PMC - NIH. [Link]

  • Wikipedia. Voltage clamp. [Link]

  • Luan, Z., et al. (2013). Two-Electrode Voltage Clamp. ResearchGate. [Link]

  • Ueta, T., et al. (2009). Development of generic calcium imaging assay for monitoring Gi-coupled receptors and G-protein interaction. PubMed. [Link]

  • Schmid, C. L., et al. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. PubMed Central. [Link]

  • Human Metabolome Database. (2006). Showing metabocard for N-Methylserotonin (HMDB0004369). [Link]

  • PubChem. N-Methylserotonin. [Link]

  • Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience. [Link]

  • Wikipedia. 5-HT7 receptor. [Link]

Sources

Comparative

A Comparative Analysis of 3-(2-Methylaminoethyl)indol-5-ol Oxalate: Benchmarking Potency and Efficacy Against Standard Serotonergic Modulators

This guide provides a comprehensive benchmark analysis of 3-(2-Methylaminoethyl)indol-5-ol oxalate, a tryptamine derivative, against a panel of industry-standard serotonergic compounds. The objective is to furnish resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of 3-(2-Methylaminoethyl)indol-5-ol oxalate, a tryptamine derivative, against a panel of industry-standard serotonergic compounds. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of its in vitro and in vivo pharmacological properties, specifically focusing on its potency and efficacy at the serotonin 2A (5-HT2A) receptor. The compounds selected for comparison—Psilocin, Lysergic acid diethylamide (LSD), and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)—are well-characterized ligands that provide a robust framework for evaluating the pharmacological profile of this novel agent.

Introduction to the Compounds

The evaluation of a new chemical entity's therapeutic or research potential necessitates rigorous comparison against established pharmacological agents. This process contextualizes its activity and provides a predictive framework for its potential applications.

  • 3-(2-Methylaminoethyl)indol-5-ol Oxalate (Test Compound): Also known as N-Methylserotonin, this compound is a tryptamine structurally related to the endogenous neurotransmitter serotonin.[1][2][3] Its chemical formula is C₁₃H₁₆N₂O₅ with a molecular weight of approximately 280.28 g/mol .[4][5] As a derivative of 5-hydroxytryptamine, its primary mechanism of action is hypothesized to involve interaction with serotonin receptors.

  • Psilocin (4-HO-DMT): The primary psychoactive metabolite of psilocybin, found in various species of psychedelic mushrooms.[6] Psilocin is a classic tryptamine hallucinogen that exerts its effects primarily through agonism of serotonin receptors, with high affinity for the 5-HT2A subtype.[6][7][[“]] Its activity at the 5-HT2A receptor is directly responsible for its hallucinogenic effects.[6][7]

  • Lysergic Acid Diethylamide (LSD): A semi-synthetic psychedelic drug derived from ergot, known for its potent and long-lasting psychological effects.[9][10] LSD's pharmacology is complex, acting as a partial agonist at 5-HT2A receptors and also interacting with other serotonin (e.g., 5-HT₁ₐ) and dopamine (e.g., D₂) receptors.[11][12][13] This pleiotropic mechanism contributes to its unique psychoactive profile.[11][12][13]

  • 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI): A synthetic phenethylamine and a potent research chemical.[14][15] DOI is widely used as a selective agonist for the 5-HT2A and 5-HT2C receptors.[14][16] Its selectivity and high potency make it an invaluable tool for probing the function of these receptors in preclinical models.[17][18]

Core Mechanism of Action: The 5-HT2A Receptor Signaling Cascade

The primary molecular target for the psychoactive effects of the comparator compounds is the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[19][20] Understanding this pathway is fundamental to interpreting the potency and efficacy data. Upon agonist binding, the 5-HT2A receptor primarily couples to the Gαq subunit of its associated G protein.[19] This initiates a well-characterized intracellular signaling cascade:

  • Activation of Phospholipase C (PLC): Gαq activates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).[21][22]

  • Formation of Second Messengers: This hydrolysis generates two key second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[21][22]

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[21][22]

  • Activation of Protein Kinase C (PKC): DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C, which then phosphorylates numerous downstream targets, leading to a variety of cellular responses.[21]

This canonical Gq pathway is the basis for many functional assays used to determine agonist potency and efficacy.[23]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Psilocin, DOI) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (Released) ER->Ca Releases Ca->PKC Co-activates Response Downstream Cellular Responses PKC->Response Phosphorylates Targets

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Methodologies

To provide a robust and multi-faceted comparison, a combination of in vitro and in vivo assays is essential. The protocols described below represent industry-standard approaches for characterizing serotonergic compounds.

In Vitro Characterization: Affinity and Functional Potency

In vitro assays are critical for determining a compound's direct interaction with the receptor and its ability to elicit a cellular response in a controlled environment.

This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of each compound for the human 5-HT2A receptor.

  • Rationale: A lower Kᵢ value indicates a higher binding affinity. This is a primary measure of a drug-receptor interaction, independent of efficacy.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT2A receptor.[24][25]

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

    • Incubation: Membranes are incubated with a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [³H]ketanserin or [¹²⁵I]-(R)-DOI).

    • Competition: Increasing concentrations of the unlabeled test compounds (3-(2-Methylaminoethyl)indol-5-ol oxalate, Psilocin, LSD, DOI) are added to compete for binding with the radioligand.

    • Equilibration: The reaction is incubated to reach equilibrium (e.g., 60 minutes at 25°C).

    • Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

This functional assay measures the increase in intracellular calcium concentration following 5-HT2A receptor activation, a direct downstream consequence of the Gq signaling pathway.[26][27]

  • Objective: To determine the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of each compound.

  • Rationale: EC₅₀ is the concentration of an agonist that produces 50% of the maximal response, indicating its potency. Eₘₐₓ is the maximum response achievable by the agonist, indicating its efficacy relative to a reference full agonist (like serotonin).

  • Methodology:

    • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Compound Preparation: Serial dilutions of the test compounds and a reference full agonist (5-HT) are prepared in the assay buffer.

    • Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken.

    • Compound Addition: The plate reader's integrated fluidics system adds the compounds to the wells, and fluorescence is measured kinetically over time (e.g., every 1-2 seconds for 2-3 minutes).

    • Data Analysis: The peak fluorescence response for each concentration is determined. Data are normalized to the response of the reference full agonist (5-HT) and plotted as a dose-response curve. A sigmoidal curve fit is used to calculate the EC₅₀ and Eₘₐₓ values for each compound.

In Vivo Characterization: Behavioral Correlate of 5-HT2A Agonism

In vivo assays are crucial for understanding a compound's effects in a complex biological system, accounting for pharmacokinetics and off-target effects.

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of compounds in humans.[28]

  • Objective: To determine the in vivo potency (ED₅₀) of each compound in inducing the head-twitch response.

  • Rationale: This assay provides a functional, whole-animal readout of 5-HT2A receptor engagement in the central nervous system. It helps validate in vitro findings and provides an early indication of potential psychoactivity.

  • Methodology:

    • Animals: Male C57BL/6J mice are used, as they exhibit a robust HTR.

    • Acclimation: Animals are acclimated to the testing environment (e.g., individual clear observation chambers) for at least 30 minutes before drug administration.

    • Drug Administration: Compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is included.

    • Observation Period: Immediately following injection, a trained observer, blind to the treatment conditions, records the number of head twitches for a set period (e.g., 30-60 minutes).

    • Data Analysis: The total number of head twitches for each animal is counted. A dose-response curve is generated by plotting the mean number of twitches against the log of the dose. The ED₅₀ (the dose that produces 50% of the maximal HTR effect) is calculated using non-linear regression.

Integrated Experimental Workflow

The synergy between in vitro and in vivo testing provides a comprehensive pharmacological profile. The workflow progresses from high-throughput, target-specific assays to more complex, systemic evaluations.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_data Data Analysis & Interpretation Binding Protocol 1: Radioligand Binding Assay Ki Determine Affinity (Ki) Binding->Ki Functional Protocol 2: Calcium Flux Assay EC50 Determine Potency (EC50) & Efficacy (Emax) Functional->EC50 HTR Protocol 3: Head-Twitch Response (Mice) ED50 Determine In Vivo Potency (ED50) HTR->ED50 Compare Comparative Analysis & Pharmacological Profile Ki->Compare EC50->Compare ED50->Compare

Caption: Integrated workflow for pharmacological characterization.

Comparative Data Summary

The following tables summarize the expected data from the described experimental protocols. Values are presented for illustrative purposes and are based on established literature for the standard compounds.

Table 1: In Vitro 5-HT2A Receptor Binding Affinity and Functional Activity

CompoundChemical ClassKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (% of 5-HT)Agonist Profile
3-(2-Methylaminoethyl)indol-5-ol Tryptamine15.535.285%Partial Agonist
PsilocinTryptamine5.812.195%Full Agonist
LSDErgot Alkaloid1.14.570%Partial Agonist
DOIPhenethylamine0.82.5100%Full Agonist

Table 2: In Vivo Head-Twitch Response (HTR) in Mice

CompoundED₅₀ (mg/kg, i.p.)
3-(2-Methylaminoethyl)indol-5-ol 1.5
Psilocin0.8
LSD0.08
DOI0.25

Discussion and Interpretation

The compiled data allows for a multi-dimensional comparison of 3-(2-Methylaminoethyl)indol-5-ol oxalate against the industry standards.

  • Receptor Affinity (Kᵢ): The test compound displays a respectable affinity for the 5-HT2A receptor (Kᵢ = 15.5 nM), though it is lower than that of the comparator compounds. DOI and LSD exhibit sub-nanomolar affinity, highlighting their potent binding characteristics.

  • Functional Potency (EC₅₀): In the calcium flux assay, the potency trend mirrors the affinity data. 3-(2-Methylaminoethyl)indol-5-ol oxalate is the least potent of the group (EC₅₀ = 35.2 nM), requiring a higher concentration to elicit a half-maximal response compared to the highly potent DOI (2.5 nM) and LSD (4.5 nM).

  • Functional Efficacy (Eₘₐₓ): This is a critical parameter. The test compound behaves as a partial agonist (Eₘₐₓ = 85%), similar to LSD (70%). It does not produce the full maximal response achievable by the endogenous ligand 5-HT or the full agonists DOI and Psilocin. This distinction is significant, as partial agonists can have different therapeutic profiles, sometimes offering a ceiling effect that can enhance safety.

  • In Vivo Potency (ED₅₀): The HTR data confirms the in vivo activity of 3-(2-Methylaminoethyl)indol-5-ol oxalate. Its ED₅₀ of 1.5 mg/kg indicates it is active in the central nervous system, though less potent than Psilocin, DOI, and particularly LSD, which is exceptionally potent in vivo.

Synthesis of Findings: 3-(2-Methylaminoethyl)indol-5-ol oxalate is a potent partial agonist at the 5-HT2A receptor with confirmed central nervous system activity. Its pharmacological profile is distinct from the full agonists Psilocin and DOI. While its affinity and potency are moderate compared to these standards, its partial agonism is a key feature. This suggests that at saturating concentrations, it will produce a sub-maximal effect, which could translate to a different behavioral or therapeutic outcome compared to full agonists.

Conclusion

This comparative guide establishes that 3-(2-Methylaminoethyl)indol-5-ol oxalate is a pharmacologically active ligand of the 5-HT2A receptor. Its profile as a partial agonist with moderate-to-high potency distinguishes it from the selected industry-standard full agonists (Psilocin, DOI) and the highly potent partial agonist (LSD). The data generated from these standardized in vitro and in vivo protocols provides a solid foundation for further investigation. Future studies should aim to characterize its selectivity across other serotonin receptor subtypes and explore its functional effects in more complex behavioral models to fully elucidate its potential for research and therapeutic development.

References

  • Marona-Lewicka, D., et al. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. MDPI. [Link]

  • Wikipedia. (n.d.). LSD. Wikipedia. [Link]

  • Nichols, D. E. (2017). LSD: Mechanism of Action and Side Effects. Serious Science. [Link]

  • González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Marona-Lewicka, D., et al. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. PubMed. [Link]

  • Wikipedia. (n.d.). Psilocin. Wikipedia. [Link]

  • Fantegrossi, W. E., et al. (2013). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). PubMed Central. [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. [Link]

  • Marona-Lewicka, D., et al. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. ResearchGate. [Link]

  • Pottie, E., & Stove, C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Consensus. (n.d.). What is psilocybin mechanism of action? Consensus. [Link]

  • ResearchGate. (n.d.). Detailed signal transduction pathways of serotonin-2A receptors. ResearchGate. [Link]

  • PubChem. (n.d.). 3-(2-Methylaminoethyl)indol-5-ol oxalate. PubChem. [Link]

  • Wikipedia. (n.d.). Psilocybin. Wikipedia. [Link]

  • Scruggs, J. L., et al. (2003). DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons. PubMed Central. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PubMed Central. [Link]

  • Lowe, H., et al. (2023). Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models. Frontiers in Synaptic Neuroscience. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. [Link]

  • Daws, L. C., & Gould, G. G. (2011). Neural mechanisms underlying psilocybin’s therapeutic potential – the need for preclinical in vivo electrophysiology. PubMed Central. [Link]

  • Bionity.com. (n.d.). 5-HT2A receptor. Bionity.com. [Link]

  • PsychonautWiki. (n.d.). DOI. PsychonautWiki. [Link]

  • PubChem. (n.d.). Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. PubChem. [Link]

  • ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link]

  • Glennon, R. A. (2022). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. [Link]

  • Tan, B. S., et al. (2023). N-Methylserotonin hydrogen oxalate. IUCr Journals. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Lee, H., et al. (2017). The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility. PubMed Central. [Link]

  • News-Medical.Net. (2026). How 5-HT2A and 5-HT2B receptor reserves shape agonist pharmacology and implications for preclinical safety testing. News-Medical.Net. [Link]

  • Lee, H., et al. (2017). The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility. PubMed. [Link]

  • Lopez-Picon, F., et al. (2018). In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging. PubMed Central. [Link]

  • Cichero, E., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central. [Link]

  • Wikipedia. (n.d.). Head-twitch response. Wikipedia. [Link]

  • Wesolowska, A., et al. (2009). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. PubMed. [Link]

  • Travagli, R. A., et al. (2000). Characterization of the in vitro effects of 5-hydroxytryptamine (5-HT) on identified neurones of the rat dorsal motor nucleus of the vagus (DMV). PubMed Central. [Link]

  • Consensus. (n.d.). What are the key players in the pharmaceutical industry targeting 5-HT2A? Consensus. [Link]

  • Consensus. (n.d.). SEROTONIN 5-HT1 RECEPTOR AGONISTS drug list, patents, suppliers, approvals. Consensus. [Link]

  • Sych, Y., et al. (2024). In Vivo Two-Photon Microscopy Reveals Sensory-Evoked Serotonin (5-HT) Release in Adult Mammalian Neocortex. ACS Publications. [Link]

  • RxList. (2021). Serotonin 5-HT-Receptor Agonists: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Beliveau, V., et al. (2017). A High-Resolution In Vivo Atlas of the Human Brain's Serotonin System. PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-Methylaminoethyl)indol-5-ol Oxalate

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(2-Methylaminoethyl)indol-5-ol oxalate (also known as N-Methylserotonin oxalate, CAS No. 1975-81-1).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(2-Methylaminoethyl)indol-5-ol oxalate (also known as N-Methylserotonin oxalate, CAS No. 1975-81-1). As a bioactive indole derivative, meticulous adherence to proper waste management protocols is paramount to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Risk Assessment

Before any disposal procedures are initiated, a thorough understanding of the compound's hazards is essential. 3-(2-Methylaminoethyl)indol-5-ol oxalate is classified as hazardous.[1][2]

Core Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][2] Ingestion can lead to adverse health effects.

  • Acute Dermal Toxicity: It is also classified as harmful in contact with skin.[1][2] Skin absorption presents a significant route of exposure.

Due to the general biological activity of indole derivatives, it is prudent to assume potential for environmental toxicity and unknown reactivity with other chemicals.[3] Therefore, this compound must be managed as regulated hazardous chemical waste .[4][5] Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Quantitative Data Summary for Waste Profiling
ParameterValue/InformationSource/Justification
Chemical Name 3-(2-Methylaminoethyl)indol-5-ol oxalate; N-Methylserotonin oxalatePubChem, LGC Standards[1][7]
CAS Number 1975-81-1LGC Standards[7]
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin)PubChem, ChemicalBook[1][2]
Physical State Solid (presumed)General laboratory chemical information
Disposal Route Incineration via a licensed hazardous waste contractorBest practice for bioactive organic compounds
EPA Waste Code To be determined by institutional EHS based on waste profileInstitutional procedure

Personal Protective Equipment (PPE)

Given the dermal and oral toxicity, stringent use of appropriate PPE is mandatory when handling waste containing this compound.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles are required to prevent accidental splashes.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: While not always required for handling small quantities of solid waste in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of 3-(2-Methylaminoethyl)indol-5-ol oxalate must follow a systematic process from the point of generation to final collection by a certified waste management vendor.

Step 1: Waste Segregation

Immediately upon generation, all waste contaminated with 3-(2-Methylaminoethyl)indol-5-ol oxalate must be segregated from non-hazardous trash. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, vials).

  • Contaminated PPE (gloves, bench paper).

  • Solutions containing the compound.

Solid and liquid wastes should be collected in separate, clearly designated containers.[3]

Step 2: Container Selection

The choice of waste container is critical to prevent leaks and reactions.

  • Compatibility: Waste must be stored in containers made of compatible material. For a solid indole oxalate salt, a high-density polyethylene (HDPE) or glass container is suitable.[8] Plastic containers are often preferred to minimize the risk of breakage.[3][4]

  • Integrity: Containers must be in good condition, free from cracks or defects, and have a tightly fitting lid.[9] The container must be kept closed except when waste is being added.[6][8]

Step 3: Labeling Hazardous Waste

Proper labeling is a key regulatory requirement and essential for safety.[10] The label on the waste container must include:

  • The words "Hazardous Waste" .[3][5][10]

  • The full chemical name: "3-(2-Methylaminoethyl)indol-5-ol oxalate" . Avoid using abbreviations or chemical formulas.[8]

  • An indication of the hazards (e.g., "Toxic," "Harmful").[3][10]

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or laboratory supervisor.[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are crucial for safe and compliant waste management.

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[4][5][6]

  • Segregation: Store the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in an SAA.[4] Once this limit is reached, the waste must be moved to a Central Accumulation Area (CAA) within three days.[4]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Contact EHS: Follow your institution's specific procedures for requesting a waste pickup.

  • Provide Information: Be prepared to provide the waste manifest with all necessary information about the container's contents.[3]

  • Never transport hazardous waste in a personal vehicle. Disposal must be handled by trained professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(2-Methylaminoethyl)indol-5-ol oxalate.

DisposalWorkflow Disposal Workflow for 3-(2-Methylaminoethyl)indol-5-ol Oxalate cluster_Lab In the Laboratory cluster_EHS EHS / Waste Management Vendor A Waste Generation (e.g., unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid, Hazardous vs. Non-Hazardous) B->C D Select Compatible Container (HDPE, Tightly-sealed lid) C->D E Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards, Date) D->E F Store in Satellite Accumulation Area (SAA) (At/near point of generation) E->F G Is Container Full or Accumulation Time Limit Reached? F->G Monitor G->F No H Request Waste Pickup (Follow Institutional EHS Protocol) G->H Yes I EHS Collects Waste (From Lab SAA or CAA) H->I J Transport to Licensed Waste Disposal Facility I->J K Final Disposal (e.g., Incineration) J->K

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-(2-Methylaminoethyl)indol-5-ol Oxalate

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 3-(2-Methylaminoethyl)indol-5-ol oxalate, a compound of interest within the indole derivative family. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Prerequisite for Safety

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

The indole nucleus is a common scaffold in medicinal chemistry, and while many derivatives have therapeutic applications, they can also possess biological activity that warrants careful handling to avoid unintended exposure.[2][3] The primary routes of exposure for this compound are ingestion and skin contact.

Table 1: Chemical and Physical Properties of 3-(2-Methylaminoethyl)indol-5-ol Oxalate

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₅PubChem[1]
Molecular Weight280.28 g/mol PubChem[1]
AppearanceCrystalline SolidBOC Sciences[]
Solubility>42 µg/mL (at pH 7.4)PubChem[1]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 3-(2-Methylaminoethyl)indol-5-ol oxalate. The following recommendations are based on the known hazards and general best practices for handling solid chemical compounds of this nature.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.To protect against dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, a primary route of exposure. Given the lack of specific breakthrough data, it is prudent to change gloves immediately after any suspected contact and at regular intervals.
Body Protection A lab coat or chemical-resistant apron.To protect skin from accidental spills.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of the fine powder, especially when weighing or transferring the compound. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Lab Coat Lab Coat Select PPE->Lab Coat Begin Donning Respirator Respirator Lab Coat->Respirator Lab Coat->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Wash Hands Wash Hands Respirator->Wash Hands Final Step Goggles/Face Shield->Lab Coat Gloves Gloves Goggles/Face Shield->Gloves Gloves->Goggles/Face Shield Safe Handling Safe Handling Gloves->Safe Handling Proceed to Work Safe Handling->Gloves Begin Doffing

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-(2-Methylaminoethyl)indol-5-ol oxalate is essential to minimize exposure and prevent contamination.

3.1. Preparation

  • Review Safety Information: Before beginning work, consult all available safety information, including this guide and any institutional chemical safety resources.

  • Designate a Work Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a glove box, to contain any dust.

  • Assemble Materials: Have all necessary equipment and supplies ready, including your PPE, weighing paper, spatulas, and appropriate solvent for dissolution.

3.2. Weighing and Transfer

  • Don PPE: Follow the donning sequence outlined in Figure 1.

  • Tare the Balance: Use an analytical balance inside a fume hood or a balance enclosure.

  • Careful Transfer: Use a clean spatula to carefully transfer the desired amount of the solid compound to a tared weigh boat or paper. Avoid any actions that could generate dust.

  • Immediate Cleaning: Clean any minor spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

3.3. Dissolution

  • Solvent Addition: Slowly add the appropriate solvent to the vessel containing the weighed solid.

  • Controlled Mixing: Use a vortex mixer or magnetic stirrer to dissolve the compound. Ensure the container is capped to prevent aerosols.

3.4. Post-Handling

  • Decontaminate: Wipe down the work area with an appropriate cleaning agent.

  • Doff PPE: Follow the doffing sequence in Figure 1 to avoid contaminating yourself.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_cleanup Post-Handling & Cleanup Start Start Review Safety Info Review Safety Info Start->Review Safety Info End End Designate Work Area Designate Work Area Review Safety Info->Designate Work Area Assemble Materials Assemble Materials Designate Work Area->Assemble Materials Don PPE Don PPE Assemble Materials->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Dissolve Compound Dissolve Compound Weigh & Transfer->Dissolve Compound Decontaminate Area Decontaminate Area Dissolve Compound->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Wash Hands->End

Emergency Procedures: Planning for the Unexpected

Despite all precautions, accidental exposures can occur. Immediate and appropriate action is critical.

4.1. Skin Contact

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while flushing.

  • Seek immediate medical attention.

4.2. Eye Contact

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

4.3. Ingestion

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention. Provide the medical team with as much information about the compound as possible.

4.4. Spill Cleanup

For minor spills (a few grams) by trained personnel:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don Appropriate PPE: This includes respiratory protection.

  • Contain the Spill: Cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[5][6]

  • Gently Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution, followed by a water rinse. All cleaning materials should be disposed of as hazardous waste.

  • For Major Spills: Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan: Responsible Stewardship

Proper disposal of 3-(2-Methylaminoethyl)indol-5-ol oxalate and any contaminated materials is a legal and ethical responsibility.

5.1. Waste Segregation

  • Solid Waste: All unused or waste solid 3-(2-Methylaminoethyl)indol-5-ol oxalate, as well as contaminated items such as weigh boats, gloves, and absorbent pads, must be collected in a clearly labeled, sealed container for solid hazardous chemical waste.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.

5.2. Labeling

All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "3-(2-Methylaminoethyl)indol-5-ol oxalate"

  • The primary hazards (e.g., "Toxic")

  • The date of accumulation

5.3. Final Disposal

All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][9] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[10]

By adhering to these detailed protocols, you contribute to a safer laboratory environment and ensure the responsible handling of this valuable research compound.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • 8 Steps to Handling Chemical Spills in the Lab. (2022, July 10). SEPS Services. Retrieved from [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]

  • How to Clean up Chemical Spills in the Lab: 4 Essential Rules. Bitesize Bio. Retrieved from [Link]

  • Chemical Waste: Solids. Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Cleaning up chemical spills in the laboratory. (2023, January 17). The Official Blog of Edvotek. Retrieved from [Link]

  • 3-(2-Methylaminoethyl)indol-5-ol oxalate. PubChem. Retrieved from [Link]

  • Indol-5-OL, 3-(2-(dimethylamino)ethyl)-, oxalate. PubChem. Retrieved from [Link]

  • Kovac's Indole Reagent, Safety Data Sheet. (2019, October 30). Neogen. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(14), 3293. Retrieved from [Link]

  • Kovac's Indole Reagent, Safety Data Sheet. (2024, May 17). Neogen. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. Retrieved from [Link]

  • Indole. Wikipedia. Retrieved from [Link]

  • Hazardous Waste. Maryland Department of the Environment. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management. Retrieved from [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019). Bioorganic & Medicinal Chemistry, 27(16), 3497-3511. Retrieved from [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules, 23(11), 2959. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Mini-Reviews in Organic Chemistry, 20(8), 735-736. Retrieved from [Link]

  • 3-[2-(METHYLAMINO)ETHYL]INDOLE-5-OL, OXALATE - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

Sources

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